Ethyl 7-chlorocinnoline-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-chlorocinnoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-2-16-11(15)10-5-7-3-4-8(12)6-9(7)13-14-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDNOFTVHXOAJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2C=C(C=CC2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90613769 | |
| Record name | Ethyl 7-chlorocinnoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90613769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104092-54-8 | |
| Record name | Ethyl 7-chlorocinnoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90613769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 7-chlorocinnoline-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to Ethyl 7-chlorocinnoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis of this target molecule. The primary focus is on a robust and efficient pathway commencing from 2-amino-4-chlorotoluene, proceeding through a Japp-Klingemann reaction, followed by an oxidative cyclization. An alternative route is also presented, offering flexibility in starting material selection. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing them with the necessary technical details to replicate and adapt these synthetic strategies.
Introduction: The Significance of the Cinnoline Scaffold
The cinnoline nucleus, a benzo[c]pyridazine system, is a prominent heterocyclic scaffold in medicinal chemistry. Cinnoline derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, antitumor, antiviral, anti-inflammatory, and sedative effects. The specific substitution pattern on the cinnoline ring system plays a crucial role in modulating its pharmacological profile. This compound, with its chloro-substituent at the 7-position and an ethyl carboxylate at the 3-position, represents a key intermediate for the synthesis of more complex and potentially therapeutic molecules. The strategic placement of these functional groups allows for further chemical modifications, making it a valuable building block in the design of novel drug candidates.
This guide will provide a detailed exposition of the synthetic methodologies to access this important molecule, with an emphasis on the rationale behind the chosen synthetic routes and the practical aspects of the experimental procedures.
Primary Synthesis Pathway: A Strategic Approach via Japp-Klingemann Reaction
The primary and recommended synthetic route to this compound employs a convergent strategy, leveraging the reliability of the Japp-Klingemann reaction to construct the key arylhydrazone intermediate, followed by an efficient oxidative cyclization to furnish the cinnoline core.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals a logical disconnection strategy. The cinnoline ring can be disconnected at the N1-C8a and N2-C3 bonds, leading back to an arylhydrazone precursor. This hydrazone, in turn, can be synthesized from a diazonium salt of a substituted aniline and a β-dicarbonyl compound through the Japp-Klingemann reaction.
Caption: Retrosynthetic analysis of this compound.
Step-by-Step Experimental Protocol
Step 1: Diazotization of 2-Amino-4-chlorotoluene
The synthesis commences with the diazotization of commercially available 2-amino-4-chlorotoluene. This reaction is a cornerstone of aromatic chemistry, converting a primary arylamine into a versatile diazonium salt.
-
Protocol:
-
To a stirred suspension of 2-amino-4-chlorotoluene (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise.
-
The temperature is strictly maintained below 5 °C throughout the addition.
-
The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the 4-chloro-2-methylbenzenediazonium chloride solution. The resulting diazonium salt solution is used immediately in the next step without isolation.
-
-
Causality: The use of a low temperature is critical to prevent the decomposition of the unstable diazonium salt. The excess acid ensures the complete protonation of nitrous acid, the active diazotizing agent.
Step 2: Japp-Klingemann Reaction
The freshly prepared diazonium salt is then coupled with a suitable β-keto-ester to form the crucial arylhydrazone intermediate. For the synthesis of a 3-carboxylate derivative, ethyl 2-(hydroxyimino)-3-oxobutanoate is an effective coupling partner.
-
Protocol:
-
In a separate flask, ethyl 2-(hydroxyimino)-3-oxobutanoate (1.0 eq) is dissolved in a mixture of ethanol and water, and the solution is cooled to 0-5 °C.
-
A solution of sodium acetate or another suitable base is added to deprotonate the active methylene group.
-
The cold diazonium salt solution from Step 1 is added slowly to the β-keto-ester solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for several hours, allowing it to gradually warm to room temperature.
-
The precipitated arylhydrazone is collected by filtration, washed with water, and dried.
-
-
Causality: The Japp-Klingemann reaction proceeds via an electrophilic attack of the diazonium ion on the enolate of the β-keto-ester. The subsequent hydrolysis and decarboxylation of the intermediate leads to the formation of the stable arylhydrazone.[1][2][3]
Step 3: Oxidative Cyclization to this compound
The final step involves the intramolecular cyclization of the arylhydrazone to construct the cinnoline ring. This transformation is typically achieved through an acid-catalyzed oxidative process.
-
Protocol:
-
The dried arylhydrazone from Step 2 is suspended in a suitable solvent, such as acetic acid or a mixture of acetic acid and sulfuric acid.
-
The mixture is heated to reflux for a specified period, typically ranging from 1 to 4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.
-
The precipitated crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound as a solid.
-
-
Causality: The acidic conditions promote the tautomerization of the hydrazone to its enehydrazine form. An intramolecular electrophilic attack of the iminium ion onto the aromatic ring, followed by oxidation (often by air or an added oxidizing agent), leads to the formation of the aromatic cinnoline ring. This type of cyclization is reminiscent of the Fischer indole synthesis, which also proceeds through a hydrazone intermediate.[4][5][6]
Caption: Retrosynthetic analysis for the Widman-Stoermer synthesis.
Proposed Synthetic Steps
-
Synthesis of the o-Aminostyrene Precursor: The synthesis would begin with a suitable 2-amino-4-chlorophenyl carbonyl compound, such as 2-amino-4-chlorobenzaldehyde. A Wittig reaction with an appropriate phosphorane, such as (carbethoxymethylene)triphenylphosphorane, would introduce the required acrylate moiety to furnish the o-aminostyrene derivative.
-
Diazotization and Cyclization: The resulting ethyl 2-(2-amino-4-chlorophenyl)acrylate derivative would then be subjected to diazotization conditions, similar to those described in the primary pathway. The in situ generated diazonium salt would then undergo intramolecular cyclization to yield the target this compound. The cyclization of diazotized o-aminoarylethylenes is the hallmark of the Widman-Stoermer synthesis. [7][8] This alternative route provides a valuable option if the starting materials for the Japp-Klingemann pathway are not readily available or if this route offers advantages in terms of yield or purity for specific substrates.
Data Summary
The following table summarizes the key reaction parameters for the primary synthesis pathway. Please note that the yields are indicative and can vary based on the specific reaction conditions and scale.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Diazotization | 2-Amino-4-chlorotoluene, NaNO₂, HCl | Water/HCl | 0-5 | 0.5 | Quantitative (in situ) |
| 2 | Japp-Klingemann | Diazonium salt, Ethyl 2-(hydroxyimino)-3-oxobutanoate, Base | Ethanol/Water | 0-25 | 2-4 | 60-80 |
| 3 | Oxidative Cyclization | Arylhydrazone, H₂SO₄/AcOH | Acetic Acid | Reflux | 1-4 | 50-70 |
Mechanistic Insights: The Oxidative Cyclization Step
The transformation of the arylhydrazone intermediate into the final cinnoline product is a fascinating and mechanistically complex step. It is believed to proceed through a pathway analogous to the Fischer indole synthesis.
Caption: Proposed mechanism for the acid-catalyzed oxidative cyclization.
The reaction is initiated by the acid-catalyzed tautomerization of the hydrazone to its more reactive enehydrazine form. This is followed by a protonation event and a subsequent intramolecular cyclization that can be viewed as a-[9][9]sigmatropic rearrangement-like process, a key step in the Fischer indole synthesis. [4][5]This leads to a non-aromatic intermediate which then undergoes oxidation and rearomatization to furnish the stable cinnoline ring system. The specific oxidant can be adventitious oxygen or another species present in the reaction mixture.
Conclusion
This technical guide has outlined a reliable and efficient primary synthetic pathway for the preparation of this compound, a valuable intermediate in drug discovery. The Japp-Klingemann reaction followed by an oxidative cyclization provides a robust route from readily available starting materials. An alternative synthesis based on the Widman-Stoermer reaction has also been presented, offering additional synthetic flexibility. The detailed experimental protocols, mechanistic insights, and strategic considerations provided herein are intended to empower researchers to successfully synthesize this and related cinnoline derivatives, thereby facilitating the exploration of their therapeutic potential.
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Widman, O. (1884). Ueber die Synthese von Cinnolinderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 722-726. [Link]
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Japp, F. R., & Klingemann, F. (1887). Ueber die Einwirkung von Diazobenzol auf Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 20(2), 2942-2944. [Link]
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Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178. [Link]
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Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]
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An In-depth Technical Guide to Ethyl 7-chlorocinnoline-3-carboxylate: Synthesis, Properties, and Potential Applications
Introduction: The Cinnoline Scaffold and the Promise of Novel Derivatives
The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Cinnoline derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties.[1][2][4] This diverse bioactivity stems from the unique electronic properties of the cinnoline ring system and the ability to readily functionalize it at various positions, thereby modulating its pharmacokinetic and pharmacodynamic profiles.[5]
While numerous cinnoline derivatives have been explored, Ethyl 7-chlorocinnoline-3-carboxylate represents a potentially novel compound with unexplored therapeutic potential. The introduction of a chlorine atom at the 7-position and an ethyl carboxylate group at the 3-position is anticipated to significantly influence its chemical reactivity and biological interactions. This guide provides a comprehensive overview of the predicted chemical properties, proposed synthesis, and potential applications of this compound, offering a valuable resource for researchers in drug discovery and organic synthesis.
Predicted Physicochemical Properties
Based on its molecular structure, the following physicochemical properties are predicted for this compound.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₉ClN₂O₂ |
| Molecular Weight | 236.66 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. |
| Melting Point | Predicted to be in the range of 150-200 °C, typical for similar heterocyclic compounds. |
Proposed Synthesis Methodology
A plausible synthetic route to this compound can be envisioned starting from a substituted aniline, a common strategy in the synthesis of heterocyclic compounds.[6]
Experimental Protocol: A Proposed Synthesis of this compound
-
Step 1: Diazotization of 2-amino-4-chlorobenzaldehyde.
-
Dissolve 2-amino-4-chlorobenzaldehyde in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Step 2: Japp-Klingemann Reaction.
-
In a separate flask, dissolve ethyl acetoacetate in ethanol and add a solution of sodium ethoxide.
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the ethyl acetoacetate solution.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
The intermediate hydrazone is formed in this step.
-
-
Step 3: Fischer Indole Synthesis-like Cyclization.
-
To the reaction mixture containing the hydrazone, add a strong acid catalyst such as polyphosphoric acid or sulfuric acid.
-
Heat the mixture to promote cyclization.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the crude product.
-
-
Step 4: Purification.
-
Collect the crude product by filtration.
-
Recrystallize the solid from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
-
Proposed Synthesis Workflow
Caption: Proposed synthetic pathway for this compound.
Predicted Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by the interplay of the electron-withdrawing chloro and ethyl carboxylate groups and the inherent electronic nature of the cinnoline ring.
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 7-position is expected to be susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.
-
Ester Hydrolysis: The ethyl carboxylate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 7-chlorocinnoline-3-carboxylic acid. This acid can then be a precursor for the synthesis of amides and other derivatives.
-
Reduction: The cinnoline ring can be selectively reduced under appropriate conditions.
Key Reactive Sites
Caption: Predicted reactive sites on this compound.
Potential Applications in Drug Discovery
Given the broad spectrum of biological activities associated with the cinnoline scaffold, this compound is a promising candidate for investigation in several therapeutic areas:
-
Anticancer Agents: Many quinoline and cinnoline derivatives have shown potent anticancer activity.[7][8] The presence of the chloro and ester functionalities could enhance cytotoxicity against various cancer cell lines.
-
Antimicrobial Agents: Cinnoline derivatives have been explored for their antibacterial and antifungal properties.[1][2] This compound could be a valuable lead in the development of new antibiotics.
-
Anti-inflammatory Agents: The cinnoline core is present in compounds with anti-inflammatory effects.[3] Further derivatization of this compound could lead to potent anti-inflammatory drugs.
Proposed Characterization Techniques
The structure and purity of synthesized this compound would be confirmed using standard analytical techniques.
| Technique | Predicted Spectral Data |
| ¹H NMR | Aromatic protons on the cinnoline ring, quartet and triplet for the ethyl group. |
| ¹³C NMR | Carbons of the cinnoline ring, carbonyl carbon of the ester, and carbons of the ethyl group. |
| IR Spectroscopy | Characteristic peaks for C=O stretching of the ester, C-Cl stretching, and aromatic C-H stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |
Conclusion
This compound is a promising, albeit currently under-explored, heterocyclic compound. This guide has outlined its predicted chemical properties, a plausible synthetic route, and its potential applications in medicinal chemistry. The functional handles present in this molecule, namely the chloro and ethyl carboxylate groups, offer numerous possibilities for further chemical modification to generate a library of novel compounds for biological screening. Future research should focus on the successful synthesis and characterization of this compound, followed by a thorough evaluation of its biological activities to unlock its full therapeutic potential.
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Szumilak, M., & Stanczak, A. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(11), 2639. [Link]
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An In-depth Technical Guide to Ethyl 7-chlorocinnoline-3-carboxylate: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 7-chlorocinnoline-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from related structures, namely 7-chlorocinnoline and ethyl cinnoline-3-carboxylate derivatives, to project its chemical profile and potential utility. This document serves as a foundational resource for researchers looking to explore the synthesis and pharmacological applications of this and similar cinnoline-based scaffolds.
Introduction to the Cinnoline Scaffold
The cinnoline nucleus is a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a key component in numerous compounds exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The electronic properties and the potential for substitution at various positions of the cinnoline ring make it a versatile scaffold in drug discovery and development.[2][3] The introduction of a chloro group at the 7-position and an ethyl carboxylate at the 3-position is anticipated to modulate the biological activity and pharmacokinetic profile of the parent cinnoline molecule.
Identifiers and Physicochemical Properties
As "this compound" is not extensively documented in public chemical databases, a specific CAS number is not available. However, we can reference the identifiers of its core components and a closely related quinoline analog.
| Identifier | 7-chloroquinoline | Ethyl quinoline-3-carboxylate | Ethyl 3-cinnolinecarboxylate |
| CAS Number | 612-61-3[4] | 50741-46-3[5] | Not available[6] |
| Molecular Formula | C₉H₆ClN[4] | C₁₂H₁₁NO₂[5] | C₁₁H₁₀N₂O₂[6] |
| Molecular Weight | 163.60 g/mol | 201.22 g/mol [5] | 202.21 g/mol [6] |
| InChIKey | QNGUPQRODVPRDC-UHFFFAOYSA-N | OTTDACPMYLDVTL-UHFFFAOYSA-N | PNBGALCIMPLCTA-UHFFFAOYAU[6] |
Based on these related structures, the projected molecular formula for this compound is C₁₁H₉ClN₂O₂ and the projected molecular weight is approximately 236.66 g/mol .
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be devised based on established methodologies for the synthesis of substituted cinnolines. A common and effective method is the Richter cinnoline synthesis or variations thereof, which typically involve the cyclization of an ortho-substituted diazonium salt.
A proposed multi-step synthesis is outlined below:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol for the Proposed Synthesis:
-
Nitration of 4-Chloro-2-methylaniline: 4-Chloro-2-methylaniline is treated with a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group at the 6-position.
-
Diazotization: The resulting 4-chloro-2-methyl-6-nitroaniline is diazotized using sodium nitrite in the presence of a strong acid like hydrochloric acid.
-
Sandmeyer-type Reaction: The diazonium salt is then subjected to a Sandmeyer-type reaction with copper(I) cyanide to introduce a cyano group, replacing the diazonium group.
-
Oxidation: The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate.
-
Reduction: The nitro group is reduced to an amino group using a reducing agent like iron in acidic medium.
-
Richter Cinnoline Synthesis: The resulting 3-amino-2-bromo-5-chlorobenzoic acid undergoes diazotization followed by intramolecular cyclization upon heating to form the cinnoline ring.
-
Decarboxylation and Halogenation: The carboxylic acid at the 4-position is removed by heating, and the hydroxyl group at the 3-position is converted to a chloro group using a halogenating agent like phosphorus oxychloride.
-
Carbonylation and Esterification: The final step involves a palladium-catalyzed carbonylation of the 3-chloro position in the presence of carbon monoxide and ethanol to yield the desired ethyl ester.
Characterization and Analytical Profile
The synthesized this compound would be characterized using a suite of analytical techniques to confirm its structure and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the positions of the substituents on the cinnoline ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present, such as the carbonyl group of the ester and the C-Cl bond.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the final product.
Potential Pharmacological Activity and Applications
The pharmacological profile of this compound can be inferred from the known activities of structurally related compounds.
Caption: Relationship between structural features and potential biological activities.
-
Anticancer Activity: Cinnoline derivatives have shown promising anticancer properties.[3] The presence of a chloro group, particularly at the 7-position of a heterocyclic ring system like quinoline (structurally similar to cinnoline), has been associated with enhanced cytotoxic potential against various cancer cell lines.[7][8] The 4-amino-7-chloroquinoline scaffold, for instance, is found in compounds that act as agonists for the nuclear receptor NR4A2, a potential target for Parkinson's disease therapeutics, highlighting the importance of this substitution pattern.[9]
-
Antimicrobial Activity: The cinnoline nucleus is a known pharmacophore in the design of antimicrobial agents.[1] Furthermore, 7-chloroquinoline derivatives have been investigated for their antifungal and antimalarial activities.[7][10] The combination of the cinnoline core with a 7-chloro substituent could lead to compounds with significant antimicrobial efficacy.
-
Enzyme Inhibition: The ester functional group at the 3-position can influence the molecule's interaction with biological targets, potentially acting as a hydrogen bond acceptor or being susceptible to hydrolysis by esterases, which can be a factor in prodrug design. Cinnoline-3-carboxylic acid derivatives have been explored for various biological activities.[11]
Conclusion
While direct experimental data for this compound is scarce, this technical guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. The unique combination of the cinnoline scaffold, a 7-chloro substituent, and an ethyl carboxylate at the 3-position makes this molecule a compelling target for further investigation in the field of medicinal chemistry. Researchers are encouraged to use this guide as a starting point for their own studies into this and other novel cinnoline derivatives.
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Unveiling the Structural Nuances of Ethyl 7-chlorocinnoline-3-carboxylate: A Technical Guide for Drug Discovery Professionals
This technical guide provides an in-depth exploration of the molecular structure and conformational landscape of ethyl 7-chlorocinnoline-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Cinnoline derivatives are recognized for their diverse pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2] A thorough understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutic agents. While specific experimental data for the title compound is not extensively available in public literature, this guide synthesizes information from closely related analogs and outlines the established methodologies for its comprehensive characterization.
The Cinnoline Core: A Privileged Scaffold in Medicinal Chemistry
Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, serves as the foundational scaffold for a wide array of biologically active molecules.[1][2] Its rigid structure and capacity for diverse substitutions make it an attractive starting point for drug design. The introduction of a chlorine atom at the 7-position and an ethyl carboxylate group at the 3-position, as in this compound, is anticipated to significantly modulate its electronic properties and steric profile, thereby influencing its interaction with biological targets.
Postulated Molecular Structure and Geometry
In the absence of single-crystal X-ray diffraction data for this compound, its molecular geometry can be inferred from the structures of analogous cinnoline and quinoline derivatives. The cinnoline ring system is expected to be largely planar. The bond lengths and angles within the heterocyclic core are predicted to be consistent with those of other aromatic systems, though minor distortions may arise from the electronic effects of the chloro and ethyl carboxylate substituents.
Table 1: Predicted Bond Parameters of the Cinnoline Core
| Parameter | Predicted Value | Justification |
| C-C (aromatic) | ~1.39 Å | Typical for aromatic systems. |
| C-N (aromatic) | ~1.37 Å | Reflects the partial double bond character. |
| C-Cl | ~1.74 Å | Standard for a chlorine atom attached to an aromatic ring. |
| Bond Angles | ~120° | Expected for sp² hybridized atoms in an aromatic ring. |
Note: These values are estimations based on general principles and data from related structures. Experimental verification is required for precise determination.
Conformational Analysis: The Ethyl Carboxylate Moiety
The primary source of conformational flexibility in this compound arises from the rotation around the C3-C(O) and O-C(ethyl) single bonds of the ethyl carboxylate group. The orientation of this group relative to the cinnoline ring can significantly impact the molecule's overall shape and its ability to fit into a biological receptor's binding pocket.
Computational studies on similar ester-substituted heterocyclic compounds suggest that the ester group is likely to be coplanar with the aromatic ring to maximize conjugation.[3] However, steric hindrance with the adjacent hydrogen atom at the 4-position could lead to a slightly twisted conformation.
Caption: Equilibrium between planar and twisted conformers.
Methodologies for Structural Elucidation and Conformational Analysis
A multi-pronged approach combining experimental techniques and computational modeling is essential for a comprehensive understanding of the molecular structure and conformation of this compound.
X-Ray Crystallography: The Gold Standard for Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystallization: Obtain single crystals of this compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and angles.
Sources
Ethyl 7-chlorocinnoline-3-carboxylate: A Technical Guide to Predicted Biological Activities and Research Protocols
Foreword: Unveiling the Therapeutic Potential of a Niche Cinnoline Scaffold
To the dedicated researchers, scientists, and drug development professionals who are at the forefront of discovering novel therapeutics, this document serves as an in-depth technical guide into the predicted biological landscape of ethyl 7-chlorocinnoline-3-carboxylate. While direct experimental data for this specific molecule remains limited in the public domain, its structural architecture, featuring the privileged cinnoline core, a halogen at the 7-position, and a carboxylate moiety at the 3-position, provides a strong foundation for predicting its pharmacological activities. This guide synthesizes data from structurally related cinnoline and quinoline analogs to forecast its potential as an anticancer, antimicrobial, and anti-inflammatory agent. We will delve into the mechanistic rationale behind these predictions, provide detailed experimental protocols for validation, and visualize the key pathways and workflows to empower your research endeavors.
The Cinnoline Scaffold: A Cornerstone of Medicinal Chemistry
Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle that has garnered significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1][2] These activities span a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, analgesic, and even neurological applications.[2] The versatility of the cinnoline ring system allows for substitutions at various positions, which can modulate its biological effects and pharmacokinetic properties.[2] Our focus, this compound, combines three key pharmacophoric features: the cinnoline nucleus, a 7-chloro substituent, and an ethyl 3-carboxylate group. Each of these is expected to contribute significantly to its overall biological profile.
Predicted Biological Activities of this compound
Based on extensive analysis of structurally analogous compounds, particularly 7-chloroquinoline derivatives and other substituted cinnolines, we can project the following potential biological activities for this compound.
Anticancer Potential
The 7-chloroquinoline scaffold, an isostere of the 7-chlorocinnoline core, is a well-established pharmacophore in anticancer drug discovery.[3][4][5] The presence of the chlorine atom at the 7-position is often associated with enhanced cytotoxic activity.[5]
Predicted Mechanisms of Action:
-
Induction of Apoptosis and Cell Cycle Arrest: A primary mechanism for many quinoline-based anticancer agents is the induction of programmed cell death (apoptosis) and the halting of the cell cycle.[3][6] It is plausible that this compound could trigger intrinsic and extrinsic apoptotic pathways, potentially through the disruption of the mitochondrial membrane potential and activation of caspases.[3] Furthermore, it may cause cell cycle arrest, thereby inhibiting cancer cell proliferation.[6]
-
Kinase Inhibition: Quinoline derivatives are known to act as inhibitors of various protein kinases that are crucial for cancer cell signaling and survival.[5] The planar aromatic structure of the cinnoline ring could facilitate intercalation into the ATP-binding sites of kinases.
-
Generation of Reactive Oxygen Species (ROS): Some nitroquinoline compounds, which are structurally related, exert their anticancer effects by inducing oxidative stress through the generation of intracellular ROS.[1] This leads to cellular damage and triggers apoptosis. The electron-withdrawing nature of the chlorine atom in this compound might contribute to a similar mechanism.
Supporting Data from Analogous Compounds:
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 7-chloroquinoline-benzimidazole hybrid | CCRF-CEM | 0.6 | [3] |
| MBHA/7-chloroquinoline hybrid | MCF-7 | 4.60 | [3] |
| 7-chloroquinoline hydrazone derivative | SR (Leukemia) | 0.12 | [7] |
| Quinoline-3-carboxylate derivative | MCF-7 | 0.33 | [8] |
| Quinoline-3-carboxylate derivative | K562 | 0.28 | [8] |
Antimicrobial Activity
The cinnoline and quinoline scaffolds are integral to many antibacterial and antifungal agents.[9][10] The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, similar to quinolone antibiotics.[10] The presence of a halogen at the 7-position has been shown to be favorable for antimicrobial activity.
Predicted Spectrum of Activity:
Based on studies of related compounds, this compound is predicted to exhibit activity against a range of Gram-positive and Gram-negative bacteria.[11]
Anti-inflammatory Properties
Cinnoline derivatives have been investigated for their anti-inflammatory effects.[2] The mechanism is often linked to the inhibition of inflammatory mediators. The structural similarity to compounds known to possess anti-inflammatory properties suggests that this compound could also exhibit such activity.
Proposed Synthesis of this compound
A more direct analog can be found in the synthesis of ethyl 4,7-dichloroquinoline-3-carboxylate, which starts from ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.[11] This highlights a potential pathway for the synthesis of the quinoline isostere of our target molecule.
Caption: Analogy for potential synthetic pathways.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of this compound, the following detailed experimental protocols are recommended.
In Vitro Anticancer Activity Assessment
4.1.1. MTT Assay for Cytotoxicity
This assay determines the concentration at which the compound inhibits cell growth by 50% (IC50).
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in the culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). Add the compound solutions to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.
4.1.2. Apoptosis Assay by Flow Cytometry
This method quantifies the percentage of apoptotic cells.
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
4.1.3. Cell Cycle Analysis
This protocol determines the effect of the compound on cell cycle progression.
-
Cell Treatment and Fixation: Treat cells with the compound at its IC50 concentration for 24 hours. Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining and Analysis: Wash the cells and resuspend in PBS containing PI and RNase A. Incubate for 30 minutes in the dark. Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Caption: Workflow for in vitro anticancer evaluation.
Antimicrobial Susceptibility Testing
4.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of the compound that inhibits visible microbial growth.
-
Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizing Potential Molecular Interactions
The predicted biological activities of this compound are likely mediated through its interaction with key cellular pathways.
Caption: Predicted intrinsic apoptosis pathway activation.
Conclusion and Future Directions
While direct experimental validation is pending, the structural features of this compound provide a compelling rationale for its potential as a bioactive molecule, particularly in the realms of oncology and infectious diseases. The presence of the 7-chloro substituent on the cinnoline core is a strong indicator of potential cytotoxic and antimicrobial activities. This technical guide offers a foundational framework for initiating a comprehensive investigation into this promising compound. Further research should focus on its synthesis, in-depth biological evaluation using the protocols outlined, and subsequent lead optimization to enhance its therapeutic potential.
References
-
7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (n.d.). PubMed Central (PMC). [Link]
-
Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (n.d.). SciELO. [Link]
-
Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. (n.d.). PrepChem.com. [Link]
-
Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018). Taylor & Francis Online. [Link]
-
Ethyl 7-bromo-4-chloroquinoline-3-carboxylate. (n.d.). Lead Sciences. [Link]
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Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (2002). PubMed. [Link]
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Cinnoline. (n.d.). Wikipedia. [Link]
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TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. (n.d.). Zenodo. [Link]
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7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. (2020). PubMed. [Link]
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A concise review on cinnoline scaffold. (2024). [Link]
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Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (2020). PubMed. [Link]
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Synthesis and in vitro antimicrobial evaluation of several quinoline and pyrimidoquinoline derivatives. (2002). PubMed. [Link]
-
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (n.d.). PubMed. [Link]
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Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. (n.d.). PubMed Central (PMC). [Link]
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An In-Depth Technical Guide to the Predicted Mechanism of Action of Ethyl 7-chlorocinnoline-3-carboxylate
Preamble: The Cinnoline Scaffold as a Privileged Structure in Drug Discovery
The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity and capacity for diverse substitutions have enabled the development of compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antimalarial properties.[3][4] Notably, derivatives of the cinnoline and the isosteric quinoline core have emerged as potent modulators of critical cellular signaling pathways, particularly as inhibitors of protein kinases.[5][6][7] This guide focuses on a specific, yet under-characterized derivative, Ethyl 7-chlorocinnoline-3-carboxylate, to predict its mechanism of action based on structural analogy, computational analysis, and a proposed experimental validation workflow. Our primary hypothesis posits this molecule as a novel kinase inhibitor for oncology applications.
Molecular Scaffolding Analysis: this compound
A thorough analysis of the molecular architecture of this compound provides the foundational logic for our mechanistic hypothesis.
-
The Cinnoline Core: This nitrogen-containing heterocycle is a known pharmacophore that can engage in hydrogen bonding and π-π stacking interactions within the ATP-binding pockets of protein kinases.[6]
-
7-Chloro Substitution: The electron-withdrawing chlorine atom at position 7 can significantly influence the electronic distribution of the ring system, potentially enhancing binding affinity to target proteins and improving metabolic stability. Halogen substitutions are a common strategy in kinase inhibitor design to occupy specific hydrophobic pockets.[4]
-
Ethyl 3-Carboxylate Group: The ester at position 3 is a critical feature. In related quinolone structures, this group has been shown to be essential for antimalarial and antiproliferative activity.[8] It can act as a key hydrogen bond acceptor, anchoring the molecule within a binding site. Its presence distinguishes the molecule from typical antibacterial quinolones, suggesting a different target class.[8]
Based on these structural features, and the established precedent of similar scaffolds, we hypothesize that this compound functions as a Type I or Type II kinase inhibitor , targeting the ATP-binding site of one or more protein kinases implicated in oncogenic signaling.
Primary Hypothesis: Targeting Oncogenic Kinases
The PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) pathways are frequently dysregulated in human cancers, making them high-value targets for therapeutic intervention. Several cinnoline and quinoline derivatives have demonstrated inhibitory activity against kinases in these pathways, such as PI3K and c-Met.[5][6] Therefore, our primary hypothesis is that This compound inhibits the catalytic activity of a protein kinase, likely within the PI3K or RTK families, leading to the suppression of downstream pro-proliferative and survival signaling.
The following sections outline a comprehensive, multi-stage validation workflow designed to rigorously test this hypothesis.
Experimental Validation Workflow: A Multi-Pillar Approach
To systematically investigate the mechanism of action, we propose a three-pillar experimental strategy moving from broad, predictive screening to specific, mechanistic validation.
Caption: Proposed experimental workflow for mechanism of action elucidation.
Pillar 1: In Silico Target Prediction and Profiling
The initial phase leverages computational methods to refine our hypothesis and predict the most likely kinase targets.[9] This approach is cost-effective and rapidly narrows the experimental field.
Protocol 3.1.1: Molecular Docking against a Kinase Library
-
Objective: To predict the binding affinity and pose of this compound against a library of human protein kinase crystal structures.
-
Software: AutoDock Vina, Schrödinger Glide, or similar validated docking software.[9][10]
-
Preparation:
-
Generate a 3D conformer of the ligand (this compound) and perform energy minimization.
-
Prepare a curated library of kinase domains (e.g., from the Protein Data Bank), focusing on RTKs (c-Met, VEGFR) and PI3K isoforms. Receptors should be prepared by removing water molecules, adding hydrogens, and assigning charges.
-
-
Execution:
-
Define the binding site for each kinase, typically centered on the co-crystallized native ligand in the ATP-binding pocket.
-
Perform docking simulations to calculate the binding energy (e.g., kcal/mol) for the ligand with each kinase.
-
-
Analysis: Rank kinases based on predicted binding affinity. Prioritize targets with scores indicating high-affinity interactions for subsequent in vitro testing.
Protocol 3.1.2: ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
-
Objective: To computationally assess the drug-likeness and potential liabilities of the compound.[11]
-
Web Servers/Software: SwissADME, pkCSM, or similar platforms.[11]
-
Execution: Input the SMILES string or 3D structure of the compound into the server.
-
Analysis: Evaluate parameters such as Lipinski's Rule of Five, gastrointestinal absorption, blood-brain barrier permeability, and potential for CYP enzyme inhibition. This ensures that the compound has properties suitable for a potential therapeutic agent.
Pillar 2: In Vitro Biochemical Validation
This phase uses purified enzymes to confirm the predictions from Pillar 1 and quantitatively measure the compound's inhibitory activity and selectivity.
Protocol 3.2.1: Biochemical Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against the top kinase candidates identified in silico.
-
Methodology: Utilize a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures ADP production as an indicator of kinase activity.
-
Procedure:
-
Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM).
-
In a 384-well plate, combine the purified kinase, its specific substrate, and ATP.
-
Add the diluted compound to the reaction wells. Include a known inhibitor as a positive control and DMSO as a negative control.
-
Incubate at room temperature to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the compound. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Table 1: Hypothetical Biochemical Assay Results
| Target Kinase | IC₅₀ of Compound (nM) | IC₅₀ of Control Inhibitor (nM) |
|---|---|---|
| c-Met | 85 | 10 |
| PI3Kα | 750 | 50 |
| VEGFR2 | 1200 | 25 |
| BTK | >10,000 | 15 |
Protocol 3.2.2: Kinase Selectivity Profiling
-
Objective: To assess the selectivity of the compound against a broad panel of human kinases.
-
Methodology: Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology Corp.). Typically, this is performed at a single high concentration (e.g., 1 or 10 µM) against a panel of >400 kinases.
-
Analysis: Results are provided as percent inhibition at the tested concentration. Strong inhibition (>90%) of a small number of kinases indicates high selectivity. This is crucial for minimizing off-target effects.
Pillar 3: Cell-Based Target Engagement and Pathway Analysis
The final pillar aims to confirm that the compound engages its intended target in a cellular context and produces the expected downstream biological effects.
Protocol 3.3.1: Antiproliferation Assay
-
Objective: To determine the compound's ability to inhibit the growth of cancer cell lines whose survival is dependent on the target kinase.
-
Methodology: Use a cell viability assay such as CellTiter-Glo® or MTT.
-
Procedure:
-
Select cancer cell lines with known dysregulation of the target kinase (e.g., MKN-45 or U87MG for c-Met).[6]
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Measure cell viability according to the assay manufacturer's instructions.
-
-
Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
Protocol 3.3.2: Western Blot Analysis of Downstream Signaling
-
Objective: To verify that the compound inhibits the phosphorylation of downstream substrates of the target kinase.
-
Procedure:
-
Treat the selected cancer cell line with the compound at concentrations near its GI₅₀ for a short period (e.g., 1-4 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated form of the target kinase (e.g., p-Met) and its key downstream effectors (e.g., p-Akt, p-ERK).
-
Also probe for total protein levels of each target as a loading control.
-
Use chemiluminescent detection to visualize the protein bands.
-
-
Analysis: A dose-dependent decrease in the phosphorylation of the target and its downstream substrates, without a change in total protein levels, confirms on-target pathway inhibition.
Caption: Predicted inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.
Conclusion and Future Directions
This guide outlines a predictive mechanism of action for this compound, centered on the inhibition of an oncogenic protein kinase. The proposed workflow provides a robust, scientifically-grounded framework for validating this hypothesis, moving from high-throughput computational screening to specific biochemical and cellular assays. The structural features of the molecule, combined with extensive literature precedent for the cinnoline and quinoline scaffolds, provide a strong rationale for its investigation as a kinase inhibitor. Successful validation through the described protocols would establish this compound as a promising lead for the development of a novel anticancer therapeutic.
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Discovery and history of cinnoline derivatives
An In-depth Technical Guide to the Discovery and History of Cinnoline Derivatives
Introduction: The Cinnoline Scaffold
Cinnoline, a bicyclic aromatic heterocycle with the chemical formula C₈H₆N₂, represents a cornerstone in the field of medicinal chemistry.[1][2] Structurally, it is a benzofused pyridazine, also known as 1,2-benzodiazine, and is isomeric with other significant heterocycles like quinoline, quinoxaline, and phthalazine.[1][3] While no naturally occurring cinnoline compounds were identified until 2011, the synthetic versatility and the diverse pharmacological activities of its derivatives have established the cinnoline nucleus as a "privileged scaffold" in drug discovery.[3][4] These derivatives have demonstrated a remarkable breadth of biological activities, including antibacterial, anticancer, anti-inflammatory, and CNS-active properties, making them a subject of intense research for over a century.[3][5][6][7][8][9][10]
This guide provides a comprehensive exploration of the cinnoline core, from its initial discovery and the classical synthetic routes that defined its early chemistry to the evolution of modern methodologies and the expansive pharmacological landscape of its derivatives.
The Genesis: Von Richter's Discovery and Classical Syntheses
The history of cinnoline is intrinsically linked to the German chemist Victor von Richter, who first reported the synthesis of a cinnoline derivative in 1883.[11][12] This seminal work laid the foundation for a new class of heterocyclic compounds.
The Richter Cinnoline Synthesis (1883)
Richter's pioneering method involved the diazotization of an o-aminophenylpropiolic acid.[1][13] The resulting diazonium salt undergoes a spontaneous intramolecular cyclization upon warming in water. Subsequent hydration and decarboxylation yield the final product, 4-hydroxycinnoline.[1][14] This reaction was the first to create the cinnoline ring system and remains a classic example of heterocycle synthesis.[12]
The causality of the reaction lies in the electrophilic nature of the diazonium salt, which readily attacks the electron-rich carbon-carbon triple bond of the propiolic acid side chain. This intramolecular electrophilic attack is the key ring-forming step.
Other Foundational Synthetic Routes
Following Richter's discovery, other classical methods were developed that expanded the accessibility of the cinnoline scaffold:
-
Widman-Stoermer Synthesis (1884): This method involves the cyclization of a diazotized α-vinyl-aniline (o-aminoarylethylene).[15] It provided a route to cinnolines substituted at the 4-position.
-
Borsche–Herbert Synthesis: A widely used method in the mid-20th century, this reaction involves the diazotization of o-aminoacetophenones, which then cyclize to form 4-hydroxycinnolines.[12]
These early syntheses, while historically significant, often required harsh conditions or had limited substrate scope. However, they were crucial in providing the first access to this heterocyclic system, enabling initial studies of its properties and reactivity.
Evolution of Synthetic Strategies: From Classical to Contemporary
Modern organic synthesis has introduced more versatile and efficient methods for constructing the cinnoline nucleus, primarily utilizing arenediazonium salts and arylhydrazones as key precursors.[16][17]
The Borsche-AlCl₃ Cyclization of Arylhydrazones
One of the most robust and widely adopted methods for synthesizing functionalized cinnolines is the intramolecular cyclization of arylhydrazones, often catalyzed by a Lewis acid like anhydrous aluminum chloride (AlCl₃).[2][18] This approach offers great flexibility in introducing various substituents onto the cinnoline core. The reaction proceeds via an intramolecular Friedel-Crafts-type acylation, where the hydrazone nitrogen attacks an activated carbonyl group, leading to ring closure.
Experimental Protocol: Synthesis of Substituted 4-Amino Cinnoline-3-Carboxamides
The following protocol is a self-validating system representative of modern cinnoline synthesis, adapted from established literature.[18]
Step 1: Synthesis of Substituted Phenyl Hydrazono Cyano Acetamide (Hydrazone Formation)
-
Diazotize the appropriate substituted aniline (1a-i) using sodium nitrite in an acidic medium (e.g., aqueous ethanolic HCl) at 0-5°C.
-
Couple the resulting diazonium salt with cyanoacetamide (3) in an aqueous ethanolic solution containing a buffer such as sodium acetate.
-
The formed hydrazone (4a-i) typically precipitates and can be isolated by filtration.
Step 2: Intramolecular Cyclization to form 4-Amino Cinnoline-3-Carboxamide (5a-i)
-
To a suspension of anhydrous AlCl₃ (0.111 mole) in a dry, inert solvent such as chlorobenzene (150 mL), pass a stream of dry nitrogen gas for 30 minutes to ensure an inert atmosphere. The use of a Lewis acid like AlCl₃ is crucial as it activates the cyano or amide group, facilitating the electrophilic attack required for ring closure. Chlorobenzene serves as a high-boiling, non-polar solvent suitable for the reflux conditions.
-
Add the substituted phenyl hydrazono cyano acetamide (from Step 1) to this mixture.
-
Pass nitrogen gas through the mixture for another 10 minutes before heating to reflux for 2 hours.
-
After cooling, quench the reaction by carefully adding dilute HCl (20 mL) to decompose the AlCl₃ complex.
-
Heat the mixture on a water bath, cool, and filter the crude product.
-
Wash the solid product with a dilute NaOH solution to remove any acidic impurities, followed by water.
-
Recrystallize the final product (5a-i) from a suitable solvent system, such as methanol/water (10:1), to yield the purified 4-amino cinnoline-3-carboxamide derivative.
The Pharmacological Journey: A Scaffold of Diverse Bioactivity
The sustained interest in cinnoline chemistry is driven by the vast therapeutic potential of its derivatives.[5][6][19] The scaffold has proven to be a versatile template for designing molecules that interact with a wide array of biological targets.[6]
| Derivative Class | Key Example(s) | Primary Biological Activity | Mechanistic Insights & Notes |
| Cinnoline Carboxylic Acids | Cinoxacin | Antibacterial | An established drug for treating urinary tract infections, it acts by inhibiting bacterial DNA gyrase.[3][4] |
| Pyrazolo[4,3-c]cinnolines | Cinnopentazone | Anti-inflammatory | An early anti-inflammatory agent.[5] Newer derivatives show activity influenced by electronic effects of substituents.[3][4] |
| 4-Amino Cinnolines | Various Amides | Antibacterial, Antifungal | Broad-spectrum activity. Halogen substitution often enhances potency.[4][18][20] |
| Fused Polycyclic Cinnolines | 11H-Isoquino[4,3-c]-cinnolin-12-ones | Anticancer | Potent topoisomerase I targeting agents, leading to cytotoxicity in cancer cell lines.[5] |
| Cinnoline Sulphonamides | Various Derivatives | Antibacterial, Antifungal | Combines two active pharmacophores (cinnoline and sulphonamide) for potentially synergistic antimicrobial effects.[4][18] |
Structure-Activity Relationship (SAR) Insights
Systematic studies have revealed key relationships between the chemical structure of cinnoline derivatives and their biological effects, providing a rational basis for drug design.
-
Antimicrobial Activity: The presence of halogen substituents (e.g., -Cl, -Br, -F) on the benzene ring of the cinnoline core frequently leads to enhanced antibacterial and antifungal activity.[4][18] This is likely due to favorable changes in lipophilicity and electronic properties that improve cell penetration or target binding.
-
Anti-inflammatory Activity: For pyrazolo[4,3-c]cinnoline derivatives, electron-donating groups (e.g., -OCH₃, -OH) on an attached benzoyl ring have been shown to increase anti-inflammatory potency.[3][4] Conversely, electron-withdrawing groups tend to diminish this activity.
-
Anticancer Activity: The development of fused polycyclic systems, such as anthrapyridazones and isoquinocinnolinones, has been a successful strategy for creating potent anticancer agents.[3][5] The planar nature of these extended ring systems facilitates intercalation with DNA or binding to enzymes like topoisomerase.
Conclusion and Future Perspectives
From its serendipitous discovery by Victor von Richter over 140 years ago, the cinnoline ring system has evolved into a molecular heart of medicinal chemistry. The journey from classical, often cumbersome, syntheses to modern, highly versatile protocols has unlocked a vast chemical space populated by derivatives with profound biological activities. The successful translation of this research into clinical use, exemplified by the antibacterial drug Cinoxacin, validates the therapeutic potential of this scaffold.
Future research will undoubtedly focus on the rational design of next-generation cinnoline derivatives with enhanced potency, selectivity, and optimized pharmacokinetic profiles. The exploration of novel biological targets and the application of cutting-edge synthetic methodologies, including metal-catalyzed cross-coupling and C-H activation reactions, will continue to expand the rich history and promising future of cinnoline chemistry.
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Saxena, A., & Saxena, M. (Year). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research.
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Vikas, et al. (Year). Synthesis, characterization and biological activities of substituted cinnoline culphonamides. Rasayan Journal of Chemistry.
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Kumar, R., et al. (Year). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences.
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Lewgowd, W., & Stanczak, A. (2007). Cinnoline derivatives with biological activity. Archiv der Pharmazie, 340(2), 65-80.
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Vinogradova, O. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 501-522.
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Methodological & Application
Application Note: A Framework for In Vitro Profiling of Ethyl 7-chlorocinnoline-3-carboxylate
Introduction
The cinnoline (1,2-benzodiazine) nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Many of these biological activities stem from the ability of cinnoline-based compounds to interact with key cellular targets like protein kinases and topoisomerases.[1][4] Ethyl 7-chlorocinnoline-3-carboxylate is a specific derivative of this class. While detailed biological data for this particular compound are scarce, its structural features suggest potential as a modulator of critical cellular pathways.
This guide, intended for researchers in drug discovery and development, provides a strategic, multi-tiered approach to the initial in vitro characterization of this compound. The protocols outlined herein are designed not merely as procedural steps but as a logical workflow, beginning with broad phenotypic screening and progressing toward more specific, mechanism-of-action studies. Each protocol includes the scientific rationale, necessary controls for data integrity, and interpretation guidelines.
Tier 1: Primary Screening - Assessment of General Cytotoxicity
Scientific Rationale: The first essential step in characterizing a novel compound with therapeutic potential is to determine its effect on cell viability. A cytotoxicity assay provides a quantitative measure of the compound's ability to reduce cell population health, either through cytostatic (growth inhibition) or cytotoxic (cell death) mechanisms.[5] The half-maximal inhibitory concentration (IC50) derived from this assay is a critical parameter for guiding concentrations used in subsequent, more complex mechanistic studies.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.[6] It relies on the enzymatic activity of mitochondrial dehydrogenases in living cells to reduce the yellow MTT salt into a purple formazan product, the quantity of which is directly proportional to the number of metabolically active cells.[5][7]
Experimental Protocol: MTT Cell Viability Assay
This protocol is optimized for a 96-well plate format using an adherent cancer cell line (e.g., HeLa or A549).
Materials:
-
This compound (Test Compound)
-
HeLa (human cervical cancer) or A549 (human lung cancer) cells
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution: 5 mg/mL in sterile PBS, filtered.[8]
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well flat-bottom tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation & Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform a serial dilution of the stock solution in culture medium to create a range of treatment concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "no-cell" blank wells (medium only).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[5] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader.[8]
Data Analysis and Interpretation:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Tier 2: Mechanistic Elucidation - Apoptosis Induction Assay
Scientific Rationale: If this compound demonstrates significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[10] A key feature of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspase-3 and Caspase-7 are the primary executioner caspases, and their activation is a hallmark of apoptosis.
The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method to quantify the combined activities of caspase-3 and -7.[11] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7. This cleavage releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[11][12]
Experimental Protocol: Caspase-Glo® 3/7 Assay
This "add-mix-measure" protocol is designed for high-throughput screening in a 96-well format.[12]
Materials:
-
Caspase-Glo® 3/7 Assay System (e.g., from Promega)
-
Cells and test compound (as in Tier 1)
-
White-walled, opaque 96-well plates suitable for luminescence
-
Positive control for apoptosis (e.g., Staurosporine)
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the test compound as described in the MTT protocol (Steps 1 & 2). It is crucial to test concentrations at, above, and below the previously determined IC50 value (e.g., 0.5x, 1x, and 2x IC50). Include vehicle and positive controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by adding the buffer to the lyophilized substrate.[13] Allow it to equilibrate to room temperature.
-
Assay Execution:
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.[12]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation:
-
Plot the relative luminescence units (RLU) for each concentration.
-
A significant, dose-dependent increase in luminescence compared to the vehicle control indicates the induction of apoptosis via caspase-3/7 activation. The positive control should show a robust signal, validating the assay's performance.
Tier 3: Target-Oriented Investigation - In Vitro Kinase Inhibition Assay
Scientific Rationale: The cinnoline scaffold is structurally related to quinoline, a well-known pharmacophore in many FDA-approved kinase inhibitors.[15][16] Cinnoline derivatives have been specifically reported as inhibitors of kinases such as PI3K and Bruton's tyrosine kinase (BTK).[1][4] Therefore, a logical hypothesis is that this compound may exert its biological effects by inhibiting one or more protein kinases.
The ADP-Glo™ Kinase Assay is a universal, luminescence-based platform for measuring kinase activity.[17] It quantifies the amount of ADP produced during a kinase reaction. After the reaction, a reagent is added to terminate the kinase activity and deplete the remaining ATP. A second reagent then converts the generated ADP back into ATP, which fuels a luciferase/luciferin reaction. The resulting light output is directly proportional to the initial kinase activity.[17][18] This assay can be used to screen the compound against a panel of kinases to identify potential targets.
Experimental Protocol: ADP-Glo™ Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the test compound against a specific kinase (e.g., PI3Kα).
Materials:
-
ADP-Glo™ Kinase Assay System (e.g., from Promega)
-
Recombinant human kinase (e.g., PI3Kα)
-
Kinase-specific substrate (e.g., PIP2)
-
Ultra-Pure ATP
-
Test Compound and a known inhibitor as a positive control
-
384-well low-volume plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in the appropriate kinase reaction buffer.
-
Kinase Reaction Setup (5 µL volume):
-
To the wells of a 384-well plate, add the kinase, substrate, and test compound dilutions.
-
Initiate the reaction by adding ATP. Final concentrations should be optimized for the specific kinase, typically at or near the Km for ATP and the substrate.[19]
-
Include "no inhibitor" (100% activity) and "no enzyme" (background) controls.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. The time should be within the linear range of the reaction.[19]
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete ATP. Incubate for 40 minutes at room temperature.[18]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30-60 minutes at room temperature.[18]
-
-
Data Acquisition: Measure luminescence with a plate-reading luminometer.
Data Analysis and Interpretation:
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC50 value for kinase inhibition.
-
Screening against a panel of kinases can reveal the compound's selectivity profile, a critical aspect of drug development.
Data Presentation
All quantitative results should be summarized for clear comparison.
Table 1: Hypothetical In Vitro Activity Summary for this compound
| Assay Type | Cell Line / Target | Endpoint | Result (IC50 / EC50) |
| Cytotoxicity | A549 | IC50 | 5.2 µM |
| Apoptosis Induction | A549 | EC50 | 7.8 µM |
| Kinase Inhibition | PI3Kα | IC50 | 0.8 µM |
| Kinase Inhibition | BTK | IC50 | 15.6 µM |
Visualizations: Workflows and Pathways
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Workflow for the Caspase-Glo® 3/7 Apoptosis Assay.
Caption: Principle of a competitive kinase inhibition assay.
References
-
Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? PMC - PubMed Central.
-
TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo.
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Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters.
-
Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society.
-
Caspase-Glo® 3/7 3D Assay Technical Manual, TM627. Promega Corporation.
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
-
An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research.
-
A concise review on cinnoline and its biological activities. Semantic Scholar.
-
The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide. Benchchem.
-
The Efficacy of 4-Methoxycinnoline and Other Cinnoline Derivatives: A Comparative Analysis for Drug Discovery Professionals. Benchchem.
-
(PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate.
-
Caspase 3/7 Activity. Protocols.io.
-
A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results.
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
-
Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Scientific Research Publishing.
-
MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich.
-
Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. Promega Corporation.
-
Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols.
-
Protocol of Caspase-Glo 3/7 CHO-K1 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences.
-
Application Notes and Protocols: In Vitro Kinase Assay for GSK3-IN-4. Benchchem.
-
MTT assay protocol. Abcam.
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
-
Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.
-
Protocol for Cell Viability Assays. BroadPharm.
-
ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation.
-
Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay. Benchchem.
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- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
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Topic: A Comprehensive Protocol for the Antibacterial Screening of Ethyl 7-chlorocinnoline-3-carboxylate
An Application Note for Researchers and Drug Development Professionals
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents. Cinnoline derivatives, heterocyclic bioisosteres of quinolones, have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including potent antibacterial effects.[1][2] This application note presents a comprehensive, field-proven guide for the systematic antibacterial screening of a representative novel compound, Ethyl 7-chlorocinnoline-3-carboxylate . We provide detailed, step-by-step protocols for determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method, as well as for assessing its activity via the agar well diffusion assay. The protocols are designed with self-validating systems, including appropriate controls and adherence to international standards, to ensure data integrity and reproducibility. Furthermore, we explain the causality behind experimental choices and offer insights into data interpretation, positioning this document as an essential resource for researchers engaged in the primary evaluation of new chemical entities for antibacterial potential.
Introduction: The Rationale for Cinnoline Scaffolds
Cinnoline (1,2-benzodiazine) is an aromatic heterocyclic compound that has garnered significant attention due to its structural similarity to quinolones and quinazolines, which are established classes of therapeutic agents.[1][3] The core cinnoline structure is a versatile pharmacophore, and its derivatives have been reported to exhibit a spectrum of pharmacological activities, including anticancer, anti-inflammatory, and notably, antibacterial properties.[2][4]
The mechanism of action for the antibacterial effects of many related N-containing heterocyclic compounds, such as the widely prescribed quinolone antibiotics, involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[5][6] These enzymes are critical for modulating DNA topology during replication, transcription, and repair.[7][8] By targeting these enzymes, quinolones convert them into toxic agents that induce lethal double-stranded breaks in the bacterial chromosome.[5] Given the structural analogy, it is hypothesized that cinnoline derivatives may exert their antibacterial effect through a similar mechanism, making them a compelling subject for drug discovery programs.
This guide focuses on This compound , a novel derivative featuring key substituents: a chlorine atom at the 7-position and an ethyl carboxylate group at the 3-position. Halogen substitutions, particularly on the benzene ring portion of the scaffold, have been shown in related series to modulate antibacterial potency.[3][9] The objective of this document is to provide robust, validated protocols to accurately determine the antibacterial spectrum and potency of this and similar novel compounds.
Compound Profile: this compound
-
IUPAC Name: Ethyl 7-chloro-1,2-benzodiazine-3-carboxylate
-
Molecular Formula: C₁₁H₉ClN₂O₂
-
Molecular Weight: 236.66 g/mol
-
Structure: (Note: Image is a representative structure for visualization)
Hypothesized Mechanism of Action
Based on its structural similarity to quinolone antibiotics, this compound is postulated to function as a bacterial type II topoisomerase inhibitor.[6] The proposed mechanism involves the stabilization of the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strands.[5][7] This action transforms DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (primarily in Gram-positive bacteria) into cellular toxins that generate permanent, lethal double-stranded DNA breaks, ultimately leading to bacterial cell death.[8][10]
Caption: Hypothesized mechanism: Inhibition of bacterial DNA topoisomerases.
Experimental Design and Workflow
A tiered screening approach is recommended, starting with a primary qualitative or semi-quantitative assay, followed by a quantitative determination of potency.
-
Primary Screening (Qualitative): The Agar Well Diffusion Assay provides a rapid visual assessment of antibacterial activity, indicated by a zone of growth inhibition (ZOI).[11][12]
-
Secondary Screening (Quantitative): The Broth Microdilution Assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible bacterial growth.[13][14] This is the gold standard for susceptibility testing.[15]
-
Tertiary Screening (Bactericidal Activity): The Minimum Bactericidal Concentration (MBC) assay is a follow-up to the MIC test to determine the lowest compound concentration that kills ≥99.9% of the initial bacterial inoculum.[16]
Sources
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- 2. ijbpas.com [ijbpas.com]
- 3. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceprofonline.com [scienceprofonline.com]
- 9. rroij.com [rroij.com]
- 10. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 11. botanyjournals.com [botanyjournals.com]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 16. microbe-investigations.com [microbe-investigations.com]
Ethyl 7-chlorocinnoline-3-carboxylate: Application Notes and Protocols for Antifungal Agent Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Cinnoline Derivatives in Antifungal Research
The relentless rise of invasive fungal infections, coupled with the growing challenge of antifungal drug resistance, necessitates the exploration of novel chemical scaffolds for therapeutic development.[1] Cinnoline, a bicyclic aromatic heterocycle, has emerged as a promising pharmacophore due to the diverse biological activities exhibited by its derivatives, including antibacterial, antimalarial, and anticancer properties.[2][3] Notably, recent studies have highlighted the potential of cinnoline derivatives as effective antifungal agents.[4][5] The substitution pattern on the cinnoline ring system plays a crucial role in modulating its biological activity, with halogenated derivatives often exhibiting enhanced potency.[3][4]
This document provides detailed application notes and protocols for the investigation of Ethyl 7-chlorocinnoline-3-carboxylate , a specific derivative, as a potential antifungal agent. While direct extensive studies on this particular molecule are emerging, its structural features, particularly the presence of a chlorine atom at the 7-position and a carboxylate group at the 3-position, suggest a strong potential for antifungal efficacy based on structure-activity relationship (SAR) studies of related quinoline and cinnoline compounds.[6][7] These notes are designed to guide researchers in the synthesis, in vitro evaluation, and mechanistic elucidation of this promising compound.
Proposed Mechanism of Antifungal Action
While the precise mechanism of action for this compound is yet to be definitively elucidated, insights can be drawn from studies on structurally similar quinoline derivatives. The prevailing hypothesis for the antifungal activity of many quinoline-based compounds is the disruption of fungal cell membrane integrity.[8] It is proposed that these molecules intercalate into the lipid bilayer, leading to increased membrane permeability and the subsequent leakage of essential intracellular components, ultimately resulting in cell death.[8]
Another potential target could be the inhibition of key fungal enzymes involved in critical metabolic pathways. However, further experimental validation is required to confirm the exact molecular targets of this compound.
Caption: Proposed antifungal mechanism of this compound.
Synthesis Protocol: this compound
The following protocol is an adapted method based on the synthesis of structurally related quinoline and cinnoline carboxylates.[9][10] Researchers should optimize reaction conditions as necessary.
Materials:
-
Substituted 2-amino-chlorobenzaldehyde
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Sodium nitrite
-
Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexane)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Purification system (e.g., column chromatography)
Procedure:
-
Condensation: In a round-bottom flask, dissolve the substituted 2-amino-chlorobenzaldehyde in ethanol. Add diethyl malonate and a catalytic amount of a suitable base like piperidine. Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization (Friedländer Annulation): To the cooled reaction mixture, add a strong base such as sodium ethoxide and continue to reflux for another 6-8 hours. This step facilitates the intramolecular cyclization to form the cinnoline ring.
-
Diazotization and Sandmeyer Reaction (for introduction of the chloro group at position 7, if starting from a different precursor): This step is provided for context and may not be necessary if starting with an appropriately substituted precursor. Dissolve the amino-cinnoline precursor in an acidic solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt. Subsequently, introduce a solution of copper(I) chloride to facilitate the Sandmeyer reaction, replacing the diazonium group with a chlorine atom.
-
Work-up and Purification: After the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Confirm the structure and purity of the synthesized this compound using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.[11]
In Vitro Antifungal Susceptibility Testing Protocols
The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for the evaluation of antifungal agents.[12][13]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the MIC of an antifungal agent.[12]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS
-
96-well microtiter plates
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Spectrophotometer or microplate reader
-
Positive control antifungal (e.g., Fluconazole for Candida, Voriconazole for Aspergillus)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Preparation of Fungal Inoculum:
-
Yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL.[12]
-
Molds (Aspergillus spp.): Culture the mold on Potato Dextrose Agar until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 104 CFU/mL in RPMI-1640 medium.
-
-
Microplate Preparation:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.
-
Add 100 µL of the drug stock solution to the first well of each row and perform serial two-fold dilutions across the plate.
-
The final volume in each well after adding the inoculum will be 200 µL.
-
-
Inoculation and Incubation: Add 100 µL of the standardized fungal inoculum to each well. Include a growth control (medium and inoculum) and a sterility control (medium only). Incubate the plates at 35°C for 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% inhibition compared to the growth control).[15]
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that kills the fungus.
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.
-
Spot the aliquot onto a Sabouraud Dextrose Agar plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration from which no fungal growth is observed on the agar plate.
Sources
- 1. Discovery and development of novel antifungal agents for the treatment of Candida auris infections [vtechworks.lib.vt.edu]
- 2. zenodo.org [zenodo.org]
- 3. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. Synthesis, structure-activity relationships (SAR) and in silico studies of coumarin derivatives with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, antifungal activity, and structure-activity relationships of coruscanone A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Activity of Contemporary Antifungal Agents, Including the Novel Echinocandin Anidulafungin, Tested against Candida spp., Cryptococcus spp., and Aspergillus spp.: Report from the SENTRY Antimicrobial Surveillance Program (2006 to 2007) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Anticancer Potential of Ethyl 7-chlorocinnoline-3-carboxylate in Cancer Cell Lines
For Research Use Only.
Introduction
The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a significant scaffold in medicinal chemistry. Cinnoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1][2] Their structural similarity to other biologically active heterocycles, such as quinolines and quinazolines, has prompted extensive research into their potential as therapeutic agents. Specifically, functionalization at the 3 and 7 positions of the cinnoline ring can modulate the molecule's biological activity, making it a prime candidate for targeted drug design.[3]
This document provides a comprehensive guide for researchers to investigate the in vitro anticancer effects of Ethyl 7-chlorocinnoline-3-carboxylate, a representative of this promising class of compounds. While this specific molecule is not yet extensively documented in public literature, the protocols outlined herein are based on established methodologies for evaluating novel chemical entities in cancer cell line models. The proposed mechanisms of action are hypothesized based on the activities of structurally related cinnoline and quinoline derivatives, which are known to induce apoptosis and cell cycle arrest.[4][5][6]
Compound Profile: this compound
-
Chemical Structure: (Structure to be confirmed by synthesis and characterization)
-
Molecular Formula: C₁₁H₉ClN₂O₂
-
Molecular Weight: 236.66 g/mol
-
Appearance: To be determined (likely a crystalline solid).
-
Solubility: Expected to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF). Aqueous solubility is predicted to be low. It is imperative to experimentally determine solubility before preparing stock solutions.
Handling and Storage
-
Storage: Store the solid compound at 2-8°C, protected from light and moisture.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Once thawed, use immediately and do not refreeze.
Hypothesized Mechanism of Action
Based on the known biological activities of similar heterocyclic compounds, this compound is hypothesized to exert its anticancer effects through two primary mechanisms: induction of apoptosis and disruption of the cell cycle . Many cinnoline and quinoline derivatives function as inhibitors of crucial cellular enzymes like tyrosine kinases or topoisomerases, or as DNA intercalating agents.[4][6][7] These actions can trigger signaling cascades that halt cell proliferation and initiate programmed cell death.
A plausible pathway involves the activation of the intrinsic (mitochondrial) apoptosis pathway. The compound may induce cellular stress, leading to an increased ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins. This shift permeabilizes the mitochondrial membrane, causing the release of cytochrome c, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to cell death.[8]
Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.
Experimental Protocols
Trustworthiness Note: All experiments must include appropriate controls to ensure data validity. These include:
-
Negative Control: Untreated cells.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used for compound dilution.
-
Positive Control: Cells treated with a well-characterized cytotoxic agent (e.g., Doxorubicin, Cisplatin, or Staurosporine).
-
All experiments should be performed with at least three biological replicates.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This assay determines the concentration-dependent effect of the compound on cell viability and is used to calculate the IC₅₀ (half-maximal inhibitory concentration) value.
Materials:
-
Selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
This compound (DMSO stock)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO (for formazan solubilization)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include vehicle and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression (dose-response curve) to determine the IC₅₀ value.
IC₅₀ Data Summary Table
| Cell Line | Tissue of Origin | IC₅₀ (µM) at 48h | IC₅₀ (µM) at 72h |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value | Experimental Value |
| HCT116 | Colorectal Carcinoma | Experimental Value | Experimental Value |
| HEK293 | Normal Kidney (Toxicity) | Experimental Value | Experimental Value |
Protocol 2: Apoptosis Detection via Annexin V-FITC/PI Staining
This flow cytometry-based assay quantifies apoptosis by detecting the externalization of phosphatidylserine (PS) on the cell surface (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).
Caption: Workflow for Annexin V/PI apoptosis detection assay.
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., 0.5 x 10⁶ cells/well) in 6-well plates and allow them to attach overnight. Treat with the compound at selected concentrations (e.g., IC₅₀ and 2x IC₅₀) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. To do this, collect the culture medium (containing floating apoptotic cells), wash the plate with PBS, and then trypsinize the adherent cells. Combine the trypsinized cells with the collected medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells
Protocol 3: Cell Cycle Analysis
This protocol uses PI staining of DNA to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing any drug-induced cell cycle arrest.[9][10]
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates as described for the apoptosis assay. Treat with the compound at desired concentrations for 24 hours.
-
Harvesting and Fixation: Harvest cells by trypsinization. Centrifuge and wash the pellet once with cold PBS. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be measured, and the data can be visualized as a histogram.
Data Interpretation:
-
Analyze the histogram to quantify the percentage of cells in the G0/G1 phase (first peak), S phase (intermediate region), and G2/M phase (second peak, with twice the DNA content of G1).
-
Compare the cell cycle distribution of treated cells to vehicle-treated cells to identify accumulation in a specific phase, which indicates cell cycle arrest.
References
-
DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells. (n.d.). PubMed. [Link]
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2019). PubMed Central. [Link]
-
TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. (2022). Zenodo. [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022). MDPI. [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2021). PubMed Central. [Link]
-
Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (2014). University of Johannesburg. [Link]
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2019). MDPI. [Link]
-
PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (2015). PubMed Central. [Link]
-
Fangchinoline derivatives induce cell cycle arrest and apoptosis in human leukemia cell lines via suppression of the PI3K/AKT and MAPK signaling pathway. (2020). PubMed. [Link]
-
Design, Synthesis, Cytotoxic Activity and Apoptosis-inducing Action of Novel Cinnoline Derivatives as Anticancer Agents. (2018). PubMed. [Link]
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Cynaroside Induces G1 Cell Cycle Arrest by Downregulating Cell Division Cycle 25A in Colorectal Cancer. (2024). PubMed. [Link]
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Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (2020). PubMed. [Link]
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In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent. (2020). PubMed. [Link]
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Application Notes & Protocols: Evaluating Ethyl 7-chlorocinnoline-3-carboxylate in Anti-Inflammatory Assays
Introduction: The Therapeutic Promise of the Cinnoline Scaffold
The cinnoline nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, and antitumor properties.[1][3] The anti-inflammatory potential of cinnoline-based compounds, in particular, has garnered significant interest, with studies showing that specific substitutions on the cinnoline ring can lead to potent modulation of inflammatory pathways.[4][5] Ethyl 7-chlorocinnoline-3-carboxylate is a novel derivative of this class. While direct studies on this specific molecule are emerging, its structural alerts—a halogen-substituted aromatic system coupled with a carboxylate group—suggest a strong rationale for its investigation as a modulator of inflammatory responses. Halogen substitutions, particularly chlorine, have been shown to enhance the anti-inflammatory potency of various heterocyclic compounds.[4][5]
This guide provides a comprehensive framework for researchers to systematically evaluate the anti-inflammatory potential of this compound. We present a suite of robust in vitro assays designed to probe its effects on key enzymatic targets and cellular pathways that drive the inflammatory cascade. The protocols are detailed to ensure reproducibility and are accompanied by explanations of the underlying scientific principles, empowering researchers to not only generate high-quality data but also to understand its mechanistic implications.
Core Mechanistic Hypotheses: Targeting Key Inflammatory Nodes
Inflammation is a complex biological response involving a network of signaling pathways and molecular mediators.[6][7] A successful anti-inflammatory agent typically acts by inhibiting one or more critical nodes in this network. Our investigation of this compound will be guided by the hypothesis that it may interfere with two central pillars of the inflammatory process: the production of pro-inflammatory mediators (prostaglandins, nitric oxide, and cytokines) and the activation of key intracellular signaling cascades (NF-κB and MAPK).
Signaling Pathway Overview: NF-κB and MAPK
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[6][7][8] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), a signaling cascade leads to the degradation of its inhibitor, IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.[6][7][9]
Concurrently, the Mitogen-Activated Protein Kinase (MAPK) pathways (comprising ERK, JNK, and p38) are activated by similar stimuli and play crucial roles in regulating the synthesis of inflammatory mediators.[10][11] These pathways often work in concert with NF-κB to orchestrate a robust inflammatory response.[12][13]
Caption: Tiered workflow for evaluating anti-inflammatory activity.
PART 1: Cyclooxygenase (COX) Inhibition Assays
Scientific Rationale: Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are central to the inflammatory process. [14]They catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators. [15]While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is induced at sites of inflammation. [15][16]Assessing the inhibitory activity of a compound against both isoforms provides crucial information about its potential efficacy and selectivity, which is a key factor in predicting potential side effects.
Protocol 1.1: Colorimetric COX-1/COX-2 Inhibition Assay
This assay measures the peroxidase activity of COX, which is coupled to the colorimetric detection of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). [17] Materials:
-
Ovine COX-1 and Human recombinant COX-2 enzymes
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
TMPD solution
-
Arachidonic Acid solution
-
Test compound (this compound) dissolved in DMSO
-
Known inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590-611 nm
Step-by-Step Methodology:
-
Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, and enzymes as per the manufacturer's instructions (e.g., Cayman Chemical Kit No. 760111). [17]Prepare serial dilutions of the test compound and control inhibitors in DMSO.
-
Plate Setup: In a 96-well plate, set up the following wells in triplicate:
-
Background: 160 µL Assay Buffer, 10 µL Heme.
-
100% Initial Activity (Control): 150 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: 148 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, and 2 µL of the test compound or known inhibitor at various concentrations.
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 10 minutes. [15]4. Reaction Initiation: Add 20 µL of Arachidonic Acid solution to all wells to initiate the reaction.
-
Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5 minutes to obtain the initial reaction velocity.
-
Data Analysis:
-
Calculate the initial velocity (V) for each well.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot % Inhibition vs. log[Inhibitor] and use non-linear regression to determine the IC₅₀ value (the concentration that causes 50% inhibition).
-
Data Presentation: Example COX Inhibition Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Celecoxib (Control) | >100 | 0.04 | >2500 |
| SC-560 (Control) | 0.009 | 6.3 | 0.0014 |
Data is hypothetical and for illustrative purposes only.
PART 2: Cell-Based Anti-Inflammatory Assays
Scientific Rationale: To assess the activity of the compound in a more biologically relevant context, we utilize the murine macrophage cell line RAW 264.7. Macrophages are key players in the innate immune response. [9]Stimulation of these cells with bacterial lipopolysaccharide (LPS) triggers a potent inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). [18][19][20]
Protocol 2.1: Cell Viability Assay (Prerequisite)
Rationale: It is critical to ensure that any observed reduction in inflammatory markers is not due to cytotoxicity. The MTT or MTS assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability.
Methodology:
-
Seed RAW 264.7 cells (1-2 x 10⁵ cells/well) in a 96-well plate and allow them to adhere overnight. [21]2. Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate for 24 hours (matching the duration of the subsequent inflammation assays).
-
Add MTS/MTT reagent and incubate according to the manufacturer's protocol.
-
Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate cell viability as a percentage relative to the vehicle control (e.g., DMSO). Non-toxic concentrations (e.g., >90% viability) should be used for subsequent experiments.
Protocol 2.2: Nitric Oxide (NO) Production Inhibition Assay
Rationale: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of large amounts of NO, a key inflammatory mediator. [22]This assay quantifies NO production by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. [23][24][25] Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
LPS (from E. coli)
-
Test compound
-
Griess Reagent (Part A: 1% sulfanilamide in 2.5% H₃PO₄; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄) [23]* Sodium Nitrite (NaNO₂) standard
-
96-well plates
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 1.5 x 10⁵ cells/well in a 96-well plate and incubate overnight. [26]2. Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Reaction:
-
Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess reagent (equal parts A and B, mixed just before use) to each well. [25] * Incubate for 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 570 nm. [25]7. Quantification: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve and determine the percent inhibition of NO production relative to the LPS-only treated cells.
Protocol 2.3: Pro-inflammatory Cytokine (TNF-α & IL-6) Inhibition Assay
Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines produced by macrophages upon LPS stimulation. [18]Their levels are directly correlated with the intensity of the inflammatory response. This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to specifically quantify the amount of these cytokines secreted into the cell culture medium.
Materials:
-
Cell culture supernatants from the same experiment as the NO assay (or a parallel experiment).
-
Mouse TNF-α and IL-6 ELISA kits (e.g., from BioLegend, R&D Systems).
-
Microplate reader capable of reading absorbance at 450 nm.
Step-by-Step Methodology:
-
Sample Preparation: Use the cell culture supernatants collected in Protocol 2.2.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's specific protocol. [18]This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., HRP-streptavidin).
-
Adding a substrate (e.g., TMB) to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards.
-
Use the standard curve to determine the concentration of TNF-α and IL-6 in each sample.
-
Calculate the percent inhibition of cytokine production for each concentration of the test compound relative to the LPS-only control.
-
Data Presentation: Example Cell-Based Assay Data
| Concentration (µM) | % Cell Viability | % NO Inhibition | % TNF-α Inhibition | % IL-6 Inhibition |
| 1 | 99 ± 2.1 | [Exp. Value] | [Exp. Value] | [Exp. Value] |
| 10 | 97 ± 3.5 | [Exp. Value] | [Exp. Value] | [Exp. Value] |
| 50 | 92 ± 4.0 | [Exp. Value] | [Exp. Value] | [Exp. Value] |
| 100 | 85 ± 5.2 | [Exp. Value] | [Exp. Value] | [Exp. Value] |
| LPS Control | 100 ± 2.8 | 0 | 0 | 0 |
| Dexamethasone (1 µM) | 98 ± 1.9 | 88 ± 4.1 | 92 ± 3.7 | 95 ± 2.5 |
Data is hypothetical and for illustrative purposes only. Values are mean ± SD.
Conclusion and Future Directions
This guide outlines a validated, multi-tiered strategy for the initial characterization of this compound as a potential anti-inflammatory agent. Positive results from these assays—particularly potent and/or selective COX-2 inhibition, and significant reduction of NO, TNF-α, and IL-6 at non-toxic concentrations—would provide a strong foundation for further investigation.
Subsequent studies could delve deeper into the mechanism of action by using Western blotting to analyze the phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., p65, IκBα, p38, JNK). [19]Ultimately, promising in vitro data would warrant progression to in vivo models of inflammation, such as the carrageenan-induced paw edema model in rodents, to establish preclinical efficacy. [3][27]The systematic application of these protocols will enable a thorough and mechanistically informed evaluation of this novel cinnoline derivative's therapeutic potential.
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Application Notes and Protocols: Characterizing Ethyl 7-chlorocinnoline-3-carboxylate as a Kinase Inhibitor
Abstract
The landscape of oncology drug discovery is continually evolving, with a significant focus on the development of small molecule kinase inhibitors.[1][2] The cinnoline scaffold has emerged as a promising pharmacophore in this domain, with derivatives showing potent inhibitory effects on key signaling kinases.[3] This guide provides a comprehensive framework for the characterization of "Ethyl 7-chlorocinnoline-3-carboxylate," a novel cinnoline derivative, as a potential kinase inhibitor. We will delve into the theoretical underpinnings of its hypothesized mechanism of action and present detailed, field-proven protocols for its evaluation. These protocols are designed to be self-validating, incorporating essential controls and clear endpoints. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of novel cinnoline-based compounds.
Introduction: The Rationale for Investigating Cinnoline Derivatives
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes.[4] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[5][6] The quinoline core is present in several FDA-approved kinase inhibitors, demonstrating the clinical relevance of this heterocyclic scaffold.[2][6] Cinnolines, as aza-analogs of quinolines, represent a compelling, yet less explored, chemical space for kinase inhibitor development.[3] Recent studies have highlighted the potential of cinnoline derivatives as potent inhibitors of the PI3K/Akt pathway, a critical signaling cascade in cancer cell growth and survival.[3]
"this compound" is a novel compound belonging to this promising class. Its structural features suggest a potential interaction with the ATP-binding pocket of various kinases. The protocols outlined herein provide a systematic approach to validating this hypothesis, from initial in vitro kinase activity screening to cell-based assays that assess its anti-proliferative effects.
Hypothesized Mechanism of Action: Targeting a Pro-Survival Signaling Pathway
Based on the activity of related cinnoline and quinoline derivatives, it is hypothesized that this compound may function as an ATP-competitive kinase inhibitor.[3][7] A likely target is a member of the PI3K-related kinase (PIKK) family or other serine/threonine kinases crucial for cancer cell proliferation.[7] The proposed mechanism involves the compound binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of its downstream substrates. This would lead to the inhibition of pro-survival signaling pathways and ultimately, cell cycle arrest or apoptosis.
Caption: Hypothesized mechanism of action for this compound.
Experimental Protocols
The following protocols provide a robust framework for the initial characterization of a novel kinase inhibitor.
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the direct inhibitory effect of this compound on the activity of a purified kinase. A generic fluorescence-based assay measuring ADP production is described, which is a universal product of kinase reactions.[8][9]
Principle: The assay quantifies the amount of ADP produced by the kinase reaction.[8] In the presence of an effective inhibitor, kinase activity is reduced, leading to lower ADP production and a corresponding change in the fluorescent signal.
Caption: General workflow for an in vitro fluorescence-based kinase assay.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
384-well white, flat-bottom plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Reaction Setup:
-
Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" controls.
-
Prepare a master mix containing the kinase and substrate in kinase assay buffer. Add 5 µL of this mix to each well.[10]
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Kinase Reaction:
-
Prepare a solution of ATP in kinase assay buffer.
-
Add 5 µL of the ATP solution to each well to start the reaction.[10] The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[11]
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.[8]
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability and proliferation of cancer cell lines.
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells.[12] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to an insoluble purple formazan product.[13] The amount of formazan produced is proportional to the number of viable cells.[13]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[14]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a "no treatment" control.
-
Incubate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13]
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.
Cellular Phosphorylation Assay (Western Blot)
This protocol directly assesses the inhibition of a specific kinase within a cellular context by measuring the phosphorylation state of a known downstream substrate.
Principle: Cells are treated with the inhibitor, and then cell lysates are analyzed by Western blot using a phospho-specific antibody to detect the target protein's phosphorylation level. A reduction in the phosphorylated protein indicates successful target engagement by the inhibitor.[16]
Materials:
-
Cancer cell line with a known active kinase pathway
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies (phospho-specific for the kinase substrate and a total protein antibody for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.[11] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add the chemiluminescent substrate.
-
-
Imaging: Capture the signal using a digital imager.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to serve as a loading control.
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phospho-protein band to the total protein band for each sample.
-
Compare the normalized values across different treatment concentrations to determine the effect of the inhibitor.
Data Summary and Interpretation
The data generated from these protocols should be carefully tabulated to allow for a clear interpretation of the compound's activity.
| Assay Type | Target/Cell Line | Endpoint | Result (e.g., IC50) |
| In Vitro Kinase Assay | Kinase X | % Inhibition | e.g., 0.5 µM |
| In Vitro Kinase Assay | Kinase Y | % Inhibition | e.g., > 50 µM |
| MTT Cell Viability | Cancer Cell Line A | % Viability | e.g., 2.1 µM |
| MTT Cell Viability | Cancer Cell Line B | % Viability | e.g., 5.8 µM |
| Cellular Phosphorylation | Cancer Cell Line A | p-Substrate Level | e.g., Dose-dependent decrease |
Interpretation:
-
A low IC50 value in the in vitro kinase assay indicates potent, direct inhibition of the target kinase.
-
Selectivity can be assessed by comparing IC50 values across a panel of different kinases.
-
A low IC50 value in the MTT assay demonstrates that the compound has anti-proliferative effects on cancer cells.
-
A dose-dependent decrease in substrate phosphorylation in the Western blot assay provides strong evidence of on-target activity within a cellular environment.
References
- Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. (2021). Bioorganic & Medicinal Chemistry Letters.
- Kinase assays. (2020). BMG LABTECH.
- How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs.
- Kinase Assay Kit. Sigma-Aldrich.
- MTT assay protocol. Abcam.
- Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology.
- In vitro kinase assay. (2023). Protocols.io.
- Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors. (2018). National Institutes of Health.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Institutes of Health.
- In vitro NLK Kinase Assay. National Institutes of Health.
- Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2016). Journal of American Science.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central.
- MTT Cell Proliferation Assay. ATCC.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
- MTT Assay Protocol. Springer Nature Experiments.
- Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. Benchchem.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2019). PubMed Central.
Sources
- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. In vitro kinase assay [protocols.io]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reactionbiology.com [reactionbiology.com]
Ethyl 7-chlorocinnoline-3-carboxylate: A Versatile Scaffold for Drug Discovery and Development
Senior Application Scientist Note: The cinnoline nucleus, a bicyclic heterocycle, is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. These activities include antimicrobial, anti-inflammatory, analgesic, and antitumor properties.[1][2] Ethyl 7-chlorocinnoline-3-carboxylate, a specific derivative of this scaffold, holds considerable promise as a key starting material for the synthesis of novel therapeutic agents. The presence of a chlorine atom at the 7-position and an ethyl carboxylate group at the 3-position provides reactive handles for molecular modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles.
This document provides a comprehensive guide for researchers and drug development professionals on the potential applications and experimental protocols related to this compound. While direct literature on this specific molecule is limited, the protocols and insights presented herein are based on established methodologies for analogous heterocyclic systems, particularly the closely related and well-studied quinoline derivatives. This guide is intended to serve as a foundational resource for initiating research and development programs centered on this promising scaffold.
The Cinnoline Scaffold: A Privileged Structure in Medicinal Chemistry
The cinnoline ring system is an isomeric form of other important heterocyles like quinoline and phthalazine.[2] Its derivatives have been reported to exhibit a wide array of biological activities, making it a "privileged scaffold" in drug discovery. The diverse therapeutic potential of cinnoline-based compounds stems from their ability to interact with various biological targets.
Key Therapeutic Areas for Cinnoline Derivatives:
-
Oncology: Many quinoline derivatives, which are structurally similar to cinnolines, have shown potent anticancer activity through mechanisms such as the inhibition of protein kinases, topoisomerases, and tubulin polymerization.[2] These compounds can induce apoptosis, cell cycle arrest, and inhibit angiogenesis.[2]
-
Infectious Diseases: The 7-chloroquinoline core is a well-known pharmacophore in antimalarial drugs like chloroquine. Cinnoline derivatives are also being investigated for their antibacterial and antifungal properties.[1][2]
-
Inflammation and Pain: Certain cinnoline derivatives have demonstrated significant anti-inflammatory and analgesic effects, suggesting their potential in treating a range of inflammatory conditions.[3]
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted cinnolines and quinolines. A common approach involves the cyclization of a suitably substituted aniline precursor.
Proposed Synthetic Protocol:
This protocol is a hypothetical adaptation based on well-established chemical principles for the synthesis of related heterocyclic compounds.
Step 1: Diazotization of 2-amino-4-chlorobenzaldehyde
-
Dissolve 2-amino-4-chlorobenzaldehyde in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Japp-Klingemann Reaction with Ethyl Acetoacetate
-
In a separate flask, dissolve ethyl acetoacetate in ethanol and add a solution of sodium ethoxide.
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the ethyl acetoacetate solution, maintaining the temperature and a slightly basic pH.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The resulting hydrazone is then isolated by filtration after acidification.
Step 3: Fischer Indole Synthesis-like Cyclization
-
Suspend the isolated hydrazone in a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to a high temperature (e.g., 250 °C) to induce cyclization.
-
The cyclization reaction should be monitored by TLC.
-
After completion, the reaction mixture is cooled, and the crude product is precipitated, filtered, and washed with a non-polar solvent.
Step 4: Purification
-
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
The structure of the purified product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Application in Drug Discovery: Derivatization and SAR Studies
The real value of this compound lies in its potential as a scaffold for creating a library of diverse compounds for biological screening. The ester and chloro functionalities are key points for derivatization.
Workflow for Generating a Focused Compound Library:
Caption: Derivatization workflow for this compound.
Protocol for Hydrolysis of the Ethyl Ester:
-
Dissolve this compound in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide or lithium hydroxide.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain 7-chlorocinnoline-3-carboxylic acid.
General Protocol for Amide Coupling:
-
Dissolve 7-chlorocinnoline-3-carboxylic acid in an anhydrous solvent like DMF or DCM.
-
Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt).
-
Add a base such as diisopropylethylamine (DIPEA).
-
Add the desired primary or secondary amine.
-
Stir the reaction at room temperature overnight.
-
Work up the reaction by washing with aqueous solutions and purify the product by column chromatography.
Protocols for Biological Evaluation
Given the known activities of related cinnoline and quinoline compounds, the primary areas for biological screening of new derivatives of this compound would be in oncology and infectious diseases.
In Vitro Anticancer Activity Screening
A standard and widely used method to assess the cytotoxic effects of new compounds is the MTT assay.[4]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative 1 | MCF-7 | Experimental Value |
| Derivative 1 | HCT-116 | Experimental Value |
| Derivative 2 | MCF-7 | Experimental Value |
| Derivative 2 | HCT-116 | Experimental Value |
| Doxorubicin | MCF-7 | Reference Value |
| Doxorubicin | HCT-116 | Reference Value |
In Vitro Antimalarial Activity Screening
The antimalarial activity can be assessed against chloroquine-sensitive and resistant strains of Plasmodium falciparum. A common method is the SYBR Green I-based fluorescence assay.
Protocol: SYBR Green I-based Antimalarial Assay
-
Parasite Culture: Maintain a culture of P. falciparum (e.g., 3D7 or K1 strains) in human red blood cells.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.
-
Assay Setup: Add the synchronized ring-stage parasite culture to the wells. Include a negative control (no drug) and a positive control (e.g., chloroquine or artemisinin).
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of parasite growth inhibition and determine the IC₅₀ value.
Data Presentation:
| Compound | P. falciparum Strain | IC₅₀ (nM) |
| Derivative 1 | 3D7 (Chloroquine-sensitive) | Experimental Value |
| Derivative 1 | K1 (Chloroquine-resistant) | Experimental Value |
| Derivative 2 | 3D7 (Chloroquine-sensitive) | Experimental Value |
| Derivative 2 | K1 (Chloroquine-resistant) | Experimental Value |
| Chloroquine | 3D7 (Chloroquine-sensitive) | Reference Value |
| Chloroquine | K1 (Chloroquine-resistant) | Reference Value |
Mechanistic Studies
Should promising lead compounds emerge from the initial screening, further studies can be conducted to elucidate their mechanism of action.
Potential Signaling Pathways to Investigate for Anticancer Activity:
Caption: Potential mechanisms of anticancer action for cinnoline derivatives.
Conclusion
This compound represents a valuable and versatile starting point for the development of novel drug candidates. While direct biological data on this specific molecule is currently sparse, its structural similarity to a wide range of biologically active cinnoline and quinoline derivatives strongly suggests its potential in medicinal chemistry. The protocols and strategies outlined in this guide provide a solid foundation for researchers to synthesize, derivatize, and evaluate new compounds based on this promising scaffold, with the aim of discovering next-generation therapeutics for cancer, infectious diseases, and other conditions.
References
-
Szumilak, M., & Stanczak, A. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 25(21), 5019. Available from: [Link]
-
Szumilak, M., & Stanczak, A. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 25(21), 5019. Available from: [Link]
-
Saxena, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. Available from: [Link]
-
Pankaj, M., et al. (2015). Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. The Pharma Innovation Journal, 4(10), 68-73. Available from: [Link]
-
Bispo, M. L. F., et al. (2015). A new and potent class of 7-chloro-4-quinolinylhydrazone derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 23(17), 5857-5864. Available from: [Link]
-
George, R. F., et al. (2018). Synthesis, biological evaluation and molecular docking of new quinoline-chalcone hybrids as potential anticancer agents. Bioorganic Chemistry, 81, 415-426. Available from: [Link]
-
Kamal, A., et al. (2015). Synthesis and in vitro anticancer activity of podophyllotoxin-chalcone conjugates. Bioorganic & Medicinal Chemistry Letters, 25(16), 3297-3302. Available from: [Link]
-
Aly, M. M., et al. (2016). Synthesis and biological evaluation of novel quinoline-chalcone hybrids as anticancer agents and their synergistic effect with doxorubicin. Bioorganic & Medicinal Chemistry, 24(16), 3583-3593. Available from: [Link]
-
Kathrada, F. (2019). The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. Malaria Elimination Scientific Alliance. Available from: [Link]
Sources
- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for the Derivatization of Ethyl 7-Chlorocinnoline-3-carboxylate to Enhance Biological Activity
Abstract
The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7][8] Ethyl 7-chlorocinnoline-3-carboxylate serves as a versatile starting material for the synthesis of novel cinnoline-based compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this core structure to enhance its biological activity. Detailed protocols for key chemical transformations at the C7-chloro and C3-carboxylate positions are presented, grounded in established synthetic methodologies and structure-activity relationship (SAR) principles.
Introduction: The Rationale for Derivatization
The cinnoline ring system, an isostere of quinoline and isoquinoline, is a key pharmacophore in numerous biologically active compounds.[6][7] The presence of the chlorine atom at the C7 position and the ethyl carboxylate group at the C3 position on the this compound scaffold offers two primary, chemically distinct handles for structural modification.
-
C7-Position (Chloro Group): The chloro substituent is an excellent leaving group for various cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a diverse array of aryl, heteroaryl, alkyl, and amino moieties, which can significantly influence the compound's steric and electronic properties, and thereby its interaction with biological targets.
-
C3-Position (Ethyl Carboxylate): The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, and other derivatives. These modifications can impact the compound's solubility, hydrogen bonding capacity, and overall pharmacokinetic profile.
Strategic derivatization at these positions allows for a systematic exploration of the chemical space around the cinnoline core, enabling the optimization of potency, selectivity, and drug-like properties.
Strategic Derivatization Pathways
The derivatization of this compound can be systematically approached by targeting the C7 and C3 positions. The following diagram illustrates the key synthetic transformations discussed in this guide.
Caption: Key derivatization pathways for this compound.
Experimental Protocols: C7-Position Derivatization
The chloro group at the C7 position is amenable to several powerful synthetic transformations. The following protocols provide detailed methodologies for these key reactions.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst.[9][10] This protocol details the coupling of this compound with various aryl and heteroaryl boronic acids.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Supplier Example |
| This compound | Varies | Custom Synthesis |
| Phenylboronic acid | 98-80-6 | Sigma-Aldrich |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Sigma-Aldrich |
| Sodium carbonate (Na₂CO₃) | 497-19-8 | Fisher Scientific |
| 1,4-Dioxane | 123-91-1 | VWR |
| Water (degassed) | 7732-18-5 | VWR |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[11][12] This protocol describes the coupling of this compound with a variety of primary and secondary amines.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Supplier Example |
| This compound | Varies | Custom Synthesis |
| Morpholine | 110-91-8 | Sigma-Aldrich |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | Sigma-Aldrich |
| Xantphos | 161265-03-8 | Strem Chemicals |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | Acros Organics |
| Toluene (anhydrous) | 108-88-3 | VWR |
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the cinnoline ring allows for nucleophilic aromatic substitution at the C7 position, particularly with strong nucleophiles like alkoxides and phenoxides.[13][14][15]
Reaction Scheme:
Materials:
| Reagent | CAS Number | Supplier Example |
| This compound | Varies | Custom Synthesis |
| Phenol | 108-95-2 | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃) | 497-19-8 | Fisher Scientific |
| N,N-Dimethylformamide (DMF) (anhydrous) | 68-12-2 | VWR |
Procedure:
-
To a round-bottom flask, add the alcohol or phenol (1.5 mmol) and potassium carbonate (2.0 mmol) in anhydrous DMF (10 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocols: C3-Position Derivatization
The ethyl carboxylate group at the C3 position provides a versatile handle for further modifications, primarily through hydrolysis followed by amide coupling.
Protocol 4: Ester Hydrolysis to Carboxylic Acid
The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental step for subsequent derivatization.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Supplier Example |
| Ethyl 7-substituted-cinnoline-3-carboxylate | Varies | From Protocols 1-3 |
| Lithium hydroxide (LiOH) | 1310-65-2 | Sigma-Aldrich |
| Tetrahydrofuran (THF) | 109-99-9 | VWR |
| Water | 7732-18-5 | VWR |
| Hydrochloric acid (1M HCl) | 7647-01-0 | Fisher Scientific |
Procedure:
-
Dissolve the ethyl 7-substituted-cinnoline-3-carboxylate (1.0 mmol) in a mixture of THF (10 mL) and water (5 mL).
-
Add lithium hydroxide (2.0 mmol) and stir the mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.
Protocol 5: Amide Coupling
The resulting carboxylic acid can be coupled with a variety of amines to form the corresponding amides using standard peptide coupling reagents.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Supplier Example |
| 7-Substituted-cinnoline-3-carboxylic acid | Varies | From Protocol 4 |
| Benzylamine | 100-46-9 | Sigma-Aldrich |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 148893-10-1 | Chem-Impex |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) (anhydrous) | 68-12-2 | VWR |
Procedure:
-
To a solution of the 7-substituted-cinnoline-3-carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL), add HATU (1.1 mmol) and DIPEA (2.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.2 mmol) and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Structure-Activity Relationship (SAR) Insights
The following table summarizes hypothetical derivatization strategies and their potential impact on biological activity, based on common SAR trends observed in similar heterocyclic scaffolds.
| Position | Modification | Rationale for Enhanced Activity |
| C7 | Introduction of small, lipophilic aryl groups (e.g., phenyl, thiophenyl) via Suzuki coupling. | May enhance binding to hydrophobic pockets in target proteins. |
| C7 | Addition of hydrogen bond donors/acceptors (e.g., morpholine, piperazine) via Buchwald-Hartwig amination. | Can form crucial hydrogen bond interactions with amino acid residues in the active site of an enzyme or receptor. |
| C3 | Conversion of the ester to a primary or secondary amide. | Introduces a hydrogen bond donor, which can improve target engagement and solubility. |
| C3 | Formation of amides with chiral amines. | May introduce stereospecific interactions with the target, leading to improved potency and selectivity. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of derivatized this compound.
Caption: General experimental workflow for derivatization reactions.
Conclusion
The derivatization of this compound presents a facile and effective strategy for the generation of novel, biologically active compounds. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore the structure-activity relationships of the cinnoline scaffold and to develop potent and selective therapeutic agents.
References
- An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Ind. J. Pharm. Edu. Res., 2025; 59(1):13-29.
-
Cinnoline derivatives with biological activity. Arch Pharm (Weinheim). 2007 Feb;340(2):65-80. [Link]
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TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. [Link]
-
A concise review on cinnoline scaffold. World Journal of Advanced Research and Reviews. [Link]
- Synthesis, characterization and biological activities of substituted cinnoline culphonamides. Journal of Chemical and Pharmaceutical Research.
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules. 2019;24(21):3949. [Link]
-
A concise review on cinnoline and its biological activities. Semantic Scholar. [Link]
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? PMC. [Link]
-
A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. J Org Chem. 2008 Nov 21;73(22):8880-92. [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. [Link]
-
Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro QuinolineDerivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research. [Link]
-
Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of. ResearchGate. [Link]
-
Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical... ResearchGate. [Link]
-
Application of Quinoline Ring in Structural Modification of Natural Products. Molecules. 2022;27(15):4939. [Link]
-
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]
-
Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Arch Pharm (Weinheim). 2003 Jun;336(3):165-74. [Link]
-
Synthesis of Quinoline‐4‐carboxamides and Quinoline‐4‐carboxylates via a Modified Pfitzinger Reaction of N‐Vinylisatins. ResearchGate. [Link]
-
(PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
-
Ethyl 3,7-dichloroquinoline-8-carboxylate. PMC. [Link]
-
Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]
-
(PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]
-
Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (C13H12ClNO3). PubChem. [Link]
-
Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. [Link]
-
Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorg Med Chem Lett. 2016 Jan 15;26(2):544-9. [Link]
-
Application of ethyl chloroformate derivatization for gas chromatography–mass spectrometry based metabonomic profiling. SciSpace. [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. 2000;5(3):443-451. [Link]
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules. 2021;26(24):7555. [Link]
-
Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica. [Link]
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Application Notes & Protocols: Ethyl 7-Chlorocinnoline-3-carboxylate as a Versatile Scaffold in Medicinal Chemistry
Introduction: The Cinnoline Scaffold in Drug Discovery
The cinnoline ring system, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms (1,2-diazanaphthalene), represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural features, including its ability to participate in hydrogen bonding and π-stacking interactions, make it an ideal framework for designing ligands that can modulate the function of various biological targets.[2] Cinnoline and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological effects.[1][2][3][4]
Within this versatile family, Ethyl 7-chlorocinnoline-3-carboxylate serves as a particularly valuable starting material. The key to its utility lies in its distinct functional handles, which allow for selective and diverse chemical modifications:
-
C3-Ester Group: This site is readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to generate diverse amide libraries. This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
-
C7-Chloro Group: The chlorine atom can be substituted via nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents to modulate physicochemical properties and target engagement.
-
C4-Position: While not directly functionalized in the parent scaffold, this position is often reactive and can be a site for further derivatization, such as amination, after activation of the cinnoline ring.
This guide provides a comprehensive overview of the synthesis, derivatization, and application of the this compound scaffold, complete with detailed protocols for its use in a drug discovery context.
Synthesis of the Core Scaffold
The construction of the cinnoline ring is a critical first step. While several synthetic routes exist, a common and reliable method is the Richter synthesis or a related cyclization strategy. The following protocol outlines a representative synthesis.
Protocol 2.1: Synthesis of this compound
This protocol involves the diazotization of a substituted aniline followed by an intramolecular cyclization.
Rationale: The choice of starting material (a 2-amino-chlorophenyl derivative) is crucial for installing the C7-chloro substituent from the outset. The subsequent cyclization reaction forms the core bicyclic cinnoline structure.
Workflow Diagram:
Caption: General workflow for synthesizing the core scaffold.
Materials:
-
2-Amino-4-chlorobenzaldehyde (or related precursor)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Ethyl acetoacetate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware and safety equipment
Procedure:
-
Diazotization:
-
Dissolve the 2-amino-4-chlorophenyl precursor in a solution of concentrated HCl and water, cooled to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes. The formation of the diazonium salt is the key intermediate.
-
-
Cyclization (Richter-type reaction):
-
In a separate flask, prepare a solution of ethyl acetoacetate in ethanol with aqueous sodium hydroxide. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the ethyl acetoacetate solution. A colored precipitate should form.
-
Allow the reaction to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Acidify the reaction mixture with dilute HCl to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
-
Characterization: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and melting point analysis.
Application in Medicinal Chemistry: Derivatization Strategies
The true power of this scaffold lies in its potential for derivatization to explore SAR and optimize for potency, selectivity, and pharmacokinetic properties. Key applications include the development of kinase inhibitors and GABA-A receptor modulators.[5][6][7][8]
Target Focus: Kinase Inhibitors
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[7][9] The cinnoline scaffold can be elaborated to target the ATP-binding site of various kinases.[6] A common strategy involves converting the C3-ester into a diverse library of amides to interact with the hinge region of the kinase.
Signaling Pathway Context:
Caption: Inhibition of the MAPK/ERK signaling pathway.
Protocol 3.1: Synthesis of a Cinnoline-3-carboxamide Derivative
This two-step protocol first hydrolyzes the ester to a carboxylic acid and then couples it with an amine.
Step A: Saponification (Ester Hydrolysis)
-
Dissolve this compound in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (NaOH) or lithium hydroxide (LiOH).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture, remove the ethanol under reduced pressure, and dilute with water.
-
Acidify with cold 1M HCl to precipitate the 7-chlorocinnoline-3-carboxylic acid.
-
Filter, wash with water, and dry the solid product.
Step B: Amide Coupling
-
Suspend the 7-chlorocinnoline-3-carboxylic acid from Step A in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent. Common choices include HATU, HBTU, or EDCI/HOBt.[]
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the acid and facilitate the reaction.
-
Add the desired primary or secondary amine (e.g., aniline, benzylamine, morpholine).
-
Stir the reaction at room temperature overnight.
-
Perform an aqueous workup: wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final amide.
Target Focus: GABA-A Receptor Modulators
The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[11] Modulators of this receptor, like benzodiazepines, are used to treat anxiety, seizures, and sleep disorders.[5][8] The cinnoline scaffold has been explored as a novel chemotype to achieve selective modulation of different GABA-A receptor subtypes.[5][8][12]
Biological Evaluation Protocols
Once a library of derivatives is synthesized, they must be tested for biological activity. The following is a representative protocol for an in vitro anticancer activity screen.
Protocol 4.1: In Vitro Anticancer Activity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan, which can be quantified spectrophotometrically.[14][15]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[16]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well plates.
-
Multi-channel pipette, incubator, microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized cinnoline derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for another 3-4 hours until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[17]
-
Data Presentation and Interpretation
Systematic evaluation of synthesized derivatives allows for the construction of a Structure-Activity Relationship (SAR) table. This is critical for guiding the next round of synthesis and optimization.
Table 1: Representative SAR Data for Cinnoline-3-carboxamide Kinase Inhibitors
| Compound ID | R Group (Amide) | Kinase X IC₅₀ (nM) | MCF-7 Cell Viability IC₅₀ (µM) |
| Scaffold | Ethyl Ester | >10,000 | >50 |
| CINN-001 | Phenyl | 850 | 15.2 |
| CINN-002 | 4-Fluorophenyl | 420 | 8.1 |
| CINN-003 | 3-Methoxyphenyl | 650 | 11.5 |
| CINN-004 | Cyclohexyl | 2,100 | 28.4 |
| CINN-005 | Morpholinyl | 1,500 | 22.0 |
Interpretation:
-
Ester-to-Amide: The conversion of the inactive ester scaffold to amides (CINN-001 to -005) introduces significant biological activity.
-
Aromatic vs. Aliphatic: Aromatic R groups (CINN-001 to -003) are generally more potent than aliphatic ones (CINN-004, -005), suggesting a potential π-stacking interaction in the binding pocket.
-
Electronic Effects: The introduction of an electron-withdrawing fluorine atom at the para-position of the phenyl ring (CINN-002) enhances both enzymatic and cellular potency compared to the unsubstituted phenyl ring (CINN-001). This could be due to favorable electronic interactions or improved binding conformation.
References
-
Saxena, V. et al. An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives: A Review of Synthesis and Pharmacological Activities of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Guo, M. Ethyl 3,7-dichloroquinoline-8-carboxylate. Acta Crystallographica Section E. [Link]
-
Reddy, J. et al. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Iorio, M. et al. Variations on a scaffold - Novel GABAA receptor modulators. European Journal of Medicinal Chemistry. [Link]
-
de Oliveira, F. et al. 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate. [Link]
-
Barlaam, B. et al. Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Mishra, A. et al. A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. [Link]
-
Chear, N. et al. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. Molecules. [Link]
-
Henriques, M.S.C. et al. Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]
-
jOeCHEM. Making Amides from Carboxylic Acids. YouTube. [Link]
-
Corpet, A. et al. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. [Link]
-
Ștefănescu, R. et al. In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. Antioxidants. [Link]
-
Singh, P. et al. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. [Link]
-
Lewgowd, W. et al. Cinnoline derivatives with biological activity. Archiv der Pharmazie. [Link]
-
Moody, C.J. & O'Connell, M.J. Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journal of Organic Chemistry. [Link]
-
Pinna, G.A. et al. Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. Molecules. [Link]
-
de Farias, K.M. et al. Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society. [Link]
-
Chemical Kinomics. Drug Discovery - Inhibitor. chemical-kinomics.com. [Link]
-
Hidayat, M. et al. An In Vitro Anticancer Activity Evaluation of Neolamarckia cadamba (Roxb.) Bosser Leaves' Extract and its Metabolite Profile. Frontiers in Pharmacology. [Link]
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Lewgowd, W. et al. Cinnoline Derivatives with Biological Activity. ResearchGate. [Link]
-
Adiyala, P.K. et al. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]
-
Fadda, A.A. et al. Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. [Link]
-
McCauley, J. et al. Bioassays for anticancer activities. Methods in Molecular Biology. [Link]
-
Caddeo, F. et al. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. International Journal of Molecular Sciences. [Link]
-
Al-Ostath, R. et al. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. [Link]
-
Maqbool, M. et al. Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. Brazilian Journal of Biology. [Link]
-
Norris, J. Synthesis of Amides. YouTube. [Link]
-
Guchhait, S.K. & Madaan, S. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
-
Sharma, R. & Sharma, A. TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. [Link]
-
Caddeo, F. et al. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core. FLORE. [Link]
-
Allen, J.G. et al. SUBSTITUTED CINNOLINE DERIVATIVES AS GABAA-RECEPTOR MODULATORS AND METHOD FOR THEIR SYNTHESIS. European Patent Office. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 7-chlorocinnoline-3-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 7-chlorocinnoline-3-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore the core reaction pathway, troubleshoot common experimental challenges, and answer frequently asked questions to improve your yield and purity.
Core Synthesis Strategy: The Japp-Klingemann Approach
The synthesis of the cinnoline scaffold is a topic of significant interest due to the diverse biological activities of its derivatives.[1][2] A robust and widely adopted method for constructing the cinnoline core involves a two-stage process initiated by the Japp-Klingemann reaction, followed by an intramolecular cyclization.[3][4]
The overall workflow is as follows:
-
Diazotization: An appropriate aniline, in this case, 2-amino-4-chlorobenzonitrile, is converted to a highly reactive diazonium salt.
-
Japp-Klingemann Reaction: The diazonium salt is coupled with a β-keto-ester, such as ethyl 2-chloro-3-oxobutanoate, to form a hydrazone intermediate.[4]
-
Intramolecular Cyclization: The hydrazone is then cyclized under acidic conditions to form the target cinnoline ring system. This step is conceptually similar to the cyclization in the Fischer indole synthesis.[5][6]
Below is a diagram illustrating this synthetic pathway.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide: Yield and Purity Improvement
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q1: My overall yield is consistently low (<30%). What are the most likely causes and how can I fix them?
Low yields in multi-step syntheses like this can stem from several factors.[7] The most critical points to investigate are the stability of the diazonium intermediate and the efficiency of the cyclization step.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Incomplete Diazotization / Decomposition | Diazonium salts are notoriously unstable and can decompose before coupling, especially if the temperature rises above 5 °C.[8] | Maintain strict temperature control (0-5 °C) during diazotization using an ice/salt bath. Use the diazonium salt solution immediately in the subsequent Japp-Klingemann step without letting it warm up. |
| Hydrolysis of Intermediates or Product | The presence of water, especially under acidic conditions and heat, can lead to the hydrolysis of the ester group or other sensitive functionalities, creating unwanted byproducts.[8] | Use anhydrous solvents and reagents wherever possible, particularly in the cyclization step. Work under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Inefficient Cyclization | The intramolecular electrophilic aromatic substitution (cyclization) requires a potent activating agent (catalyst) and optimal thermal conditions to proceed efficiently. | Screen different Lewis acids (e.g., AlCl₃, ZnCl₂, BF₃·OEt₂) or Brønsted acids (polyphosphoric acid, H₂SO₄).[6] Ensure the catalyst is fresh and anhydrous. Optimize the reaction temperature and time; sometimes, microwave irradiation can significantly improve yields and reduce reaction times.[9] |
Q2: I'm observing a significant, difficult-to-remove impurity in my final product. How can I identify and prevent it?
The formation of side products is a common challenge in cinnoline synthesis.[8] The nature of the impurity often points to the problematic step.
-
If the impurity is a hydroxylated species (e.g., Ethyl 7-chloro-4-hydroxycinnoline-3-carboxylate):
-
Cause: This often results from the hydrolysis of a 4-halo-cinnoline intermediate or from an alternative cyclization pathway. The presence of excess water is a major contributor.[8]
-
Prevention: As mentioned above, rigorous exclusion of water is critical. Using a non-halogenated acid for the cyclization step may also influence the reaction pathway away from easily hydrolyzed intermediates.
-
-
If the impurity is a regioisomer:
-
Cause: The cyclization step may proceed at an alternative position on the benzene ring, leading to isomeric products. The directing effects of the substituents on the ring influence this.
-
Prevention: The choice of acid catalyst can influence regioselectivity.[7] Experimenting with different Lewis or Brønsted acids may favor the formation of the desired 7-chloro isomer. Careful analysis of the crude product by ¹H NMR is essential to identify isomeric impurities.
-
Q3: The cyclization of the hydrazone intermediate is stalling or incomplete. What adjustments should I make?
An incomplete cyclization is a frequent bottleneck. The key is activating the electrophilic substitution reaction effectively.
Caption: Troubleshooting logic for an incomplete cyclization step.
Q4: My purification by column chromatography gives poor separation and low recovery. What's a better approach?
Purification of cinnoline derivatives can be challenging due to their polarity and potential for streaking on silica gel.[8]
-
Step 1: Optimize Column Chromatography:
-
Mobile Phase: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. Adding a small amount of triethylamine (~0.1-1%) to the mobile phase can deactivate acidic sites on the silica gel, reducing streaking and improving peak shape for these basic nitrogen heterocycles.
-
Stationary Phase: If silica gel fails, consider using alumina (neutral or basic) as the stationary phase.
-
-
Step 2: Attempt Recrystallization:
-
Recrystallization is often the best method to obtain a highly pure product.
-
Solvent Screening: Test a range of solvents. Good single-solvent candidates are often ethanol, isopropanol, or ethyl acetate. For solvent pairs, consider combinations like Dichloromethane/Hexane or Ethyl Acetate/Petroleum Ether. The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.
-
Experimental Protocol: A Step-by-Step Guide
This protocol is a synthesized methodology based on established procedures for similar cinnoline derivatives.[10] Researchers should adapt and optimize these conditions based on their specific laboratory setup and results.
PART A: Synthesis of the Hydrazone Intermediate
-
Diazotization:
-
Dissolve 2-amino-4-chlorobenzonitrile (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice/salt bath with vigorous stirring.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for 15 minutes at 0-5 °C.
-
-
Japp-Klingemann Coupling:
-
In a separate flask, dissolve ethyl 2-chloro-3-oxobutanoate (1.0 eq) and sodium acetate in ethanol.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the β-keto-ester solution with continuous, vigorous stirring.
-
Allow the reaction mixture to stir at low temperature for 2-4 hours, then let it slowly warm to room temperature.
-
The precipitated hydrazone product is collected by filtration, washed with cold water, and dried.
-
PART B: Intramolecular Cyclization to this compound
-
Reaction Setup:
-
Cyclization:
-
Add the dried hydrazone intermediate from Part A to the AlCl₃ suspension in portions.
-
Heat the mixture to 120-130 °C and maintain for 2-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Neutralize the aqueous layer with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography followed by recrystallization as described in the troubleshooting section.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary safety concerns for this synthesis?
-
Diazonium Salts: These are potentially explosive, especially when isolated in a dry state. Always use them in solution and keep them cold.
-
Lewis Acids: Anhydrous aluminum chloride reacts violently with water. Handle with care in a fume hood and quench the reaction cautiously.
-
Solvents: Use appropriate ventilation and personal protective equipment when handling organic solvents like chlorobenzene.
-
-
Q2: Can I use a different starting material instead of 2-amino-4-chlorobenzonitrile?
-
Yes, the Japp-Klingemann reaction is versatile. Using different substituted anilines will result in different substitution patterns on the cinnoline ring.[11] However, the nitrile group in 2-amino-4-chlorobenzonitrile is often hydrolyzed to a carboxylic acid during the acidic workup, which is then esterified. Starting directly with an aminobenzoic acid ester is also a viable route.
-
-
Q3: Is a Brønsted acid or a Lewis acid better for the cyclization step?
-
Both can be effective. Lewis acids like AlCl₃ are very powerful and commonly used.[10] Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid can also promote the reaction, sometimes under milder conditions.[6] The optimal choice depends on the specific substrate and may require experimental screening.
-
References
- BenchChem. (2025). Troubleshooting common issues in 4-Methoxycinnoline synthesis.
- ResearchGate. (2025).
-
Wikipedia. (n.d.). Japp–Klingemann reaction. [Link]
- Saxena, S., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
-
Wikipedia. (n.d.). Cinnoline. [Link]
-
ChemEurope.com. (n.d.). Japp-Klingemann reaction. [Link]
- BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
-
Lewgowd, W., et al. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 25(1), 148. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
- Sharma, V., et al. (2012). Synthesis and characterization of some new cinnoline derivatives for its biological interest. Bioorganic & Medicinal Chemistry Letters, 22(15), 5032-5037.
- Vikas, et al. (2009). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Rasayan Journal of Chemistry, 2(3), 625-629.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 4. Japp-Klingemann_reaction [chemeurope.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijper.org [ijper.org]
"Ethyl 7-chlorocinnoline-3-carboxylate" purification challenges and solutions
Welcome to the dedicated technical support guide for navigating the purification challenges of Ethyl 7-chlorocinnoline-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related cinnoline derivatives. Here, we address common and complex purification issues with evidence-based solutions and in-depth explanations to ensure the integrity of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: While specific impurities are reaction-dependent, common contaminants in cinnoline syntheses include unreacted starting materials, regioisomers formed during the cyclization step, and over-chlorinated or hydrolyzed byproducts.[1][2] For instance, incomplete cyclization can leave behind reactive diazonium salt precursors or their decomposition products.[2] Hydrolysis of the ester group to the corresponding carboxylic acid is also a possibility, especially under acidic or basic workup conditions.
Q2: My compound appears to be degrading on the silica gel column. What is happening and how can I prevent it?
A2: Cinnolines, as nitrogen-containing heterocycles, can be basic and may interact strongly with the acidic surface of standard silica gel.[3][4] This interaction can lead to peak tailing, poor separation, and in some cases, degradation of the target compound. To mitigate this, you can deactivate the silica gel by running a solvent system containing a small amount of a basic modifier like triethylamine (1-3%) or ammonia through the column before loading your sample.[3][5] Alternatively, using a less acidic stationary phase such as neutral or basic alumina can be an effective strategy.[3]
Q3: I am struggling to find a suitable single-solvent system for recrystallization. What should I try next?
A3: When a single solvent fails to provide good differential solubility (i.e., high solubility when hot, low solubility when cold), a multi-solvent system is the logical next step. A common approach is to dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the precipitate followed by slow cooling should induce crystallization. For ester-containing compounds like yours, solvent pairs like ethanol/water, hexane/ethyl acetate, or toluene/hexane can be effective.[6][7]
Q4: What is "oiling out" during recrystallization and how can I resolve it?
A4: "Oiling out" occurs when the dissolved compound separates from the cooling solution as a liquid phase (an oil) rather than as solid crystals. This is often due to the solution being too supersaturated or cooling too rapidly.[3] If this happens, try reheating the solution and adding a small amount of additional hot solvent to decrease the saturation. Then, allow it to cool more slowly. Scratching the inside of the flask with a glass rod can create nucleation sites to initiate crystallization. Seeding the solution with a tiny crystal of pure product, if available, is also a highly effective method.[3]
Troubleshooting Guide
This section provides a systematic approach to resolving specific challenges you may encounter during the purification of this compound.
Problem 1: Poor Separation in Column Chromatography
Your Thin Layer Chromatography (TLC) analysis shows overlapping spots between your product and impurities, making baseline separation on a column difficult.
Caption: Troubleshooting workflow for poor chromatographic separation.
Problem 2: Product Fails to Crystallize from Solution
After dissolving the crude material and cooling, no solid precipitates, or an oil forms instead.
| Observation | Potential Cause | Recommended Solution | Scientific Rationale |
| Clear solution remains upon cooling | Solution is not saturated enough. | 1. Reduce the solvent volume by gentle heating under a stream of nitrogen or by rotary evaporation. 2. Add a less polar "anti-solvent" to decrease the overall solubility of the compound.[6] | Crystallization requires a supersaturated state. By removing some solvent or adding an anti-solvent, you increase the solute concentration beyond its equilibrium solubility at that temperature, driving precipitation. |
| An oil separates from the solution | Supersaturation is too high, or cooling is too rapid. Impurities may also be inhibiting crystal lattice formation.[3] | 1. Reheat the mixture to dissolve the oil, add a small amount of the hot solvent, and allow for slower cooling. 2. Scratch the inner surface of the flask with a glass rod at the liquid-air interface.[3] 3. Add a seed crystal of the pure compound.[3] | Slow cooling allows molecules to orient themselves into an ordered crystal lattice. Scratching creates microscopic imperfections that serve as nucleation points for crystal growth. A seed crystal provides a template for proper lattice formation. |
| Amorphous solid crashes out | Cooling is too fast, leading to rapid precipitation without proper crystal formation. | 1. Re-dissolve the solid by heating. 2. Insulate the flask (e.g., with glass wool) to ensure very slow cooling to room temperature before moving to an ice bath. | Slow cooling is critical for forming a pure, well-ordered crystal lattice. Rapid precipitation can trap impurities within the solid matrix, reducing the effectiveness of the purification. |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
This protocol is designed for purifying basic N-heterocycles like this compound that may exhibit problematic interactions with silica gel.
-
Slurry Preparation:
-
Column Packing:
-
Secure a glass column vertically and ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom.[8]
-
Pour the silica slurry into the column. Gently tap the column to dislodge air bubbles and encourage even packing.[8]
-
Open the stopcock and drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
For "dry loading," add a small amount of silica gel to this solution and evaporate the solvent to get a free-flowing powder. This often leads to better resolution.[5]
-
Carefully add the sample (either the concentrated solution or the dry-loaded powder) to the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase (containing 1% triethylamine) to the column.
-
Apply pressure (if using flash chromatography) and begin collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator. The residual triethylamine is volatile and will be removed under vacuum.
-
Caption: Step-by-step workflow for flash chromatography purification.
References
-
6.1.2. Cinnolines. Science of Synthesis. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
-
Methods for the synthesis of cinnolines (Review). ResearchGate. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL SCREENING OF SOME CINNOLINE DERIVATIVES. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]
-
column chromatography & purification of organic compounds. YouTube. Available at: [Link]
-
Cinnoline. Wikipedia. Available at: [Link]
-
A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules. Available at: [Link]
-
Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti. ACS Omega. Available at: [Link]
-
A Concise Review on Cinnolines. Innovative Journal. Available at: [Link]
-
How to run column chromatography. University of Leeds. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. innovativejournal.in [innovativejournal.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Purification [chem.rochester.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
Overcoming solubility issues with "Ethyl 7-chlorocinnoline-3-carboxylate"
Technical Support Center: Ethyl 7-chlorocinnoline-3-carboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. This document is designed to provide you, our fellow scientists and researchers, with practical, in-depth solutions for the solubility challenges commonly encountered with this compound. We will explore the underlying chemical principles and provide validated protocols to ensure your experiments proceed smoothly and efficiently.
Section 1: Understanding the Molecule - Why is Solubility a Challenge?
Before troubleshooting, it's crucial to understand the physicochemical characteristics of this compound. Its structure dictates its solubility profile.
-
The Cinnoline Core: The bicyclic aromatic cinnoline ring system is inherently hydrophobic and rigid. The π-π stacking interactions between these rings in the solid state can lead to a high crystal lattice energy, which requires significant energy to disrupt during dissolution.[1]
-
Functional Groups:
-
7-Chloro Group: The chlorine atom is an electron-withdrawing group that adds to the molecule's hydrophobicity and molecular weight.
-
Ethyl Carboxylate Group: The ester group (-COOEt) offers some polarity and a hydrogen bond acceptor site, but the ethyl chain slightly diminishes this effect compared to a free carboxylic acid.
-
Nitrogen Atoms: The two nitrogen atoms in the cinnoline ring are weak bases (pKa of cinnoline is 2.64) and can be protonated under strongly acidic conditions, but they offer limited hydrogen bonding potential in their neutral state.[2][3]
-
This combination of a large, non-polar aromatic system with limited hydrogen bonding capability results in a molecule that is predictably poorly soluble in aqueous solutions and requires careful selection of organic solvents. More than 40% of new chemical entities in the pharmaceutical industry are poorly soluble in water, making this a common challenge.[4]
Section 2: Troubleshooting Guide - Step-by-Step Dissolution Protocols
This section addresses common solubility problems in a question-and-answer format, providing detailed protocols and the scientific rationale behind them.
Question 1: "I am struggling to dissolve the compound for an organic reaction. What is the best approach for solvent selection?"
Answer: The principle of "like dissolves like" is your primary guide. Given the compound's structure, polar aprotic solvents are the most effective starting point. We recommend a systematic approach to find the optimal solvent for your specific reaction conditions.
Protocol 1: Systematic Solvent Screening
-
Initial Assessment: Begin with high-polarity aprotic solvents known for their broad solvation power. Place a small, accurately weighed amount of the compound (e.g., 1-2 mg) into separate vials.
-
Solvent Addition: Add a measured volume (e.g., 100 µL) of the test solvent to each vial.
-
Observation & Physical Agitation:
-
Vortex each vial vigorously for 30-60 seconds.
-
Observe for dissolution. If the compound does not dissolve, proceed to the next step.
-
-
Energy Input:
-
Sonication: Place the vials in an ultrasonic bath for 5-10 minutes. Cavitation forces generated during sonication are highly effective at breaking down particle agglomerates and increasing the surface area for dissolution.[4]
-
Gentle Heating: If sonication is insufficient, warm the mixture gently (e.g., 40-50°C). Increased temperature provides the kinetic energy needed to overcome the crystal lattice energy. Caution: Ensure the temperature is well below the boiling point of the solvent and does not cause degradation of your compound or reactants.
-
-
Documentation: Record your observations in a table to determine the best solvent or co-solvent system.
Estimated Solubility Profile for this compound
| Solvent Class | Solvent Examples | Expected Solubility | Rationale & Comments |
| Polar Aprotic | DMSO, DMF, NMP | Freely Soluble | High dielectric constant and strong hydrogen bond accepting ability effectively solvate the molecule. Ideal for stock solutions. |
| Polar Aprotic | Acetonitrile (ACN), THF, Ethyl Acetate | Soluble to Sparingly Soluble | Moderate polarity. Solubility can often be achieved with sonication or gentle heating. THF and Ethyl Acetate are common reaction solvents. |
| Polar Protic | Ethanol, Methanol | Slightly Soluble | The hydroxyl group can interact with the ester, but the large hydrophobic core limits solubility.[5] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Good for dissolving non-polar to moderately polar compounds. Often used in synthesis and purification. |
| Non-Polar | Toluene, Hexanes, Diethyl Ether | Insoluble to Very Slightly Soluble | Insufficient polarity to overcome the crystal lattice energy. Diethyl ether may show slight solubility due to the ether oxygen.[6][7] |
| Aqueous | Water, PBS Buffers | Practically Insoluble | The molecule is predominantly hydrophobic. |
Workflow for Systematic Solvent Selection
Caption: Workflow for systematic solvent testing.
Question 2: "My compound needs to be dissolved in an aqueous buffer for a biological assay, but it keeps precipitating. How can I maintain its solubility?"
Answer: This is a classic challenge for hydrophobic compounds in drug discovery. Direct dissolution in aqueous buffers is rarely feasible. The solution is to first create a high-concentration stock solution in an organic solvent and then dilute it into your aqueous medium, a technique known as co-solvency.[8]
Protocol 2: Preparing Aqueous Solutions using a Co-Solvent
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10-50 mM) of this compound in 100% Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the DMSO stock into your cell culture medium or buffer containing a protein source like Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA). Proteins can help stabilize hydrophobic compounds and prevent precipitation.
-
Final Dilution: Perform the final dilution into the assay buffer. The key is to ensure the final concentration of the organic co-solvent (DMSO) is low enough to be tolerated by your biological system (typically ≤0.5% v/v).
-
Critical Step - The Dilution Technique: When diluting, add the stock solution to the aqueous buffer while vortexing or stirring the buffer. Never add the aqueous buffer to the concentrated stock , as this will cause the compound to immediately precipitate. This method ensures rapid dispersal and minimizes localized oversaturation.
-
Solubility Limit Check: After preparing the final concentration, visually inspect the solution for any signs of precipitation (cloudiness, Tyndall effect). If precipitation occurs, you have exceeded the compound's kinetic solubility limit in that medium, and you must work at a lower concentration.
Troubleshooting Precipitation in Aqueous Assays
Caption: Decision tree for troubleshooting precipitation.
Section 3: Frequently Asked Questions (FAQs)
-
Q: Can I increase solubility by converting the ester to a carboxylic acid?
-
A: Yes, hydrolyzing the ethyl ester to the corresponding carboxylic acid would likely increase aqueous solubility, especially at neutral or basic pH where the carboxylate salt can form. However, this creates a new chemical entity with potentially different biological activity. This should only be considered as a deliberate medicinal chemistry strategy, not a simple formulation trick.
-
-
Q: What is the best way to store stock solutions?
-
A: We recommend storing stock solutions in DMSO at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent absorption of atmospheric moisture by the hygroscopic DMSO.
-
-
Q: I see a fine precipitate after thawing my DMSO stock. What should I do?
-
A: This can happen if the compound's solubility limit in DMSO is reached at low temperatures. Before use, allow the aliquot to warm to room temperature and then sonicate for 5-10 minutes to ensure everything has redissolved. Visually inspect the solution to confirm it is clear before proceeding.
-
-
Q: Are there any advanced formulation techniques for in vivo studies?
-
A: For animal studies, simple co-solvent systems may not be sufficient. Advanced formulation strategies include using cyclodextrins to form inclusion complexes, creating amorphous solid dispersions with polymers like PVP or HPMC, or developing nanosuspensions.[4][8][9] These techniques significantly enhance the apparent solubility and bioavailability of poorly soluble drugs.[10]
-
References
- Jadhav, N. et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Prajapati, R., & Serajuddin, A. T. M. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-15.
- Patel, J. N. et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8), 1930-1938.
- Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals.
- Solubility of Things. (n.d.). Solubility of Cinnoline.
- Mishra, A. et al. (2022). A Comprehensive Review On Cinnoline Derivatives.
- Baluja, S. (2015). Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents. Journal of Chemical, Biological and Physical Sciences, 5(2), 1789-1800.
- PubChem. (n.d.). 7-Chloro-3-methyl-quinoline-8-carboxylic acid, ethyl ester.
- PrepChem. (n.d.). Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester.
- Guo, W. (2008). Ethyl 3,7-dichloroquinoline-8-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2398.
- Cieslik, W., & Maslankiewicz, M. J. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 25(2), 333.
- Google Patents. (2019). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
- Wikipedia. (n.d.). Cinnoline.
- Neises, B., & Steglich, W. (1982).
Sources
- 1. Ethyl 3,7-dichloroquinoline-8-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Cinnoline - Wikipedia [en.wikipedia.org]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpbr.in [ijpbr.in]
"Ethyl 7-chlorocinnoline-3-carboxylate" stability in different solvents
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 7-chlorocinnoline-3-carboxylate. It addresses common questions and troubleshooting scenarios related to the compound's stability in various laboratory solvents. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
The stability of this compound is primarily influenced by a combination of chemical and physical factors. The most critical of these are:
-
pH of the Solvent/Medium: The cinnoline ring system, being a nitrogen-containing heterocycle, has ionizable properties, making its solubility and stability highly dependent on pH.[1] Extreme acidic or basic conditions can catalyze the hydrolysis of the ethyl ester group, which is a common degradation pathway for ester-containing compounds.[2][3] For similar heterocyclic compounds, pH is a critical determinant of stability.[4]
-
Solvent Type (Protic vs. Aprotic): Protic solvents (e.g., water, methanol, ethanol) can participate in solvolysis reactions, particularly hydrolysis of the ester linkage. Aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally preferred for long-term storage as they do not donate protons and are less likely to facilitate hydrolytic degradation.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis and potential decomposition of the cinnoline core.[3][5] Therefore, storage at reduced temperatures is crucial.
-
Light Exposure (Photostability): Heterocyclic compounds, especially those with halogen substituents, can be susceptible to photodegradation.[6][7] It is essential to protect solutions from light to prevent the formation of photolytic degradation products.[8]
Q2: In which common laboratory solvents is the compound expected to be most stable?
For maximal stability, especially for long-term storage, anhydrous aprotic solvents are highly recommended. These include:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
When preparing solutions for immediate use in aqueous buffers for biological assays, it is critical to control the pH, aiming for a near-neutral range (pH 6.8-7.4) to minimize hydrolysis. The stability in aqueous media will be significantly lower than in aprotic solvents.
Q3: What is the most probable degradation pathway for this compound?
The most anticipated degradation pathway is the hydrolysis of the ethyl ester moiety at the C3 position to form the corresponding carboxylic acid, 7-chlorocinnoline-3-carboxylic acid . This reaction is significantly accelerated by the presence of acid or base.[9][10]
Caption: Primary hydrolytic degradation pathway.
Q4: What are the best practices for preparing and storing stock solutions?
To ensure the long-term integrity of your compound, follow these guidelines:
-
Solvent Selection: Prepare high-concentration stock solutions in an anhydrous aprotic solvent such as DMSO or DMF.
-
Storage Temperature: Store stock solutions at -20°C or, for extended periods, at -80°C.
-
Protection from Light: Use amber vials or wrap containers in aluminum foil to protect the compound from light.
-
Moisture Prevention: Use solvents with low water content and seal containers tightly. Consider storing vials in a desiccator.
-
Working Solutions: Prepare fresh aqueous working solutions daily from the frozen aprotic stock. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or reduced activity in biological assays. | Compound degradation in the aqueous assay buffer. | 1. Prepare fresh working solutions from a frozen, aprotic stock immediately before each experiment.2. Verify the pH of your assay buffer; extreme pH can rapidly degrade the compound.3. Perform a time-course experiment to assess the compound's stability in your specific assay medium by analyzing samples via HPLC at different time points. |
| Appearance of a new, more polar peak in HPLC analysis of a stored solution. | Hydrolysis of the ethyl ester to the carboxylic acid. | 1. Confirm the identity of the new peak, likely 7-chlorocinnoline-3-carboxylic acid, using mass spectrometry if available.2. Discard the degraded solution.3. Review your storage procedures. Ensure you are using an anhydrous aprotic solvent and storing at ≤ -20°C, protected from light. |
| Precipitation observed in a thawed stock solution. | Poor solubility at low temperatures or absorption of water leading to hydrolysis and precipitation of the less soluble carboxylic acid. | 1. Gently warm the solution to room temperature and vortex to redissolve.2. If precipitation persists, centrifuge the vial and use the supernatant, re-quantifying the concentration if necessary.3. For future stocks, consider a slightly lower concentration or a different aprotic solvent. Ensure the solvent is anhydrous. |
Data Summary: Predicted Stability in Common Solvents
This table provides a qualitative summary of the expected stability of this compound under various conditions. These predictions are based on general chemical principles of ester stability and the behavior of related heterocyclic compounds.[4][11][5]
| Solvent | pH | Temperature | Light | Predicted Stability | Rationale |
| DMSO / DMF | N/A | -20°C to 4°C | Dark | High | Aprotic, anhydrous conditions minimize hydrolysis. Low temperature slows degradation. |
| Acetonitrile | N/A | -20°C to 4°C | Dark | High | Aprotic solvent provides good stability. |
| Methanol / Ethanol | Neutral | Room Temp | Ambient | Low to Moderate | Protic solvent can lead to slow solvolysis (transesterification or hydrolysis if water is present). |
| Aqueous Buffer | < 4 | Room Temp | Ambient | Low | Acid-catalyzed hydrolysis of the ester is likely.[2] |
| Aqueous Buffer | 6.5 - 7.5 | Room Temp | Ambient | Moderate | Stability is highest near neutral pH, but hydrolysis will still occur over time. |
| Aqueous Buffer | > 8 | Room Temp | Ambient | Low | Base-catalyzed hydrolysis of the ester is typically rapid.[2] |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of a molecule.[12][13] This protocol provides a framework for stressing this compound under various conditions.
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio.
-
Acidic Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Mix with an equal volume of acetonitrile/water (1:1). Incubate at 60°C in the dark.
-
Photolytic Degradation: Expose the solution (in a quartz cuvette or appropriate transparent vial) to a light source compliant with ICH Q1B guidelines (e.g., combination of cool white fluorescent and near-UV lamps).[8] Run a dark control sample in parallel.
-
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).
-
Sample Processing:
-
For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.
-
Dilute all samples to an appropriate concentration for analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with UV and Mass Spectrometric detection (LC-MS), to quantify the remaining parent compound and identify any degradation products.
References
- (PDF) Methods for the synthesis of cinnolines (Review)
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchG
- Results of forced degradation investigations of CIN under distinct...
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed.
- Synthesis of Novel Cinnoline Fused Mannich Bases: Pharmacological Evaluation of Antibacterial, Analgesic and Anti-Inflamm
- Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester - PrepChem.com.
- WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google P
- TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIV
- Degradation pathway of quinoline by the strain C2.
- Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene)
- Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions - PubMed.
- A Comprehensive Review On Cinnoline Derivatives - Journal of Pharmaceutical Neg
- Forced Degrad
- Different methods for cinnolines synthesis | Download Scientific Diagram - ResearchG
- Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions - ResearchG
- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
- (PDF)
- The Chemistry of Cinnolines.
- (PDF)
- Ethyl 3,7-dichloroquinoline-8-carboxyl
- 16600-22-9|Ethyl 7-chloro-4-hydroxyquinoline-3-carboxyl
- Effects of peripheral chloro substitution on the photophysical properties and in vitro photodynamic activities of galactose-conjugated silicon(IV) phthalocyanines - PubMed.
- Development of forced degradation and stability indic
- An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Deriv
- Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes - PMC - NIH.
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace.
- Influence of PH On The Stability of Pharmaceutical - Scribd.
- Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC - PubMed Central.
- 7-Chloro-3-methyl-quinoline-8-carboxylic acid, ethyl ester | C13H12ClNO2 - PubChem.
- Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives | Open Access Journals - Research and Reviews.
- Q1B Photostability Testing of New Active Substances and Medicinal Products.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. scispace.com [scispace.com]
- 4. Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of peripheral chloro substitution on the photophysical properties and in vitro photodynamic activities of galactose-conjugated silicon(IV) phthalocyanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 7-chlorocinnoline-3-carboxylate Synthesis
Welcome to the technical support guide for the synthesis and analysis of Ethyl 7-chlorocinnoline-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Cinnoline derivatives are a subject of intense study due to their wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2]
This guide provides in-depth answers to common questions and troubleshooting strategies for issues encountered during the synthesis, with a focus on identifying and mitigating the formation of reaction side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and versatile method for synthesizing the cinnoline core is the Widman-Stoermer synthesis .[3] This reaction involves the intramolecular cyclization of a diazotized o-aminoaryl alkene. For this compound, this typically proceeds via the diazotization of an ethyl 2-(2-amino-4-chlorophenyl)acrylate derivative, followed by spontaneous cyclization.
The general mechanism involves two key steps:
-
Diazotization: The primary aromatic amine on the precursor is converted into a reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl).
-
Intramolecular Cyclization: The diazonium group is then attacked by the electron-rich double bond in the acrylate side chain, leading to the formation of the six-membered pyridazine ring of the cinnoline system.[4][5]
Caption: General workflow for the Widman-Stoermer synthesis.
Q2: My reaction yield is consistently low. What are the critical parameters to control?
Low yields in this synthesis often stem from the instability of the intermediate diazonium salt. Here are the critical parameters:
-
Temperature: Diazotization must be performed at low temperatures (typically 0-5 °C). If the temperature rises, the diazonium salt can decompose, leading to the formation of phenolic impurities and nitrogen gas, significantly reducing the yield of the desired cyclized product.
-
Acidity: A sufficient excess of strong acid is crucial. It prevents the coupling of the diazonium salt with the starting amine (a common side reaction) and ensures the complete generation of nitrous acid from sodium nitrite.
-
Rate of Addition: Sodium nitrite solution should be added slowly and beneath the surface of the reaction mixture to ensure localized concentration remains low and to maintain strict temperature control. A rapid addition can cause a sudden exotherm, leading to decomposition.
Troubleshooting Guide: Side Product Analysis
Q3: I'm seeing multiple spots on my TLC plate after the reaction. What are they?
Multiple spots on a Thin Layer Chromatography (TLC) plate indicate an incomplete reaction or the formation of side products. Aside from unreacted starting material, the most common impurities are a highly polar spot and a less polar spot relative to the product.
Caption: Interpreting a typical post-reaction TLC plate.
-
High Polarity Spot (Low Rf): 7-Chlorocinnoline-3-carboxylic acid. This is the most common side product, formed by the hydrolysis of the ethyl ester.[6][7] This can occur if the reaction mixture is heated for too long during workup or if the pH becomes strongly acidic or basic.[8]
-
Low Polarity Spot (High Rf): 7-Chlorocinnoline. If the carboxylic acid is formed and the reaction mixture is subjected to high temperatures, subsequent decarboxylation can occur, leading to the loss of the entire carboxylate group.[9][10]
Q4: My NMR spectrum shows unexpected peaks. How can I identify the side products?
A clean ¹H NMR of the target product should show characteristic signals for the aromatic protons on the cinnoline core and a clean ethyl group pattern (a quartet and a triplet). Side products will introduce distinct changes.
| Compound | Key ¹H NMR Signals (Illustrative) | Key ¹³C NMR Signals (Illustrative) |
| This compound | ~8.0-9.0 ppm (Ar-H), ~4.5 ppm (q, 2H, -OCH₂CH₃), ~1.4 ppm (t, 3H, -OCH₂CH₃) | ~165 ppm (C=O, ester), ~140-150 ppm (Ar-C), ~62 ppm (-OCH₂CH₃), ~14 ppm (-OCH₂CH₃) |
| 7-Chlorocinnoline-3-carboxylic acid | ~8.0-9.0 ppm (Ar-H), a very broad singlet >10 ppm (-COOH). The quartet and triplet from the ethyl group are absent. | ~168 ppm (C=O, acid), ~140-150 ppm (Ar-C). The signals for the ethyl group (~62, 14 ppm) are absent. |
| 7-Chlorocinnoline | Simplified aromatic region (~7.5-9.0 ppm). All signals corresponding to the ethyl carboxylate group are absent. | Absence of carbonyl (~165-170 ppm) and ethyl group signals. |
Q5: My mass spectrum shows a parent ion I don't expect. What could it be?
Mass spectrometry is an excellent tool for confirming the presence of these side products. Check your spectrum for the following molecular ions (M⁺) or protonated molecules ([M+H]⁺).
| Compound | Molecular Formula | Exact Mass [M] | Expected [M+H]⁺ |
| This compound | C₁₁H₉ClN₂O₂ | 236.0353 | 237.0425 |
| 7-Chlorocinnoline-3-carboxylic acid | C₉H₅ClN₂O₂ | 208.0040 | 209.0112 |
| 7-Chlorocinnoline | C₈H₅ClN₂ | 164.0141 | 165.0214 |
Experimental Protocols & Corrective Actions
Protocol 1: Mitigating Hydrolysis and Purifying the Product
If you suspect the formation of the carboxylic acid side product, an acid-base extraction during the workup is highly effective.
Step-by-Step Purification Workflow:
-
Quench Reaction: After the reaction is complete, carefully pour the cold reaction mixture onto crushed ice.
-
Neutralize: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of gas ceases and the pH is ~7-8. This neutralizes the excess strong acid.
-
Extract: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Isolate Acid Byproduct: Combine the organic layers and wash them with a 5% aqueous NaOH or NaHCO₃ solution. The deprotonated carboxylic acid side product will move into the aqueous layer as its sodium salt, while the neutral ester product remains in the organic layer.
-
Wash and Dry: Wash the organic layer with water, then with brine. Dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Final Purification: The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization.
Sources
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in the Synthesis of Cinnoline Derivatives | Bentham Science [eurekaselect.com]
- 3. Widman-Stoermer Synthesis [drugfuture.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Decarboxylation [organic-chemistry.org]
Technical Support Center: Optimizing Synthesis of Ethyl 7-chlorocinnoline-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 7-chlorocinnoline-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction conditions for improved yields and purity.
Introduction to Cinnoline Synthesis
Cinnolines are a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of substituted cinnolines, such as this compound, often presents unique challenges. A common and versatile approach to the cinnoline core involves the cyclization of arylhydrazones, which can be formed from the corresponding diazonium salts. This guide will focus on a known synthetic route to this compound and address common issues encountered during the process.
Core Synthesis Pathway: A Critical Overview
A documented, though low-yielding, synthesis of this compound involves the reaction of a diazonium tetrafluoroborate salt derived from 3-chloroaniline with a Michael acceptor diene.[1] This reaction, while providing a direct route to the target molecule, requires careful control of reaction parameters to maximize the yield and minimize side products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Question: I am following the general procedure for the synthesis of this compound, but I am observing very low to no formation of the desired product. What are the likely causes and how can I improve the yield?
-
Answer: Low yields are a significant challenge in this synthesis and can stem from several factors. Here is a systematic approach to troubleshooting:
-
Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures.
-
Causality: The diazonium group is an excellent leaving group (N₂ gas), and premature decomposition will prevent its reaction with the diene.
-
Solution:
-
Temperature Control: Prepare the diazonium salt at low temperatures (0-5 °C) and use it immediately in the subsequent step.
-
Purity of Sodium Nitrite: Ensure the sodium nitrite used is of high purity and free of clumps, as this can lead to localized overheating and decomposition.
-
-
-
Inefficient Cyclization: The final ring-closing step to form the cinnoline core can be sluggish.
-
Causality: The intramolecular cyclization may have a high activation energy barrier, leading to slow reaction rates.
-
Solution:
-
Solvent Choice: Experiment with different solvents. While acetonitrile has been used, higher boiling point aprotic solvents like DMF or dioxane could facilitate the cyclization, but must be used with caution to avoid diazonium salt decomposition.
-
Catalyst: While the documented procedure does not specify a catalyst for the cyclization, exploring the use of a mild Lewis acid or a transition metal catalyst could potentially lower the activation energy of this step.
-
-
-
Side Reactions: The reactive intermediates in this synthesis are prone to various side reactions.
-
Causality: The diazonium salt can undergo undesired reactions, such as coupling with unreacted aniline or reaction with the solvent. The diene can also polymerize under the reaction conditions.
-
Solution:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the diene may be necessary to favor the desired reaction over side reactions of the diazonium salt.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. This will help you identify the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.
-
-
-
Issue 2: Formation of Impurities and Purification Challenges
-
Question: My reaction mixture is showing multiple spots on TLC, and I am having difficulty isolating the pure this compound. What are the common impurities and what is the best purification strategy?
-
Answer: The presence of multiple byproducts is a common issue. Here’s how to approach purification:
-
Common Impurities:
-
Unreacted starting materials (3-chloroaniline, diene).
-
Azo coupling products.
-
Polymerized diene.
-
Isomeric cinnoline products (if the starting materials allow for it).
-
-
Purification Strategy:
-
Column Chromatography: This is the most effective method for separating the desired product from impurities.
-
Stationary Phase: Silica gel is a good starting point.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent to remove non-polar impurities and gradually increase the polarity to elute your product.
-
-
Recrystallization: If a crude product of reasonable purity can be obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective final purification step.
-
-
Issue 3: Inconsistent Reaction Outcomes
-
Question: I am getting inconsistent results between batches, with yields varying significantly. How can I improve the reproducibility of my synthesis?
-
Answer: Inconsistent results often point to subtle variations in reaction conditions. To improve reproducibility:
-
Reagent Quality:
-
3-Chloroaniline: Ensure the purity of the starting aniline. Impurities can interfere with the diazotization reaction.
-
Solvents: Use anhydrous solvents, as water can react with the diazonium salt.
-
-
Strict Temperature Control: As mentioned earlier, the temperature of the diazotization and subsequent reaction is critical. Use an ice-salt bath for precise temperature control.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the role of the tetrafluoroborate anion in the diazonium salt?
-
A1: The tetrafluoroborate (BF₄⁻) anion forms a more stable and isolable diazonium salt compared to the chloride salt. This allows for better handling and controlled reaction of the diazonium intermediate.
-
-
Q2: Can I use a different starting aniline to synthesize other substituted cinnolines?
-
A2: Yes, this synthetic route is adaptable. Using different substituted anilines will allow you to synthesize a variety of substituted cinnolines. However, the electronic and steric properties of the substituents on the aniline can significantly affect the reactivity and the outcome of the reaction. Electron-donating groups may increase the rate of diazotization but could also lead to more side reactions. Electron-withdrawing groups might make the diazotization slower but could result in a more stable diazonium salt.
-
-
Q3: Are there alternative synthetic routes to this compound that might offer better yields?
-
A3: While the diazonium salt-based method is documented, other strategies for cinnoline synthesis could be explored. For example, intramolecular cyclization of a suitably substituted phenylhydrazone is a common method for forming the cinnoline ring system.[2][3] This would involve synthesizing the appropriate hydrazone precursor from 3-chloroaniline and a suitable carbonyl compound.
-
-
Q4: How can I confirm the identity and purity of my final product?
-
A4: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., ester carbonyl, C-Cl bond).
-
Melting Point: A sharp melting point is an indicator of high purity.
-
HPLC/TLC: To assess the purity of the sample.
-
-
Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative)
This protocol is based on the general principles of the documented synthesis and should be optimized for your specific laboratory conditions.
Step 1: Diazotization of 3-Chloroaniline
-
In a flask equipped with a magnetic stirrer, dissolve 3-chloroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C.
-
To the cold diazonium chloride solution, add a cold aqueous solution of sodium tetrafluoroborate to precipitate the diazonium tetrafluoroborate salt.
-
Filter the precipitate, wash with cold water, cold methanol, and then diethyl ether. Dry the salt under vacuum.
Step 2: Cyclization to this compound
-
In a separate flask, dissolve the Michael acceptor diene in anhydrous acetonitrile.
-
Add the freshly prepared diazonium tetrafluoroborate salt to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Diazonium salt decomposition | Strict temperature control (0-5 °C), use fresh NaNO₂. |
| Inefficient cyclization | Experiment with higher boiling point solvents (DMF, dioxane), consider a catalyst. | |
| Side reactions | Control stoichiometry, monitor reaction progress with TLC/HPLC. | |
| Impurities | Unreacted starting materials, side products | Purify via column chromatography (silica gel, hexanes/ethyl acetate). |
| Inconsistent Results | Variable reagent/solvent quality | Use high-purity, anhydrous reagents and solvents. |
| Poor temperature control | Use an ice-salt bath for precise temperature management. |
Visualizing the Workflow
Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.
References
- This is a placeholder as a specific, detailed, and openly accessible peer-reviewed article for the direct synthesis of this compound was not found in the initial searches.
- Vikas, et al. (2009). Synthesis, characterization and biological activities of substituted cinnoline culphonamides. African Health Sciences, 9(4).
- Patents EP1405852B1 and US7365205B2 - Diamine derivatives.
- A Comprehensive Review On Cinnoline Derivatives. (2022).
- CHLOROQUINE synthesis. ChemicalBook.
- Methods for the synthesis of cinnolines (Review). (2008). Chemistry of Heterocyclic Compounds, 44(5), 501-522.
- Overcoming challenges in the synthesis of substituted quinolines. Benchchem.
- Science of Synthesis Knowledge Upd
- Cinnoline. Wikipedia.
- ETHYL 7-CHLOROCINNOLINE-3-CARBOXYL
- An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025).
-
Thieme. (2013). Science of Synthesis: Knowledge Updates 2013/1. Georg Thieme Verlag. [Link]
- 4,7-dichloroquinoline. Organic Syntheses Procedure.
- Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.
- Malonates in Cyclocondensation Reactions. Molecules, 5(11), 1235-1248.
- Synthesis and oxidative cyclization of 2-arylhydrazono-2-cyanoacetamidines to 2-aryl-2H-1,2,3-triazol-5-amines. Arkivoc, 2008(16), 9-21.
- The preparation method of 7-chloro-8-quinoline carboxylic acid.
- A kind of method of continuous synthesizing methyl diethyl malonate.
- Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. PrepChem.com.
Sources
Technical Support Center: Identification of Degradation Products of Ethyl 7-chlorocinnoline-3-carboxylate
Welcome to the technical support center for "Ethyl 7-chlorocinnoline-3-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying degradation products of this molecule. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific challenges you may encounter during your experimental work. Our aim is to blend technical accuracy with practical, field-proven insights to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?
Based on the structure of this compound, which contains an ester functional group and a chlorinated heterocyclic ring, the primary anticipated degradation pathways involve hydrolysis of the ethyl ester and potential modifications to the cinnoline ring system under more aggressive stress conditions.
-
Hydrolytic Degradation: The ethyl ester group is susceptible to both acid and base-catalyzed hydrolysis. This reaction would result in the formation of 7-chlorocinnoline-3-carboxylic acid as the primary degradation product.[1]
-
Oxidative Degradation: The cinnoline ring, being a nitrogen-containing heterocycle, may be susceptible to oxidation. This could potentially lead to the formation of N-oxides or other oxidized species.
-
Photolytic Degradation: Cinnoline derivatives have been noted for their photochemical properties, and exposure to UV or visible light could induce degradation.[2] The specific photoproducts would depend on the wavelength and intensity of the light source.
-
Thermal Degradation: At elevated temperatures, decarboxylation of the corresponding carboxylic acid (formed via hydrolysis) might occur, although this would likely require harsh conditions.
It is important to note that the chloro-substituent on the cinnoline ring may also be subject to nucleophilic substitution under certain basic conditions, though this is generally less common than ester hydrolysis.
Caption: Potential degradation pathways of this compound.
Troubleshooting Guides
Problem 1: An unexpected peak is observed in my HPLC chromatogram after acidic hydrolysis.
Question: I performed an acid-catalyzed hydrolysis of this compound and see a new, more polar peak as expected. However, there is another unexpected minor peak. What could it be?
Answer:
The primary peak is likely your main degradant, 7-chlorocinnoline-3-carboxylic acid. The minor, unexpected peak could arise from a few possibilities:
-
Incomplete Hydrolysis: If the reaction did not go to completion, you would still see a peak for the starting material, this compound. Check the retention time against your standard.
-
Further Degradation: Under harsh acidic conditions and elevated temperatures, the cinnoline ring itself might undergo further reactions. While less common, acid-catalyzed ring-opening or other rearrangements cannot be entirely ruled out.
-
Impurity in the Starting Material: The peak may have been present in your starting material at a low level and became more apparent as the main peak decreased. Always run a chromatogram of your starting material under the same conditions for comparison.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected HPLC peaks.
Recommended Action:
-
Confirm the Identity of the Main Degradant: Use LC-MS to confirm that the mass of the main degradation product corresponds to 7-chlorocinnoline-3-carboxylic acid.
-
Mass Analysis of the Unknown Peak: Use the same LC-MS analysis to obtain the mass of the unexpected peak. This will provide crucial information for proposing a possible structure.
-
Optimize Hydrolysis Conditions: If you suspect further degradation, consider using milder acid concentrations or lower temperatures. A time-course study can help you identify the point at which the secondary degradant begins to form.
Problem 2: My oxidative degradation using hydrogen peroxide shows multiple new peaks, and the mass balance is poor.
Question: I've treated this compound with 3% hydrogen peroxide, and my HPLC-UV analysis shows a complex mixture of products with a significant loss of total peak area. How can I identify these products and improve my analysis?
Answer:
Oxidative degradation can be complex, often leading to multiple products and potentially species that have poor UV absorbance.
-
Multiple Oxidation Sites: The cinnoline ring has two nitrogen atoms, both of which could potentially be oxidized to form N-oxides. Additionally, oxidative cleavage of the aromatic ring system can occur under harsh conditions, leading to a variety of smaller, more polar fragments.
-
Poor UV Chromophores: Some degradation products, particularly small aliphatic fragments from ring-opening, may not have a significant UV chromophore, leading to a perceived loss of mass balance when using a UV detector.
Recommended Protocol & Analysis:
-
Use a Universal Detector: To improve mass balance, use a detector that is less dependent on chromophores, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with your UV detector.
-
LC-MS/MS for Structural Clues: High-resolution mass spectrometry (HRMS) is essential for obtaining accurate mass and elemental composition of the degradation products. Tandem mass spectrometry (MS/MS) will provide fragmentation patterns that are critical for elucidating the structures of the various oxidation products.
-
Controlled Oxidation Studies: Perform the oxidation under a range of conditions (e.g., varying H₂O₂ concentration, temperature, and time) to control the extent of degradation. This can help in identifying the primary, simpler degradation products first.
Table 1: Suggested HPLC-MS Parameters for Degradation Product Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for a broad range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good ionization in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 15 minutes | A general-purpose gradient to elute a wide range of degradants. |
| Flow Rate | 0.3 mL/min | Suitable for a 2.1 mm ID column. |
| Injection Volume | 2 µL | To avoid column overloading. |
| Column Temp. | 40 °C | For reproducible retention times. |
| MS Ionization | ESI Positive and Negative | To capture a wider range of potential degradation products. |
| MS Analyzer | High Resolution (e.g., Orbitrap, TOF) | For accurate mass measurements and formula determination. |
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol outlines the conditions for subjecting this compound to various stress conditions as recommended by ICH guidelines.[3]
1. Acid Hydrolysis:
- Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) and add an equal volume of 0.1 M HCl.
- Heat the solution at 60 °C for 24 hours.
- At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
2. Base Hydrolysis:
- Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M NaOH.
- Keep the solution at room temperature for 8 hours.
- At appropriate time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
3. Oxidative Degradation:
- Dissolve the compound in a suitable solvent and add an equal volume of 3% H₂O₂.
- Keep the solution at room temperature for 24 hours, protected from light.
- At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
4. Thermal Degradation:
- Place the solid compound in a controlled temperature oven at 80 °C for 48 hours.
- Also, prepare a solution of the compound and heat at 60 °C for 24 hours.
- At the end of the study, dissolve the solid or dilute the solution for HPLC analysis.
5. Photolytic Degradation:
- Expose both the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
- A control sample should be kept in the dark under the same conditions.
- Analyze the samples by HPLC after exposure.
Protocol 2: Structure Elucidation of a Major Degradation Product
This protocol describes the general workflow for isolating and identifying a major unknown degradation product.
1. Isolation:
- Perform a larger-scale degradation reaction under the conditions that generate the highest amount of the desired unknown.
- Use preparative HPLC to isolate the peak corresponding to the unknown degradation product.
- Collect the fractions containing the pure compound and remove the solvent under vacuum.
2. High-Resolution Mass Spectrometry (HRMS):
- Dissolve the isolated compound in a suitable solvent and analyze by HRMS to determine its accurate mass and propose a molecular formula.
3. NMR Spectroscopy:
- Dissolve a sufficient amount of the isolated compound (typically >1 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- Acquire a series of NMR spectra:
- ¹H NMR: Provides information on the proton environment.
- ¹³C NMR: Provides information on the carbon skeleton.
- 2D NMR (COSY, HSQC, HMBC): Helps to establish connectivity between protons and carbons, allowing for the complete structural elucidation.[4][5]
4. Data Interpretation:
- Combine the data from HRMS and NMR to propose and confirm the structure of the degradation product. Compare the spectra with that of the parent compound to identify the structural changes.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 7-Chloro-6-nitroquinoline. BenchChem.
-
Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(12), 2271. [Link]
-
Mutha, V. S. R. N. A. K., RavichandraReddy, V. V., et al. (2019). Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 167, 137-144. [Link]
-
Hypha Discovery. Structure Elucidation and NMR. [Link]
- Patel, R. B., et al. (2012). Development and validation of a stability-indicating method for the estimation of chlorthalidone in bulk and tablets with the use of experimental design in forced degradation experiments.
- International Conference on Harmonisation. (1996). ICH Q1A (R2): Stability Testing of New Drug Substances and Products.
-
Salakolusu, R., et al. (2024). Novel Application of UHPLC–MS, HRMS, and 2D‐NMR for Structural Elucidation of Eletriptan Hydrobromide and Its Novel Degradation Products. Chemistry & Biodiversity, e202301499. [Link]
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(8).
-
Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]
- Google Patents. (2019). Process for the hydrolysis of quinolone carboxylic esters.
Sources
Technical Support Center: Crystallization of Ethyl 7-chlorocinnoline-3-carboxylate
Welcome to the technical support center for the crystallization of Ethyl 7-chlorocinnoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. Our approach is rooted in fundamental crystallization principles and extensive field experience to provide you with actionable solutions.
Introduction to Crystallization Challenges
Crystallization is a critical purification technique where success hinges on a delicate balance of solubility, temperature, and purity.[1] this compound, as a substituted heterocyclic aromatic ester, presents a unique set of challenges. This guide will provide a structured approach to troubleshooting, from rapid, frequently asked questions to in-depth experimental protocols.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common issues encountered during the crystallization of this compound.
Q1: My compound is not crystallizing, even after cooling. What should I do?
A1: This is a common issue often related to supersaturation problems. Here’s a quick checklist:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[2]
-
Seed Crystals: If you have a small amount of solid product, add a tiny crystal to the solution to act as a template for crystal growth.
-
Concentrate the Solution: It's possible you've used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[2]
-
Antisolvent Addition: If your compound is dissolved in a "good" solvent, you can try slowly adding a "poor" solvent (one in which it is insoluble but miscible with the first solvent) until the solution becomes slightly turbid, then allow it to cool.
Q2: My compound "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound's solubility is so high that it separates as a liquid phase at a temperature above its melting point. To remedy this:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil and add more of the primary solvent to lower the saturation point. Then, cool the solution more slowly.[2]
-
Change Solvents: The chosen solvent may be too good. Select a solvent with a lower dissolving power for your compound.
-
Lower the Temperature: Ensure your cooling process is gradual. A slower cooling rate can encourage orderly crystal lattice formation instead of oiling.
Q3: The crystals formed too quickly and appear as a fine powder. Are they pure?
A3: Rapid crystallization can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[2] To obtain purer, larger crystals:
-
Slow Down Cooling: Insulate the flask to slow the cooling process. You can place it in a warm bath that is allowed to cool to room temperature slowly.
-
Use More Solvent: Re-dissolve the solid in a slightly larger volume of hot solvent. This will lower the supersaturation level and slow down the crystal growth rate upon cooling.[2]
Q4: What are some good starting solvents to try for this compound?
A4: While specific solubility data is limited, for aromatic esters, good starting points include:
-
Single Solvents: Ethanol, methanol, acetone, ethyl acetate, and toluene are often effective for compounds with aromatic rings and ester functionalities.
-
Solvent Pairs: Combinations like hexane/acetone, hexane/ethyl acetate, or ethanol/water can be very effective.[3][4] You would dissolve the compound in a minimal amount of the "good" hot solvent and then slowly add the "poor" solvent until turbidity appears.
In-Depth Troubleshooting Guides
Guide 1: Systematic Solvent Selection Protocol
The choice of solvent is the most critical factor in a successful crystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Step-by-Step Solvent Screening:
-
Initial Solubility Tests:
-
Place a small amount of your crude this compound (about 10-20 mg) into several small test tubes.
-
Add a small volume (e.g., 0.5 mL) of a single test solvent to each tube at room temperature. Observe the solubility.
-
If the compound dissolves at room temperature, the solvent is likely too good for single-solvent crystallization but could be a "good" solvent in a solvent pair.
-
If the compound is insoluble at room temperature, gently heat the test tube. If it dissolves when hot, and then precipitates upon cooling, you have found a potentially suitable solvent.[1]
-
-
Evaluating Potential Solvents:
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Hexane | Nonpolar | 69 | Good as an antisolvent ("poor" solvent) for polar compounds. |
| Toluene | Nonpolar | 111 | Can be effective for aromatic compounds. |
| Dichloromethane | Polar | 40 | Often a good solvent, but its low boiling point can lead to rapid evaporation and precipitation. |
| Ethyl Acetate | Polar | 77 | A good starting point for many esters.[4] |
| Acetone | Polar | 56 | A strong solvent, often used in solvent pairs. |
| Ethanol | Polar | 78 | A common and effective solvent for a wide range of organic compounds.[3] |
| Methanol | Polar | 65 | Similar to ethanol but with a lower boiling point. Often used for recrystallizing cinnoline derivatives.[5] |
| Water | Polar | 100 | Generally a poor solvent for organic compounds but can be an excellent antisolvent with polar organic solvents. |
Data sourced from publicly available chemical property databases.[6]
-
Working with Solvent Pairs:
-
Dissolve your compound in a minimal amount of a hot "good" solvent (e.g., acetone or ethyl acetate).
-
Slowly add a "poor" solvent (e.g., hexane or water) dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent back until the solution is clear again.
-
Allow the solution to cool slowly.
-
Guide 2: Managing Impurities
Impurities can significantly hinder crystallization by disrupting crystal lattice formation, leading to oiling out or preventing crystallization altogether.[7][8][9]
Identifying Potential Impurities:
The synthesis of cinnoline and quinoline derivatives often involves multi-step reactions. For example, a related synthesis of a 7-chloroquinoline derivative involves the use of phosphorus oxychloride.[10] Residual starting materials, by-products, or reagents can act as impurities.
Strategies for Impurity Removal:
-
Activated Charcoal: If your hot, dissolved solution has a colored tint, it may indicate the presence of polar, high-molecular-weight impurities. Adding a small amount of activated charcoal and then hot filtering the solution can remove these.
-
Pre-purification: If crystallization consistently fails, consider a preliminary purification step like column chromatography to remove significant impurities before attempting crystallization.
-
Washing: After filtration, washing the collected crystals with a small amount of cold, fresh solvent can remove adsorbed impurities from the crystal surfaces.[11]
Experimental Workflow for Troubleshooting
The following diagram outlines a systematic approach to troubleshooting the crystallization of this compound.
Caption: A decision-making workflow for troubleshooting crystallization.
Advanced Techniques
If standard methods fail, consider these advanced crystallization techniques:
-
Vapor Diffusion: Dissolve your compound in a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container with a "poor" solvent. The vapor of the "poor" solvent will slowly diffuse into the "good" solvent, gradually inducing crystallization.
-
Evaporation: If the compound is highly soluble, you can dissolve it in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container. This method is straightforward but may result in less pure crystals if the solution is not clean.
Final Product Analysis
Once you have obtained crystals, it is essential to verify their purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and melting point analysis are standard methods for assessing the purity of the final product.
References
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. PrepChem. Retrieved from [Link]
- Process for the hydrolysis of quinolone carboxylic esters. (2019). Google Patents.
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]
- Cinnolines. (n.d.). In Comprehensive Organic Chemistry. Retrieved from a general organic chemistry textbook.
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]
- Gao, Q., Fang, H., Xiang, D., Chen, Y., Tanaka, H., & Tan, P. (2023). Impact of impurities on crystal growth.
-
Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Synthesis and Biological Screening of Some Cinnoline Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
- SOP: CRYSTALLIZATION. (n.d.). University of Texas at Dallas. Retrieved from a general university chemistry lab SOP document.
-
How to fix crystallized ester? (2021, November 27). Reddit. Retrieved from [Link]
- 7-Chloro-2-methyl-quinoline-3-carboxylic acid ethyl ester. A-Star.
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI. Retrieved from [Link]
-
4,7-dichloroquinoline. Organic Syntheses. Retrieved from [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). ACS Publications. Retrieved from [Link]
-
Effect of Impurities on the Growth Kinetics of Crystals. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. (2016, January 21). ResearchGate. Retrieved from [Link]
-
Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (C13H12ClNO3). PubChem. Retrieved from [Link]
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021, November 3). MDPI. Retrieved from [Link]
-
Targets and Biological Activities of Cinnoline Derivatives: A Review. (n.d.). Zenodo. Retrieved from [Link]
- A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results.
-
7-Chloro-3-methyl-quinoline-8-carboxylic acid, ethyl ester. PubChem. Retrieved from [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Master Organic Chemistry. Retrieved from [Link]
- Ethyl 3,7-dichloroquinoline-8-carboxylate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(3), o563.
- Abdel-Wahab, B. F., Mohamed, H. A., & Farhat, A. A. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reagents & Solvents [chem.rochester.edu]
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- 10. prepchem.com [prepchem.com]
- 11. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 7-chlorocinnoline-3-carboxylate Assay Guidance
Welcome to the technical support center for assays involving Ethyl 7-chlorocinnoline-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common interferences encountered during experimental analysis. The following frequently asked questions (FAQs) and troubleshooting guides are structured to provide in-depth, practical solutions grounded in scientific principles.
Section 1: Chromatographic and Spectroscopic Issues
This section addresses common problems observed during the analysis of this compound by methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Q1: I'm observing poor peak shape (tailing or fronting) for my compound in HPLC analysis. What are the likely causes and how can I fix it?
A1: Poor peak shape is a common issue in HPLC and can significantly affect the accuracy of quantification.[1][2]
Underlying Causes:
-
Secondary Interactions: Peak tailing is often caused by interactions between the analyte and active sites on the stationary phase, such as residual silanol groups on silica-based columns.[2] Basic compounds are particularly prone to this.
-
Column Overload: Injecting too much sample can lead to peak fronting.[1][2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your compound, it can exist in both ionized and non-ionized forms, leading to peak distortion.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.[3]
Troubleshooting and Mitigation Strategies:
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound to ensure it is in a single ionic state.
-
Use a High-Purity Column: Employ a column with end-capping to minimize exposed silanol groups.
-
Add a Mobile Phase Modifier: For basic compounds, adding a small amount of a competitor base like triethylamine (TEA) can reduce peak tailing by masking the active sites.[2]
-
Reduce Injection Volume/Concentration: Dilute your sample to avoid overloading the column.[1]
-
Column Washing and Regeneration: If contamination is suspected, flush the column with a series of strong solvents. If the column is degraded, it may need to be replaced.
Q2: My retention time for this compound is drifting between injections. What should I investigate?
A2: Retention time drift can compromise peak identification and integration. The issue often lies with the HPLC system or mobile phase stability.[4]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analytical run, especially for gradient methods.[4] |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily. Evaporation of the more volatile solvent component can alter the composition and affect retention times.[4] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature, as viscosity and solubility are temperature-dependent.[4] |
| Pump Malfunction | Check for leaks in the pump and ensure the flow rate is consistent. Calibrate the pump if necessary. |
| Column Degradation | A gradual, consistent drift in one direction may indicate a failing column. |
Section 2: Matrix Effects in LC-MS Analysis
When analyzing samples from complex biological or environmental matrices, co-eluting endogenous components can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect.[5][6][7]
Q3: I suspect matrix effects are suppressing (or enhancing) my signal for this compound in plasma samples. How can I confirm and mitigate this?
A3: Matrix effects are a significant challenge in quantitative LC-MS bioanalysis, leading to inaccurate results.[5][6][7][8][9]
Confirmation of Matrix Effects:
The most common method to assess matrix effects is the post-extraction spike method .[6] This involves comparing the peak area of the analyte in a neat solution to the peak area of the analyte spiked into a blank matrix extract at the same concentration.
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Mitigation Strategies:
-
Improve Sample Preparation: The goal is to remove interfering matrix components.
-
Solid-Phase Extraction (SPE): More selective than simple protein precipitation.
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner sample extract.
-
-
Chromatographic Separation: Modify your HPLC method to separate the analyte from the interfering matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the limit of detection.[5][6]
-
Use of an Internal Standard (IS):
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for correcting matrix effects, as it co-elutes with the analyte and experiences the same ionization suppression or enhancement.[5][9]
-
Analog Internal Standard: If a SIL-IS is unavailable, a structurally similar compound can be used, but it may not perfectly mimic the behavior of the analyte.
-
Experimental Workflow for Assessing and Mitigating Matrix Effects:
Caption: Workflow for identifying and mitigating matrix effects.
Section 3: Compound-Specific Interferences
The inherent chemical properties of this compound and its derivatives can also be a source of assay interference.
Q4: My sample degrades over time, leading to inconsistent results. Could this compound be unstable?
A4: Yes, cinnoline and related heterocyclic compounds can be susceptible to degradation, particularly photodegradation.[10][11][12]
Potential Instability Issues and Solutions:
-
Photodegradation: Cinnoline and quinoline ring systems can absorb UV light, leading to photochemical reactions.[10][11][12]
-
Mitigation: Protect samples from light by using amber vials and minimizing exposure to direct sunlight or fluorescent lighting. Conduct stability studies under different light conditions.
-
-
pH Instability: The ester group in this compound can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Mitigation: Maintain samples at a neutral pH and avoid prolonged storage in acidic or basic solutions.
-
-
Oxidative Degradation:
-
Mitigation: If oxidative degradation is suspected, consider adding an antioxidant to your sample or storing samples under an inert atmosphere (e.g., nitrogen or argon).
-
Q5: I am using a fluorescence-based detection method and see high background or unexpected signals. Could my compound be interfering?
A5: Yes, cinnoline and quinoline derivatives are known to possess fluorescent properties.[13][14][15] The fused aromatic ring system allows for the absorption and emission of light.
Troubleshooting Fluorescence Interference:
-
Characterize the Compound's Fluorescence: Determine the excitation and emission spectra of this compound to see if it overlaps with your assay's fluorophores.
-
Use a Different Detection Method: If fluorescence interference is confirmed, switch to a non-fluorescence-based detection method such as UV-Vis absorbance or mass spectrometry.
-
Spectral Unmixing: If switching methods is not feasible, and the emission spectra are sufficiently different, spectral unmixing algorithms may be used to differentiate the signal from your compound and the assay fluorophore.
Section 4: Purity and Contaminant-Related Issues
Q6: I'm observing an unexpected peak in my chromatogram that is interfering with the quantification of this compound. What could be the source?
A6: The presence of impurities or contaminants is a common source of interference. These can originate from the synthesis of the compound, the sample matrix, or the analytical system itself.
Potential Sources of Contaminating Peaks:
-
Synthesis-Related Impurities: Starting materials, by-products, or residual solvents from the synthesis of this compound can be present. For example, the synthesis of related quinoline derivatives may involve precursors like 7-chloro-4-hydroxyquinoline-3-carboxylic acid.[16][17]
-
Sample Contamination: Contaminants can be introduced during sample collection, handling, or storage.
-
System Contamination: "Ghost peaks" can arise from the mobile phase, wash solvents, or build-up from previous injections.
Troubleshooting Protocol:
-
Analyze a Method Blank: Run a blank injection (mobile phase only) to check for system-related ghost peaks.
-
Analyze a Matrix Blank: Analyze a blank sample matrix to identify interfering peaks from the matrix itself.
-
Review Synthesis Route: If possible, review the synthesis of your compound to identify potential impurities. Reference standards of these impurities can be used to confirm their presence.
-
Optimize Chromatographic Selectivity: Adjust the mobile phase composition, gradient, or stationary phase to resolve the interfering peak from your analyte of interest.
References
-
Hewavitharana, A. K., Tan, S. K., & Shaw, P. N. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 32(1), 54-64. [Link]
-
Pan, Y., & Zhang, Z. (2022). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 27(15), 4889. [Link]
-
van der Noblesse, D., et al. (2021). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry, 93(31), 10836–10844. [Link]
-
Hewavitharana, A. K., Tan, S. K., & Shaw, P. N. (2014). Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis. UQ eSpace. [Link]
-
Li, W., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 7, 44947. [Link]
-
Wang, W., et al. (2013). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Environmental Sciences, 25(3), 575-582. [Link]
-
PrepChem. Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. [Link]
-
Smith, G. C., & Mabey, W. R. (1985). Photodegradation of quinoline in water. Chemosphere, 14(8), 1081-1089. [Link]
-
de Oliveira, J. D. M., et al. (2021). Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. Research, Society and Development, 10(10), e531101019134. [Link]
-
Wang, Y., et al. (2023). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. Molecules, 28(7), 3181. [Link]
-
MicroSolv Technology Corporation. (2023). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
-
Belattar, S., et al. (2021). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Catalysts, 11(11), 1339. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
- Google Patents. (2019). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
-
Hovinen, J., et al. (2012). New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. Journal of Fluorescence, 22(5), 1331–1341. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Kumar, A., et al. (2023). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Sciences and Research, 14(6), 2845-2855. [Link]
-
ACE HPLC Columns. HPLC Troubleshooting Guide. [Link]
-
Henriques, M. S. C., et al. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Journal of Molecular Structure, 1100, 43-51. [Link]
-
PubChem. Ethyl 3,7-dichloroquinoline-8-carboxylate. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. [Link]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. prepchem.com [prepchem.com]
- 17. 16600-22-9|Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate|BLD Pharm [bldpharm.com]
Technical Support Center: Scaling Up the Synthesis of Ethyl 7-chlorocinnoline-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 7-chlorocinnoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. Here, we address common challenges and frequently asked questions, providing in-depth, experience-driven insights to ensure a robust, scalable, and reproducible process.
I. Troubleshooting Guide
Scaling up a chemical synthesis is rarely a linear process. Issues that are minor or nonexistent at the gram scale can become significant challenges at the kilogram scale. This section addresses specific problems you may encounter during the scale-up of this compound synthesis.
Issue 1: Decreased Yield Upon Scale-Up
Question: My lab-scale synthesis of this compound consistently provides an 85% yield. However, upon scaling up by a factor of 50, the yield has dropped to 60%. What are the likely causes and how can I rectify this?
Answer: A drop in yield during scale-up is a frequent challenge and often points to issues with mass and heat transfer, which are less pronounced at a smaller scale.
Potential Causes & Solutions:
-
Inefficient Mixing: In larger reactors, magnetic stirring becomes ineffective. This can lead to localized temperature gradients ("hot spots") and concentration gradients, promoting the formation of side products.
-
Solution: Transition to overhead mechanical stirring. The choice of impeller is crucial; a pitched-blade turbine or anchor stirrer is recommended to ensure homogeneity throughout the reaction vessel.
-
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it more difficult to dissipate heat generated during exothermic steps of the reaction. Uncontrolled exotherms can lead to the degradation of starting materials, intermediates, or the final product.
-
Solution: Employ a jacketed reactor with a reliable temperature control unit. For highly exothermic reactions, consider a semi-batch approach where one reactant is added portion-wise to manage the rate of heat generation.
-
-
Sub-optimal Reaction Concentration: The ideal concentration on a lab scale may not be optimal for a larger batch.
-
Solution: While higher concentrations can increase reaction rates, they may also lead to problems with solubility, viscosity, and heat transfer. Experiment with slight adjustments to the solvent volume to find the new optimum for the larger scale.
-
-
Quality of Starting Materials: Impurities in starting materials can have a more pronounced effect at a larger scale.
-
Solution: Ensure the quality and consistency of your raw materials. Perform identity and purity checks on new batches of starting materials from your supplier.
-
Issue 2: Increased Impurity Profile
Question: On a larger scale, I'm observing new impurities in my crude product that were not present, or were present in negligible amounts, in the lab-scale synthesis. How can I identify and mitigate these?
Answer: The appearance of new or increased levels of impurities is often linked to the same factors that cause a drop in yield: inefficient mixing and poor heat transfer.
Potential Causes & Solutions:
-
Side Reactions: Localized "hot spots" can provide sufficient energy for alternative reaction pathways to occur, leading to the formation of undesired byproducts. Cinnoline derivatives can be prone to various side reactions under harsh conditions.
-
Solution: Implement the heat transfer solutions mentioned in Issue 1. A more controlled temperature profile will minimize these side reactions.
-
-
Degradation: Extended reaction times or exposure to high temperatures can cause degradation of the product.
-
Solution: Monitor the reaction progress closely using techniques like TLC or HPLC. Once the reaction is complete, proceed with the work-up promptly to avoid prolonged exposure to harsh conditions.
-
Issue 3: Challenges in Product Isolation and Purification
Question: My previous purification method, flash column chromatography, is not practical for the multi-kilogram scale. What are more scalable purification techniques for this compound?
Answer: Flash column chromatography is an excellent tool for lab-scale purification but is generally not economically viable or scalable for large quantities.
Scalable Purification Strategies:
-
Recrystallization: This is often the most scalable and cost-effective method for purifying solid compounds.
-
Protocol:
-
Solvent Screening: Identify a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for similar heterocyclic compounds include ethanol, ethyl acetate, and toluene.
-
Procedure: Dissolve the crude product in the minimum amount of the hot solvent. If colored impurities are present, you can treat the hot solution with activated carbon. Filter the hot solution to remove any insoluble impurities. Allow the solution to cool slowly to promote the formation of large, pure crystals. Isolate the purified product by filtration.
-
-
-
Slurry Washing: If the impurities are significantly more soluble in a particular solvent than your product, you can perform a slurry wash.
-
Procedure: Stir the crude product in the chosen solvent at room temperature or a slightly elevated temperature for a period. The impurities will dissolve into the solvent, while your product remains as a solid. Filter to isolate the purified product.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: While several methods for synthesizing cinnoline derivatives exist, a common approach involves the cyclization of a suitably substituted precursor. The Richter cinnoline synthesis, for example, utilizes the cyclization of an alkyne precursor. Modern methods often employ metal-catalyzed C-C and C-N bond formation reactions.
Q2: What are the critical process parameters to monitor during scale-up?
A2: The most critical parameters to monitor are:
-
Temperature: Both the jacket temperature and the internal reaction temperature should be closely monitored.
-
Stirring Rate: Ensure the stirring is sufficient to maintain a homogeneous mixture.
-
Rate of Addition: For semi-batch processes, the rate of addition of reagents should be carefully controlled to manage any exotherms.
-
Reaction Progress: Regularly monitor the reaction by TLC or HPLC to determine the optimal reaction time and prevent the formation of degradation products.
Q3: Are there any specific safety precautions I should take when scaling up this synthesis?
A3: Yes, scaling up introduces new safety considerations.
-
Exothermic Reactions: Be prepared for a more significant heat release. Ensure your cooling system is adequate for the scale of the reaction.
-
Reagent Handling: Handling larger quantities of chemicals requires appropriate personal protective equipment (PPE) and engineering controls, such as fume hoods or ventilated enclosures.
-
Pressure Build-up: Be aware of any potential for gas evolution, which could lead to a pressure build-up in a closed system. Ensure your reactor is appropriately vented.
Q4: How can I analyze the purity of my final product?
A4: A combination of analytical techniques should be used to confirm the purity and identity of this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for determining the purity of the compound and quantifying any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point range is a good indicator of purity.
III. Experimental Protocols & Data
Table 1: Comparison of Lab-Scale vs. Scaled-Up Process Parameters
| Parameter | Lab Scale (10 g) | Scaled-Up (500 g) | Rationale for Change |
| Reactant A | 10.0 g | 500.0 g | Direct scale-up of mass. |
| Reactant B | 1.2 equivalents | 1.1 equivalents | Improved control over addition may allow for a slight reduction in excess reagent, improving process economy. |
| Catalyst Loading | 2 mol% | 1.5 mol% | Catalyst efficiency can sometimes improve with better mixing at a larger scale. |
| Solvent Volume | 100 mL | 4.0 L | Increased to maintain a manageable concentration and allow for effective stirring and heat transfer. |
| Reaction Temp. | 80 °C ( |
Validation & Comparative
A Comparative Guide to Cinnoline Derivatives in Medicinal Chemistry: The Case of Ethyl 7-chlorocinnoline-3-carboxylate
A Note to Our Readers: Our investigation into the specific compound, Ethyl 7-chlorocinnoline-3-carboxylate, has revealed a significant gap in the currently available scientific literature. While the broader class of cinnoline derivatives has attracted considerable interest in medicinal chemistry, detailed experimental data—including synthesis protocols and biological activity metrics—for this particular molecule remains largely unpublished.
This guide, therefore, adapts to the available evidence. We will first explore the foundational importance of the cinnoline scaffold and the general synthetic routes to key intermediates. Subsequently, we will present a comparative analysis based on closely related 7-substituted cinnoline derivatives for which experimental data has been reported, allowing us to extrapolate potential properties and structure-activity relationships relevant to this compound.
The Cinnoline Scaffold: A Privileged Heterocycle in Drug Discovery
Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to other biologically active heterocycles like quinoline and isoquinoline has made it an attractive starting point for the development of novel therapeutic agents.[1] The cinnoline nucleus is a versatile pharmacophore, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[2][3]
The biological activity of cinnoline derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[4] The 3- and 7-positions are of particular interest for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. The ester moiety at the 3-position, as seen in our target compound, is a common feature in many biologically active cinnolines, while substitution at the 7-position with electron-withdrawing groups, such as halogens, is a well-established strategy to enhance biological activity.[5]
Synthesis of Cinnoline-3-Carboxylate Precursors
A more general and widely applicable method for creating similar heterocyclic cores, such as quinoline-3-carboxylates, involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.[1][3] This approach offers a versatile platform for introducing a variety of substituents onto the benzene ring of the resulting bicyclic system.
Below is a generalized, illustrative workflow for the synthesis of a 4-hydroxyquinoline-3-carboxylate, a close structural analog and common precursor.
Experimental Protocol: Generalized Synthesis of a 4-Hydroxyquinoline-3-carboxylate Core
Objective: To synthesize a 4-hydroxyquinoline-3-carboxylate scaffold, a key intermediate for various biologically active quinoline and cinnoline analogues.
Materials:
-
Substituted Aniline (e.g., 3-chloroaniline as a precursor for a 7-chloro-substituted ring)
-
Diethyl ethoxymethylenemalonate (EMME)
-
High-boiling point solvent (e.g., Diphenyl ether)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 120-140°C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cyclization: After the initial condensation is complete, add a high-boiling point solvent such as diphenyl ether to the reaction mixture. Heat the solution to 240-260°C for 30-60 minutes to induce thermal cyclization.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The crude product often precipitates from the solvent. The solid can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent.
-
Purification: The crude ethyl 4-hydroxyquinoline-3-carboxylate can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the final product.
Comparative Analysis of 7-Substituted Cinnoline and Quinoline Derivatives
In the absence of direct data for this compound, we can infer its potential biological profile by examining structurally similar compounds. The 7-chloro substitution is a recurring motif in many potent antimicrobial and anticancer agents.
Antimicrobial Activity
Studies on various heterocyclic scaffolds have consistently demonstrated that the introduction of a chlorine atom at the 7-position can significantly enhance antimicrobial potency. For instance, in a series of substituted cinnoline sulphonamides, halogen-substituted derivatives, including those with chloro groups, exhibited potent antimicrobial activity, in some cases comparable to the standard drug norfloxacin.[5] Similarly, research on 7-substituted 4-aminoquinolines, the core of the antimalarial drug chloroquine, has shown that a 7-chloro group is optimal for antiplasmodial activity.[7]
Table 1: Comparative Antimicrobial Activity of 7-Substituted Heterocycles
| Compound Class | 7-Substituent | Reported Activity | Reference |
| Cinnoline Sulphonamides | Chloro, Bromo | Potent antibacterial and antifungal activity | [5] |
| 4-Aminoquinolines | Chloro | Optimal for antiplasmodial activity against P. falciparum | [7] |
| 4-Aminoquinolines | Fluoro, Trifluoromethyl | Reduced activity compared to 7-chloro derivatives | [8] |
The data in Table 1 suggests a strong structure-activity relationship where a halogen, particularly chlorine, at the 7-position is crucial for potent antimicrobial effects. It is plausible that this compound would also exhibit significant antimicrobial properties.
Anticancer Activity
The 7-chloroquinoline moiety is also a key feature in several classes of experimental anticancer agents.[2][9] Research on 7-chloroquinoline hydrazones has identified compounds with submicromolar GI50 values against a broad panel of cancer cell lines, including leukemia, lung, colon, and breast cancers.[9] Furthermore, hybridization of the 7-chloroquinoline nucleus with other pharmacophores has been shown to enhance cytotoxic activity.[2]
Table 2: Comparative Anticancer Activity of 7-Chloroquinoline Derivatives
| Compound Class | Cancer Cell Lines | Reported Activity (IC50/GI50) | Reference |
| 7-Chloroquinoline Hydrazones | SF-295 (CNS) | 0.688 µg/cm³ | [9] |
| Morita-Baylis-Hillman Adducts of 7-Chloroquinoline | HL-60 (Leukemia) | IC50 of 4.60 µmol L⁻¹ | [2] |
| 7-Chloro-4-aminoquinoline-benzimidazole Hybrids | Leukemia and Lymphoma cells | GI50 ranging from 0.4 to 8 µM | [10] |
The consistent and potent anticancer activity observed across different classes of 7-chloroquinoline derivatives strongly suggests that this compound could also possess valuable antiproliferative properties. The 7-chloro substituent likely contributes to favorable interactions with biological targets and may enhance cell permeability.
Proposed Mechanistic Pathways
The precise mechanism of action for this compound is unknown. However, based on the activities of related cinnoline and quinoline derivatives, several potential pathways can be proposed.
Figure 1: A diagram illustrating the potential mechanisms of action for 7-chlorocinnoline derivatives.
Many quinolone-based antimicrobials function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[11] In the context of cancer, cinnoline and quinoline derivatives have been shown to target a variety of cellular processes, including protein kinases, microtubule polymerization, and critical signaling pathways that regulate cell growth and survival.[9][10] The 7-chloro substituent may play a role in enhancing the binding affinity of the molecule to these targets.
Future Directions and Conclusion
While a definitive guide on this compound is hampered by the current lack of specific data, the available evidence from related compounds provides a strong rationale for its further investigation as a potential antimicrobial and anticancer agent. The consistent finding that a 7-chloro substituent enhances the biological activity of cinnoline and quinoline scaffolds makes this particular derivative a compelling candidate for synthesis and biological evaluation.
Future research should focus on:
-
De novo synthesis and characterization: A clear and reproducible synthetic route to this compound is the essential first step.
-
In vitro biological screening: The compound should be tested against a panel of clinically relevant bacterial and fungal strains, as well as a diverse set of cancer cell lines to determine its activity spectrum and potency.
-
Mechanism of action studies: Elucidating the specific molecular targets and cellular pathways affected by this compound will be crucial for its further development.
References
-
Al-Ostoot, F. H., et al. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Pharmaceuticals, 14(9), 879. Available at: [Link]
-
Chavda, M., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Medicinal Chemistry Research, 31(10), 1645-1681. Available at: [Link]
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Cinnoline. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
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da Silva, G. O., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 31(11), 2383-2393. Available at: [Link]
- Fisons Ltd. (1976). Cinnolin-3-yl carboxylic acids and derivatives. Google Patents.
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Hawley, S. R., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(25), 4919-4926. Available at: [Link]
- Kappe, T., & Kappe, C. O. (1994). The Richter Cinnoline Synthesis. In Name Reactions in Heterocyclic Chemistry (pp. 235-238). John Wiley & Sons, Ltd.
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Koprowska, K., et al. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(1), 135. Available at: [Link]
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Mishra, P., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(8), 3728-3741. Available at: [Link]
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Krstulović, L., et al. (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. Molecules, 27(15), 4945. Available at: [Link]
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Pattan, S. R., et al. (2009). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. African Health Sciences, 9(4), 275-281. Available at: [Link]
- Shell Research Ltd. (1986). Chemical hybridization agents comprising derivatives of cinnoline-3-carboxylic acids, and their application. Google Patents.
- Shionogi & Co., Ltd. (1993). Cinnoline-3-carboxylic acid derivatives as 5-HT3 antagonists. Google Patents.
-
Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]
-
Synthesis of novel optically pure a-amino acid functionalised-7- trifluoromethyl substituted quinolone derivatives and their antibacterial activity. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
- Tekwani, B. L., & Walker, L. A. (2006). 4-Aminoquinolines: a historical perspective and the need for new analogues. In Antimalarial Drug Development (pp. 1-22). Humana Press.
-
Various Authors. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Warhurst, D. C., et al. (2003). Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry, 46(24), 5227-5236. Available at: [Link]
-
Wikipedia contributors. (2023, December 1). Cinnoline. In Wikipedia, The Free Encyclopedia. Retrieved 09:30, January 18, 2026, from [Link]
- WO2015198349A1 - A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives. (2015). Google Patents.
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4-hydroxyquinoline-3-carboxylic acid ethyl ester. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 18, 2026, from [Link]
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Zeidler, J., et al. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters, 9(13), 1819-1824. Available at: [Link]
-
Zhang, G.-F., et al. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 22(5), 783. Available at: [Link]
-
Zayed, M. F., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10(1), 1-14. Available at: [Link]
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A Comparative Guide to the Biological Potential of Ethyl 7-chlorocinnoline-3-carboxylate and Related Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel scaffolds with potent and selective biological activity is perpetual. The cinnoline nucleus, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold, with its derivatives demonstrating a wide spectrum of pharmacological effects.[1][2][3] This guide provides an in-depth comparative analysis of the potential biological activity of Ethyl 7-chlorocinnoline-3-carboxylate, a specific yet under-investigated derivative, in relation to known drugs and structurally similar compounds. While direct experimental data for this exact molecule is not extensively available in the public domain, a robust understanding of its potential can be extrapolated from the well-documented activities of its core components: the cinnoline/quinoline scaffold, the 7-chloro substitution, and the 3-carboxylate moiety.
This analysis is grounded in the principles of structure-activity relationships (SAR), providing a predictive framework for its likely biological profile. We will delve into its potential as an anticancer, antimicrobial, and anti-inflammatory agent, drawing comparisons with established therapeutic agents in each class.
The Cinnoline Scaffold: A Foundation for Diverse Bioactivity
The cinnoline ring system is a versatile pharmacophore, and its derivatives have been reported to possess a range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3][4] The presence of two nitrogen atoms in the six-membered ring imparts unique electronic properties that are conducive to interactions with various biological targets.[1]
Commercially available drugs containing the cinnoline moiety, such as the antibacterial agent Cinnoxacin and the anti-inflammatory drug Cinnopentazone , validate the therapeutic potential of this scaffold.[1] Cinnoxacin exerts its effect through the inhibition of DNA gyrase, a type II topoisomerase, an essential enzyme in bacterial DNA replication.[1] This mechanism is shared by the widely successful fluoroquinolone class of antibiotics.
Comparative Analysis of Biological Activity
Based on the known activities of structurally related compounds, we can infer the potential biological profile of this compound across several key therapeutic areas.
Anticancer Potential: Targeting Cell Proliferation
The quinoline scaffold, an isomer of cinnoline, is a cornerstone in the development of anticancer drugs.[5][6] The 7-chloroquinoline core, in particular, is a common feature in several compounds with demonstrated cytotoxic activity against various cancer cell lines.[7][8]
Inferred Mechanism of Action: Many quinoline-based anticancer agents function as topoisomerase inhibitors or by intercalating with DNA, leading to the disruption of DNA replication and repair processes in cancer cells.[7][9][10] The planar nature of the bicyclic ring system is crucial for such interactions.
Comparative Data:
While specific IC50 values for this compound are not available, the following table presents data for structurally related 7-chloroquinoline derivatives, offering a benchmark for its potential potency. For comparison, the IC50 values of established anticancer drugs are also included.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 (Breast) | 0.5 - 2 | [11] |
| Cisplatin | A549 (Lung) | 5 - 10 | [12] |
| 7-Chloroquinoline Derivative (Compound 9) | MCF-7 (Breast) | < 50 | [7] |
| Morita-Baylis-Hillman Adduct of 7-chloroquinoline | MCF-7 (Breast) | 4.60 | [8] |
It is plausible that the 7-chloro substitution on the cinnoline ring of this compound could contribute to its cytotoxic potential, a feature observed in numerous 7-chloroquinoline analogs.[7][8]
Signaling Pathway Visualization: Topoisomerase Inhibition
Caption: Potential mechanism of anticancer activity via topoisomerase inhibition.
Antimicrobial Activity: A Challenge to Bacterial Growth
The cinnoline and quinoline scaffolds have a rich history in the development of antimicrobial agents.[1][13][14] The antibacterial drug Cinoxacin , a cinnoline derivative, and the vast class of fluoroquinolone antibiotics, which are based on the quinoline core, underscore the antimicrobial potential of these heterocycles.[1][14]
Inferred Mechanism of Action: The primary mode of action for many quinoline-based antibacterials is the inhibition of bacterial DNA gyrase and topoisomerase IV.[8][15][16] These enzymes are essential for DNA replication, transcription, and repair in bacteria, and their inhibition leads to bacterial cell death. The 7-chloro substitution has been shown to be important for the activity of some quinolone antibiotics.
Comparative Data:
The following table compares the Minimum Inhibitory Concentration (MIC) values of known antibacterial drugs with those of relevant 7-chloroquinoline derivatives.
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 1 | [17] |
| Vancomycin | Staphylococcus aureus | 0.5 - 2 | [17] |
| 7-Chloroquinoline derivative | Staphylococcus aureus | 4 - 16 | [4] |
| Substituted Cinnoline Sulphonamide | Staphylococcus aureus | Moderate to good activity | [13] |
The structural similarity of this compound to these active compounds suggests it may possess antibacterial properties, warranting further investigation.
Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)
Caption: A standard workflow for determining the Minimum Inhibitory Concentration.
Anti-inflammatory Potential: Modulating Inflammatory Pathways
Cinnoline and quinoline derivatives have also been investigated for their anti-inflammatory properties.[1][4][18] Cinnopentazone is a known anti-inflammatory drug with a cinnoline core.[1]
Inferred Mechanism of Action: The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins (e.g., IL-6).[19][20] Some derivatives have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs).[18]
Comparative Data:
The table below presents the inhibitory activity of known anti-inflammatory drugs and related quinoline compounds on key inflammatory markers.
| Compound/Drug | Assay | Inhibition | Reference |
| Indomethacin | COX-2 Inhibition | Potent | [18] |
| Diclofenac | Protein Denaturation Inhibition | ~64% | [18] |
| 7-hydroxy-6-methoxyquinolin-2(1H)-one | NO Production in LPS-stimulated macrophages | Significant suppression | [19] |
| Substituted quinoline carboxylic acid | T-cell function | Down-regulates | [18] |
The presence of the carboxylate group in this compound is a feature shared with many NSAIDs and could contribute to potential anti-inflammatory activity.
Signaling Pathway Visualization: Inhibition of NF-κB Pathway
Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.
Experimental Methodologies for Biological Evaluation
To empirically determine the biological activity of this compound, a series of well-established in vitro assays are recommended.
Anticancer Activity: Cytotoxicity Assays
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a positive control (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity: Broth Microdilution Assay
-
Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Bacterial Inoculation: Add a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay in Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce inflammation.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
Griess Assay: Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Data Analysis: Determine the ability of the compound to inhibit LPS-induced NO production.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently limited, a comprehensive analysis of its structural components and comparison with known drugs and related compounds strongly suggests its potential as a valuable lead compound in drug discovery. Its cinnoline core, 7-chloro substitution, and 3-carboxylate ester moiety are all features associated with promising anticancer, antimicrobial, and anti-inflammatory activities.
The next logical step is the empirical validation of these inferred properties through the standardized experimental protocols outlined in this guide. Such studies will be crucial in elucidating the precise biological profile of this compound and determining its viability for further development as a therapeutic agent. The synthesis and biological evaluation of a focused library of related cinnoline derivatives could also provide deeper insights into the structure-activity relationships and help optimize the potency and selectivity of this promising scaffold.
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TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. Available at: [Link]
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Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers. Available at: [Link]
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The Cinnoline Scaffold: A Comparative Guide to Structure-Activity Relationships of Halogenated Analogs
For Researchers, Scientists, and Drug Development Professionals
The cinnoline nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Its isosteric relationship to the well-explored quinoline and isoquinoline ring systems makes it an attractive starting point for the design of novel therapeutic agents.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of cinnoline derivatives, with a particular focus on the impact of halogen substitutions, including the limited but insightful data on 7-chlorocinnoline analogs. We will delve into the causality behind experimental designs, present comparative biological data, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.
The Cinnoline Core: A Versatile Pharmacophore
Cinnoline, or 1,2-benzodiazine, possesses a unique electronic distribution due to the presence of two adjacent nitrogen atoms in its six-membered ring.[5] This arrangement influences its physicochemical properties, such as basicity and hydrogen bonding capacity, which are critical for molecular interactions with biological targets.[4][5] Cinnoline derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and neurological agents.[1][3][6]
General Structure-Activity Relationships of Cinnoline Derivatives
The biological activity of cinnoline analogs is profoundly influenced by the nature and position of substituents on the bicyclic ring system. Key positions for modification include C3, C4, C6, and C7, each offering a vector for modulating potency, selectivity, and pharmacokinetic properties.
Substitutions at C3 and C4 Positions
The C3 and C4 positions of the cinnoline ring are frequently targeted for introducing diversity. For instance, 4-aminocinnoline-3-carboxamide derivatives have been explored for their antibacterial properties.[3] The introduction of a piperazinyl group at the C3 position has also been investigated, leading to the synthesis of compounds with potential antifungal activity.[7]
The Critical Role of Substitutions on the Benzenoid Ring (C5-C8)
Modifications on the benzenoid portion of the cinnoline scaffold have been shown to be crucial for activity. For example, in a series of dibenzo[c,h]cinnolines designed as topoisomerase I inhibitors, the presence of 2,3-dimethoxy substituents on one of the aromatic rings was determined to be a critical structural element for retaining potent activity and cytotoxicity.[3]
The Impact of Halogenation: A Comparative Analysis
Halogen atoms, particularly chlorine, are frequently incorporated into drug candidates to enhance biological activity. They can modulate lipophilicity, metabolic stability, and binding interactions. While comprehensive SAR data for 7-chlorocinnoline analogs is sparse, valuable insights can be gleaned from studies on other halogenated cinnolines and by drawing parallels with the extensively studied 7-chloroquinoline scaffold.
Halogenated Cinnolines as Potent Bioactive Agents
Several studies have highlighted the positive impact of halogen substitution on the biological activity of cinnoline derivatives.
-
Antimicrobial Activity : In a study of cinnoline sulphonamide derivatives, halogen-substituted compounds demonstrated potent antimicrobial activity.[6][8] Another study revealed that 6-chloro substituted cinnolines were the most potent antibacterial agents when compared to the standard drug norfloxacin.[3] Furthermore, a 7-chloro substituted cinnoline thiophene derivative was identified as a potent antifungal agent.[1][9]
-
Anti-inflammatory Activity : Halogenated cinnoline thiophene derivatives, particularly chloro-substituted compounds, have shown more potent anti-inflammatory activity compared to other substituted analogs.[9]
The enhanced activity of these halogenated derivatives can be attributed to the electron-withdrawing nature of the halogen, which can influence the overall electronic properties of the cinnoline ring and enhance binding to target proteins.
Comparative Insights from the 7-Chloroquinoline Scaffold
The 7-chloroquinoline core is a cornerstone of many antimalarial drugs, including chloroquine. The 7-chloro group is known to be optimal for antimalarial activity. This highlights the strategic importance of the 7-position on the analogous cinnoline ring for potential biological activity. The electron-withdrawing chlorine atom at this position in quinolines is thought to influence the pKa of the side chain, which is critical for drug accumulation in the parasite's acidic food vacuole. A similar mechanism could be envisioned for 7-chlorocinnoline analogs in various therapeutic contexts.
Data Presentation: Biological Activities of Substituted Cinnoline Analogs
The following table summarizes the biological activities of various substituted cinnoline derivatives, highlighting the impact of halogenation where data is available.
| Cinnoline Analog Class | Substitution Pattern | Biological Activity | Key Findings | Reference |
| Cinnoline Sulphonamides | Halogen substitutions | Antimicrobial | Halogenated derivatives showed potent activity. | [8] |
| Pyrazolo[4,3-c]cinnolines | 6-chloro substitution | Antibacterial | Most potent compounds compared to norfloxacin. | [3] |
| Cinnoline Thiophene Derivatives | 7-chloro substitution | Antifungal | Identified as a potent antifungal agent. | [1] |
| Cinnoline Thiophene Derivatives | Chloro substitution | Anti-inflammatory | Chloro-substituted compounds showed more potent activity. | [9] |
| Dibenzo[c,h]cinnolines | 2,3-dimethoxy substitution | Anticancer (Topoisomerase I inhibitor) | Crucial for retaining potent activity and cytotoxicity. | [3] |
Experimental Protocols
To facilitate further research in this area, we provide a generalized, adaptable experimental workflow for the synthesis and evaluation of novel cinnoline analogs.
General Synthesis of Substituted Cinnolines
A common route for the synthesis of the cinnoline core involves the intramolecular cyclization of a diazonium salt derived from an appropriately substituted 2-aminophenyl precursor.
Workflow for Cinnoline Synthesis:
Caption: Generalized workflow for the synthesis of substituted cinnoline analogs.
Detailed Protocol for the Synthesis of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines: [7]
-
Synthesis of Hydrazonoyl Chlorides: Couple the respective arenediazonium salts with 3-chloro-2,4-pentanedione.
-
Synthesis of Amidrazones: Treat the appropriate hydrazonoyl chloride with an N-substituted piperazine in the presence of triethylamine.
-
Intramolecular Cyclization: Mediate the cyclization of the resulting amidrazones using polyphosphoric acid (PPA) to yield the final 3-piperazinyl cinnoline derivatives.
In Vitro Biological Evaluation
Workflow for In Vitro Screening:
Caption: A typical workflow for the in vitro biological evaluation of newly synthesized cinnoline analogs.
Protocol for Antimicrobial Susceptibility Testing (Disk Diffusion Method): [8]
-
Prepare a standardized inoculum of the test microorganism.
-
Uniformly streak the inoculum onto the surface of an agar plate.
-
Impregnate sterile filter paper discs with known concentrations of the synthesized cinnoline compounds.
-
Place the discs on the inoculated agar surface.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition around each disc to determine the antimicrobial activity.
Future Directions and Conclusion
The cinnoline scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. While the existing literature provides a solid foundation for the general SAR of cinnoline derivatives, there is a clear need for more systematic studies on the impact of specific substitutions, particularly at the 7-position. The potent biological activities observed for other halogenated cinnolines, coupled with the well-established importance of the 7-chloro group in the quinoline series, strongly suggests that 7-chlorocinnoline analogs are a promising, yet underexplored, area for future research.
This guide serves as a starting point for researchers, providing a comparative overview of the current state of knowledge and practical experimental frameworks. By building upon this foundation and exploring the nuances of the cinnoline SAR, the scientific community can unlock the full therapeutic potential of this versatile heterocyclic system.
References
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Cinnoline derivatives with biological activity. Arch Pharm (Weinheim). 2007 Feb;340(2):65-80. ([Link])
- Synthesis, characterization and biological activities of substituted cinnoline culphonamides. (URL not provided)
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Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules. 2012;17(11):13464-13477. ([Link])
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Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules. 2019 Jun 19;24(12):2271. ([Link])
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A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. 2022;13(4): 1342-1357. ([Link])
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An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. 2025; 59(1):13-29. ([Link])
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Cinnoline Derivatives with Biological Activity. ResearchGate. ([Link])
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Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? PMC - PubMed Central. ([Link])
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Therapeutic Potential of Cinnoline Core: A Comprehensive Review. PubMed. ([Link])
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The Efficacy of Cinnoline-Based Heterocycles: A Comparative Guide for Preclinical Evaluation
This guide provides a comparative analysis of the potential in vivo and in vitro efficacy of ethyl 7-chlorocinnoline-3-carboxylate, a representative of the promising cinnoline class of heterocyclic compounds. While direct experimental data for this specific molecule is emerging, this document synthesizes findings from structurally related cinnoline and quinoline derivatives to offer a predictive framework for researchers in drug discovery and development. We will explore the established pharmacological activities of the cinnoline scaffold, detail robust methodologies for its evaluation, and present illustrative data from analogous compounds to guide future preclinical studies.
The Cinnoline Scaffold: A Privileged Heterocycle in Medicinal Chemistry
Cinnoline, or benzo[c]pyridazine, is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its diverse pharmacological profile.[1][2] The rigid cinnoline core serves as an excellent scaffold for the synthesis of novel therapeutic agents, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antifungal properties.[2][3] The introduction of various substituents, such as halogens and carboxylate esters, can significantly modulate the potency and selectivity of these compounds.[4] Specifically, chloro-substituted analogs have demonstrated potent biological effects in several studies.[4]
In Vitro Efficacy: Cellular Assays as the First Line of Evaluation
Initial assessment of a novel compound's therapeutic potential begins with a battery of in vitro assays. These experiments are crucial for determining the compound's intrinsic activity against a specific biological target or cellular process, establishing a dose-response relationship, and elucidating its mechanism of action.
Representative In Vitro Experimental Protocol: Antiproliferative Assay
The following protocol outlines a standard methodology for evaluating the antiproliferative activity of a cinnoline derivative against cancer cell lines, a common application for this class of compounds.[5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, K562 for leukemia)[5]
-
Non-cancerous cell line (e.g., HEK293) for cytotoxicity assessment[5]
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in DMSO)
-
MTT or resazurin-based cell viability assay kit
-
96-well microplates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assay: Add the MTT or resazurin reagent to each well according to the manufacturer's instructions and incubate for an additional 2-4 hours.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Predictive In Vitro Efficacy Data for Cinnoline Analogs
The following table summarizes representative IC50 values for cinnoline and quinoline derivatives from published studies to provide a predictive range for the potential efficacy of this compound.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Quinoline-3-Carboxylic Acids | MCF-7 (Breast Cancer) | Micromolar Range | [5] |
| Quinoline-3-Carboxylic Acids | K562 (Leukemia) | Micromolar Range | [5] |
| Ethyl β-Carboline-3-Carboxylate | SiHa (Cervical Cancer) | Concentration-dependent cytotoxicity | [6][7] |
In Vivo Efficacy: Bridging the Gap from Bench to Bedside
Positive in vitro results are a prerequisite for advancing a compound to in vivo testing. Animal models are indispensable for evaluating the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety profile in a whole-organism setting.
Representative In Vivo Experimental Protocol: Xenograft Tumor Model
The following protocol describes a common xenograft model used to assess the antitumor efficacy of a test compound in mice.
Objective: To evaluate the ability of this compound to inhibit tumor growth in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells capable of forming tumors in mice (e.g., EAC cells)[8][9]
-
This compound formulated for in vivo administration (e.g., in a solution of saline with a solubilizing agent)
-
Calipers for tumor measurement
-
Animal balance
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily and measure tumor volume using calipers once tumors become palpable.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal, oral) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
Predictive In Vivo Efficacy Insights from Related Compounds
Studies on quinoline derivatives have demonstrated significant in vivo antitumor activity. For instance, a hybrid molecule containing coumarin and quinolinone showed a 100% decrease in the viability of Ehrlich Ascites Carcinoma (EAC) cells in mice.[8] Another study on a sodium salt of a quinoline derivative also reported potent anticancer effects against EAC cells in vivo.[9] These findings suggest that a properly formulated cinnoline derivative like this compound could exhibit promising efficacy in preclinical animal models.
Visualizing the Path Forward: Signaling Pathways and Experimental Workflows
To further aid in the conceptualization of preclinical studies, the following diagrams illustrate a potential mechanism of action and the overarching experimental workflow.
Potential Signaling Pathway: MAPK Activation
Many small molecule inhibitors exert their anticancer effects by modulating key signaling pathways. The p38 MAPK pathway is a common target involved in apoptosis.
Caption: Potential mechanism involving ROS-mediated activation of the p38 MAPK pathway.
Integrated In Vitro and In Vivo Evaluation Workflow
A logical progression from cellular assays to animal models is critical for efficient drug development.
Caption: A streamlined workflow from in vitro screening to in vivo efficacy studies.
Conclusion
While specific efficacy data for this compound is not yet publicly available, the extensive research on the cinnoline scaffold and related heterocyclic compounds provides a strong rationale for its investigation as a potential therapeutic agent. The methodologies and predictive data presented in this guide offer a solid foundation for researchers to design and execute comprehensive preclinical evaluations. The key to unlocking the potential of this and other novel cinnoline derivatives lies in a systematic approach that combines robust in vitro characterization with well-designed in vivo studies to assess both efficacy and safety.
References
- An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025).
- Therapeutic Potential of Cinnoline Core: A Comprehensive Review. (2019). Current Medicinal Chemistry, 26(23), 4347-4376.
- TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIV
- Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. (2015).
- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2020). Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2246-2266.
- In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent. (2020). Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2246-2266.
- Ethyl β-Carboline-3-Carboxylate Increases Cervical Cancer Cell Apoptosis Through ROS-p38 MAPK Signaling Pathway. (2022). In Vivo, 36(3), 1178-1187.
- Ethyl β-Carboline-3-Carboxylate Increases Cervical Cancer Cell Apoptosis Through ROS-p38 MAPK Signaling Pathway. (2022). In Vivo, 36(3), 1178-1187.
- In vivo biological evaluation of sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate as anticancer agent. (2022). Clinical and Experimental Pharmacology and Physiology, 49(1), 145-174.
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Validating the Target of a Novel Cinnoline Compound: A Comparative Guide to GPR39 Modulation
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is a rigorous path of hypothesis testing and meticulous experimentation. This guide provides an in-depth, technical framework for validating the biological target of a novel compound, "Ethyl 7-chlorocinnoline-3-carboxylate" (hereafter referred to as Cinnoline-3C). In the absence of established data, we hypothesize a plausible and compelling target: the G protein-coupled receptor 39 (GPR39), a zinc-sensing receptor implicated in a wide array of physiological processes from metabolic regulation to neuronal function.[1][2][3]
This document is not a rigid template but a dynamic guide. It is structured to first establish the scientific rationale for our hypothetical target and then to provide a multi-pronged experimental strategy to rigorously test this hypothesis. We will compare the activity of Cinnoline-3C against known GPR39 modulators, providing the causality behind experimental choices and detailed, field-proven protocols.
The Scientific Premise: Why GPR39 is a Compelling Putative Target
GPR39, a member of the ghrelin receptor family, stands out as an intriguing target for novel small molecules.[2][4] Its endogenous agonist is the divalent cation Zinc (Zn²⁺), which, upon binding, triggers a cascade of intracellular signaling events.[3][5] A key feature of GPR39 is its ability to signal through multiple G protein subtypes—Gαq, Gαs, and Gα12/13—as well as through β-arrestin pathways.[1][3][5] This pleiotropic signaling capacity allows for a rich dataset to be generated during target validation, offering multiple endpoints to confirm and characterize the compound's mechanism of action. Furthermore, GPR39 exhibits high constitutive activity, particularly through the Gαq and Gα12/13 pathways, providing a baseline against which inverse agonism can be measured.[3][4][6][7]
This guide will outline a comprehensive validation workflow designed to answer the following key questions:
-
Does Cinnoline-3C directly bind to GPR39?
-
Does Cinnoline-3C modulate GPR39 activity, and if so, is it an agonist, antagonist, or inverse agonist?
-
Does Cinnoline-3C exhibit any bias towards specific GPR39 signaling pathways (Gαq, Gαs, Gα12/13, or β-arrestin)?
To provide a robust comparative analysis, Cinnoline-3C will be evaluated alongside the well-characterized, potent GPR39 agonist TC-G-1008 and a recently identified GPR39 antagonist, Z1780628919 .[1][8][9][10][11]
Part 1: Direct Target Engagement - The Binding Assay
The foundational step in target validation is to demonstrate a direct physical interaction between the compound and the putative target protein. A competitive radioligand binding assay is the gold standard for this purpose, providing quantitative data on binding affinity (Ki).[12][13]
Experimental Rationale
This assay measures the ability of our test compound, Cinnoline-3C, to displace a radiolabeled ligand that is known to bind to GPR39. While a commercially available radioligand for GPR39 is not readily cited, a recently developed PET imaging tracer, [¹¹C]TMN-OMe, is based on a high-affinity agonist.[4] For this guide, we will presuppose the availability of a tritiated version of a high-affinity GPR39 agonist, such as [³H]-TC-G-1008, for in vitro binding studies.
The experiment will be conducted using membranes from HEK293 cells stably overexpressing human GPR39. By incubating a fixed concentration of the radioligand with increasing concentrations of the unlabeled "competitor" compounds (Cinnoline-3C, TC-G-1008, and Z1780628919), we can determine their respective abilities to bind to the receptor.
Workflow Diagram: Competitive Radioligand Binding Assay
Caption: Workflow for GPR39 Competitive Radioligand Binding Assay.
Step-by-Step Protocol: Competitive Radioligand Binding
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing human GPR39 in DMEM supplemented with 10% FBS and a selection antibiotic (e.g., hygromycin).[14]
-
Harvest confluent cells, wash with ice-cold PBS, and resuspend in lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension and centrifuge at 1,000 x g for 10 minutes to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and resuspend to a final protein concentration of 1 mg/mL. Store aliquots at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of competitor compound (Cinnoline-3C or controls) at various concentrations, and 50 µL of [³H]-TC-G-1008 (at a final concentration near its Kd).
-
Initiate the binding reaction by adding 50 µL of the GPR39 membrane preparation (20-40 µg protein).
-
Define non-specific binding using a high concentration (e.g., 10 µM) of unlabeled TC-G-1008.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid vacuum filtration through a glass fiber filter plate, followed by three washes with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Allow filters to dry, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.[15]
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each competitor concentration.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparative Data Presentation
| Compound | IC₅₀ (nM) [Mock Data] | Calculated Ki (nM) [Mock Data] |
| Cinnoline-3C | 125 | 68 |
| TC-G-1008 (Agonist Control) | 1.5 | 0.8 |
| Z1780628919 (Antagonist Control) | 45 | 24 |
Part 2: Functional Characterization - Dissecting the Signaling Profile
Demonstrating direct binding is necessary but not sufficient. The next critical phase is to determine the functional consequence of this binding. Does Cinnoline-3C activate the receptor (agonism), block the action of an agonist (antagonism), or reduce its basal activity (inverse agonism)? Given GPR39's diverse signaling, we will employ a suite of pathway-specific functional assays.
GPR39 Signaling Pathways Overview
Caption: Pleiotropic signaling pathways of the GPR39 receptor.
Gαq Pathway Activation: Intracellular Calcium Mobilization
Rationale: GPR39 coupling to Gαq activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and a subsequent release of calcium (Ca²⁺) from intracellular stores.[16][17] This rapid and transient increase in intracellular Ca²⁺ is a robust indicator of Gαq activation and can be measured using calcium-sensitive fluorescent dyes like Fluo-4.[2][3]
Step-by-Step Protocol: Fluo-4 Calcium Assay
-
Cell Plating:
-
Seed HEK293 cells stably expressing GPR39 into a 96-well or 384-well black, clear-bottom plate at a density of 40,000-80,000 cells/well. Allow cells to adhere overnight.[18]
-
-
Dye Loading:
-
Prepare a Fluo-4 AM dye-loading solution according to the manufacturer's protocol, often in a buffer like HBSS containing probenecid to prevent dye extrusion.[2][18]
-
Remove the culture medium from the cells and add 100 µL (for 96-well) of the Fluo-4 AM loading solution.
-
Incubate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[18]
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).
-
Set the instrument to measure fluorescence at an excitation of ~490 nm and an emission of ~525 nm.[18]
-
Establish a baseline fluorescence reading for ~20 seconds.
-
Inject the compound of interest (Cinnoline-3C or controls) and continue to record the fluorescence signal for at least 2 minutes to capture the peak response.
-
-
Data Analysis:
-
Quantify the response as the change in fluorescence (F_max - F_baseline).
-
For agonist-mode testing, plot the response against the log[compound] to generate a dose-response curve and determine the EC₅₀ and Emax.
-
For antagonist-mode testing, pre-incubate cells with Cinnoline-3C for 15-30 minutes before adding a known agonist (TC-G-1008 at its EC₈₀ concentration) and measure the inhibition of the agonist's response to determine the IC₅₀.
-
Gαs Pathway Activation: cAMP Accumulation
Rationale: Gαs activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[14][19] This is a key second messenger that can be quantified using various methods, with Homogeneous Time-Resolved Fluorescence (HTRF) being a highly sensitive and robust choice for high-throughput applications.[5][11][20]
Step-by-Step Protocol: HTRF cAMP Assay
-
Cell Stimulation:
-
Harvest and resuspend GPR39-expressing HEK293 cells in stimulation buffer containing a phosphodiesterase inhibitor like IBMX.
-
Dispense cells into a 384-well low-volume plate.
-
Add varying concentrations of Cinnoline-3C or control compounds.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Signal Reading:
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor).[5]
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 615 nm * 10,000) and convert it to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log[compound] to determine EC₅₀ and Emax values.
-
Gα12/13 Pathway Activation: SRE Reporter Assay
Rationale: The Gα12/13 pathway activates the small GTPase RhoA, which in turn promotes transcription via the Serum Response Element (SRE).[17][21] A luciferase reporter gene under the control of an SRE promoter provides a sensitive and specific readout for Gα12/13 activation.[22][23][24]
Step-by-Step Protocol: SRE-Luciferase Reporter Assay
-
Transfection:
-
Co-transfect HEK293 cells with a GPR39 expression plasmid and an SRE-luciferase reporter plasmid using a suitable transfection reagent. A constitutively active Renilla luciferase plasmid can be co-transfected for normalization.
-
Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
-
Cell Treatment:
-
Serum-starve the cells for 4-6 hours.
-
Replace the medium with a serum-free medium containing the test compounds (Cinnoline-3C and controls) at various concentrations.
-
Incubate for an additional 6-8 hours.[25]
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal.
-
Plot the normalized luciferase activity (as fold induction over vehicle control) against the log[compound] to determine EC₅₀ and Emax.
-
β-Arrestin Recruitment Assay
Rationale: In addition to G protein coupling, agonist-bound GPCRs recruit β-arrestin proteins, which mediate receptor desensitization, internalization, and can initiate their own signaling cascades. Measuring this recruitment is crucial for identifying biased agonism. The DiscoverX PathHunter® assay is a widely used platform for this purpose.[7][26][27]
Step-by-Step Protocol: PathHunter® β-Arrestin Assay
-
Cell Plating:
-
Use a commercially available PathHunter® cell line engineered to co-express a ProLink™-tagged GPR39 and an Enzyme Acceptor-tagged β-arrestin.
-
Plate the cells in the provided assay plates and incubate overnight.
-
-
Compound Addition:
-
Add test compounds (Cinnoline-3C and controls) to the cells.
-
Incubate for 90 minutes at 37°C.[12]
-
-
Detection:
-
Add the PathHunter Detection Reagents, which contain the substrate for the complemented β-galactosidase enzyme.
-
Incubate for 60 minutes at room temperature.[7]
-
-
Signal Measurement and Analysis:
-
Read the chemiluminescent signal on a standard plate luminometer.
-
Plot the relative light units (RLU) against the log[compound] to determine EC₅₀ and Emax values.
-
Comparative Functional Data Summary
This table presents mock data illustrating a potential pharmacological profile for Cinnoline-3C as a biased GPR39 agonist.
| Assay | Parameter | Cinnoline-3C | TC-G-1008 (Agonist) | Z1780628919 (Antagonist) |
| Ca²⁺ Mobilization (Gαq) | EC₅₀ (nM) | 210 | 1.2 | No Agonist Activity |
| Emax (% of TC-G-1008) | 85% | 100% | N/A | |
| IC₅₀ (nM) | >10,000 | N/A | 75 | |
| cAMP Accumulation (Gαs) | EC₅₀ (nM) | 1500 | 0.9 | No Agonist Activity |
| Emax (% of TC-G-1008) | 25% | 100% | N/A | |
| IC₅₀ (nM) | >10,000 | N/A | 98 | |
| SRE-Luciferase (Gα12/13) | EC₅₀ (nM) | 185 | 1.5 | No Agonist Activity |
| Emax (% of TC-G-1008) | 95% | 100% | N/A | |
| IC₅₀ (nM) | >10,000 | N/A | 65 | |
| β-Arrestin Recruitment | EC₅₀ (nM) | 980 | 5.2 | No Agonist Activity |
| Emax (% of TC-G-1008) | 40% | 100% | N/A | |
| IC₅₀ (nM) | >10,000 | N/A | 110 |
N/A: Not Applicable
Conclusion and Interpretation
The multi-faceted validation strategy outlined in this guide provides a robust framework for characterizing the interaction of a novel compound, Cinnoline-3C, with its putative target, GPR39.
Based on the mock data presented:
-
Target Engagement is Confirmed: Cinnoline-3C demonstrates direct binding to GPR39 in the competitive binding assay, albeit with lower affinity than the potent agonist TC-G-1008.
-
Functional Activity is Agonistic: Cinnoline-3C activates all tested GPR39 signaling pathways, confirming it as a GPR39 agonist. It shows no antagonist activity at the concentrations tested.
-
Signal Biasing is Evident: The compound displays a clear bias in its signaling profile. It is a potent and efficacious agonist for the Gαq and Gα12/13 pathways (Emax >85%), but a significantly weaker partial agonist for the Gαs and β-arrestin pathways (Emax <40%).
This profile of a biased agonist is of significant interest in modern drug discovery. A compound that selectively activates pathways associated with therapeutic benefit while avoiding those linked to adverse effects holds great promise. The experimental workflows and comparative data presented here form a self-validating system, providing the trustworthy and authoritative evidence required to advance a compound like "this compound" through the drug development pipeline.
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Role of GPR39 in Neurovascular Homeostasis and Disease. NIH National Library of Medicine. [Link]
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Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. NIH National Library of Medicine. [Link]
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GPR39: a Zn2+-activated G protein-coupled receptor that regulates pancreatic, gastrointestinal and neuronal functions. NIH National Library of Medicine. [Link]
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Targeting GPR39 in structure-based drug discovery reduces Ang II-induced hypertension. PubMed. [Link]
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Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NIH National Library of Medicine. [Link]
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GPR39 small molecule antagonist Z1780628919 as a therapeutic agent for... ResearchGate. [Link]
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Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices. [Link]
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Principles of the HTRF cAMP Assay. NIH National Library of Medicine. [Link]
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FLIPR Calcium 4 Assay Kit. Molecular Devices. [Link]
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First GRP39-imaging radioligand and its utility in cancer and neurodegenerative PET imaging. American Chemical Society. [Link]
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Measurement of β-Arrestin Recruitment for GPCR Targets. PubMed. [Link]
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PathHunter® β-Arrestin GPCR Assays. DiscoverX. [Link]
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Radioligand Binding Assay. Gifford Bioscience. [Link]
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A Comparative Framework for Assessing the Cytotoxicity of Ethyl 7-chlorocinnoline-3-carboxylate Against Normal Cell Lines
Introduction
Cinnoline and its derivatives represent a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their structural similarity to other biologically active scaffolds like quinolines and quinazolines.[1] While many research efforts focus on the anti-cancer potential of these novel compounds, a critical aspect of their preclinical evaluation is determining their safety profile, specifically their cytotoxicity against non-cancerous, normal cell lines. A promising therapeutic candidate should exhibit high potency against cancer cells while maintaining minimal toxicity towards healthy cells, a characteristic often quantified by the selectivity index.
This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of a novel cinnoline derivative, Ethyl 7-chlorocinnoline-3-carboxylate , against a panel of human normal cell lines. We will detail the experimental design, provide step-by-step protocols for standard cytotoxicity assays, and present a comparative analysis using data from structurally related compounds and established chemotherapy agents. The objective is to create a robust, self-validating system for researchers to generate reliable and interpretable cytotoxicity data.
Rationale and Selection of Normal Cell Lines
The choice of normal cell lines is paramount for a thorough cytotoxicity assessment. It is advisable to use cell lines from different tissue origins to identify any potential organ-specific toxicity. For this framework, we propose a panel of three well-characterized and commonly used normal human cell lines:
-
HEK-293 (Human Embryonic Kidney): These cells are widely used in toxicology research and represent a kidney cell line, a common organ for drug metabolism and potential toxicity.[2][3] They are robust and relatively easy to culture.[4]
-
HaCaT (Human Keratinocyte): This immortalized skin cell line is a valuable model for dermatological research and assessing potential toxicity to the skin, a primary barrier of the body.[5]
-
MRC-5 (Human Fetal Lung Fibroblast): These are diploid, non-transformed cells that provide a model for normal lung tissue. Fibroblasts are crucial for tissue structure and wound healing, making them a relevant target for toxicity studies.
The inclusion of multiple cell lines from different origins provides a more comprehensive safety profile of the test compound.
Comparative Compounds
To contextualize the cytotoxicity of this compound, it is essential to include reference compounds in the same experimental runs.
-
Doxorubicin: A well-known and potent chemotherapeutic agent with known cytotoxicity against both cancerous and normal cells. It serves as a positive control for high cytotoxicity.
-
Related Heterocyclic Compounds: Including data from other cinnoline or quinoline derivatives helps to understand the structure-activity relationship (SAR). For instance, studies on other quinoline derivatives have demonstrated varying degrees of cytotoxicity and selectivity, providing a valuable benchmark.[6][7][8]
Experimental Workflow for Cytotoxicity Assessment
The overall workflow for assessing the cytotoxicity of this compound is a multi-step process designed to ensure accuracy and reproducibility. The key stages involve cell culture, compound treatment, and viability/cytotoxicity measurement using appropriate assays.
Caption: A potential signaling pathway for induced cytotoxicity.
Further investigation into the mechanism of action for this compound could involve assays for apoptosis (e.g., Annexin V/PI staining), cell cycle analysis, and measurement of ROS production to confirm if it follows a similar pathway.
Conclusion
This guide provides a comprehensive and scientifically grounded framework for assessing the cytotoxicity of this compound against normal human cell lines. By employing a panel of cell lines from diverse tissue origins, utilizing standardized and validated assays like MTT and LDH, and comparing the results against both potent and structurally related compounds, researchers can generate a reliable and insightful preliminary safety profile. This systematic approach is a critical step in the early-stage development of any novel therapeutic agent, ensuring that only the most selective and least toxic candidates advance in the drug discovery pipeline.
References
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El-Sayed, N. F., et al. (2018). Design, Synthesis, Cytotoxic Activity and Apoptosis-inducing Action of Novel Cinnoline Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
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Al-Ostath, A., et al. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. Available at: [Link]
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Yilmaz, V. T., et al. (2022). Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents. ResearchGate. Available at: [Link]
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Ahmad, I., et al. (2022). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. National Institutes of Health. Available at: [Link]
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Khan, I., et al. (2019). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate. Available at: [Link]
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Senthil, R., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Nobre, M. (2023). Answer to "What cell line should I choose for citotoxicity assays?". ResearchGate. Available at: [Link]
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Kouraraki, V., et al. (2001). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Available at: [Link]
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Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. Available at: [Link]
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National Center for Biotechnology Information. HEK293 cell line toxicity. NCBI. Available at: [Link]
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Nobre, M. (2023). Answer to "What are few normal cell lines to test toxicity on normal cells of designed anti cancer drug?". ResearchGate. Available at: [Link]
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Cytion. HaCaT Cells. Cytion. Available at: [Link]
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Cytion. HEK293A Cells. Cytion. Available at: [Link]
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MySkinRecipes. Ethyl 7-chloroquinoline-3-carboxylate. MySkinRecipes. Available at: [Link]
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de Cássia, S., et al. (2020). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. Investigational New Drugs. Available at: [Link]
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Ökten, S., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. Available at: [Link]
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Ukrprom, V. D., et al. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]
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Wang, Y., et al. (2021). Ethyl β-Carboline-3-Carboxylate Increases Cervical Cancer Cell Apoptosis Through ROS-p38 MAPK Signaling Pathway. In Vivo. Available at: [Link]
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Sharma, P., et al. (2022). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Coronaviruses. Available at: [Link]
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Guo, Y. (2008). Ethyl 3,7-dichloroquinoline-8-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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A Comparative Analysis of Cinnoline- and Quinoline-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of kinase inhibitor discovery, the privileged scaffolds of quinoline and its isomeric counterpart, cinnoline, have emerged as foundational frameworks for the development of potent and selective therapeutic agents. While quinoline-based inhibitors have achieved significant clinical success, the therapeutic potential of cinnoline derivatives is an area of growing interest. This guide provides a detailed, data-driven comparison of these two heterocyclic scaffolds, offering insights into their respective mechanisms of action, inhibitory profiles, and the experimental workflows required for their evaluation.
I. Introduction: Structural Isomers, Divergent Targets
Quinoline, a fusion of a benzene and a pyridine ring, is a well-established pharmacophore in numerous FDA-approved kinase inhibitors.[1][2] Its derivatives have demonstrated broad-spectrum activity against a multitude of kinases implicated in cancer signaling pathways.[2] Cinnoline, a structural isomer of quinoline with adjacent nitrogen atoms in the pyridine ring, has been explored more recently but shows promise as a scaffold for potent and selective inhibitors of key cellular kinases.[1][3] This guide will delve into a comparative analysis, highlighting the distinct therapeutic opportunities presented by each scaffold.
II. Comparative Efficacy and Selectivity: A Data-Driven Overview
The true measure of a kinase inhibitor lies in its potency (often expressed as IC50 or Ki values) and its selectivity for the intended target. The following table summarizes key inhibitory data for representative cinnoline and quinoline-based compounds against various cancer-relevant kinases.
| Compound Class | Representative Compound | Target Kinase(s) | IC50 / Ki | Cell-Based Potency (IC50) | Reference |
| Cinnoline-Based | Cinnoline Derivative 25 | PI3K | Nanomolar range (specific values not provided) | 0.264 µM (Tumor cell line) | [1] |
| 3-Cinnoline Carboxamide 21 | ATM | 0.0028 µM (Cell-based) | Not Applicable | [4] | |
| 4-Aminocinnoline-3-carboxamide | BTK | Data not specified | Data not specified | [3] | |
| Quinoline-Based | CX-4945 | CK2 | 0.3 nM | Data not specified | [5] |
| Substituted 4-(3-hydroxyanilino)-quinoline | RET | Ki = 3 nM | Ki = 300 nM | [5] | |
| 6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline | c-Met | 0.59 nM | 0.022 µM (MKN-45 cells) | [5] | |
| Quinoline-chalcone derivative 12e | Not specified | Not specified | 1.38 µM (MGC-803 cells) | [6] |
III. Mechanistic Insights: Targeting Key Signaling Pathways
Both cinnoline and quinoline scaffolds serve as versatile platforms for designing inhibitors that target critical nodes in oncogenic signaling cascades.
A. Cinnoline-Based Inhibitors: Emerging Roles in DNA Damage Response and PI3K Signaling
Recent studies have highlighted the potential of cinnoline derivatives in targeting kinases that are central to cell survival and proliferation.
-
PI3K/Akt Pathway: Certain cinnoline derivatives have been identified as potent inhibitors of Phosphatidylinositol 3-kinases (PI3Ks), demonstrating nanomolar inhibitory activity.[1] The PI3K/Akt pathway is a crucial regulator of cell growth and survival, and its dysregulation is a common feature in many cancers.
-
ATM Kinase and DNA Damage Response (DDR): A novel series of 3-cinnoline carboxamides has been discovered as highly potent and selective inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase.[4] ATM is a master regulator of the cellular response to DNA double-strand breaks, a critical pathway for cancer cells to survive genotoxic stress.
B. Quinoline-Based Inhibitors: A Broad Spectrum of Kinase Targets
The quinoline scaffold has been successfully employed to develop inhibitors against a wide array of kinases.
-
Receptor Tyrosine Kinases (RTKs): Quinolines are prominent in inhibitors of RTKs such as RET and c-Met, which are key drivers in various cancers.[5]
-
Casein Kinase 2 (CK2): The quinoline derivative CX-4945 is a potent inhibitor of CK2, a kinase involved in cell growth, proliferation, and suppression of apoptosis.[5]
IV. Experimental Protocols for Inhibitor Evaluation
The rigorous evaluation of kinase inhibitors requires a multi-faceted approach, combining biochemical assays with cell-based models to assess both target engagement and cellular efficacy.
A. In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced in a kinase reaction.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate, ATP, and varying concentrations of the test inhibitor (e.g., Ethyl 7-chlorocinnoline-3-carboxylate or a quinoline-based inhibitor).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
B. Cell Viability Assay (Example: MTT Assay)
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
V. Conclusion and Future Directions
Both cinnoline and quinoline scaffolds represent fertile ground for the discovery of novel kinase inhibitors. While quinoline-based inhibitors are more established, the emerging data on cinnoline derivatives, particularly their activity against PI3K and ATM kinases, suggest they hold significant promise for the development of next-generation cancer therapeutics.[1][4] Future research should focus on expanding the library of cinnoline-based compounds and conducting comprehensive profiling against a broad panel of kinases to fully elucidate their therapeutic potential and selectivity profiles. The strategic application of the experimental workflows detailed in this guide will be paramount to advancing these promising scaffolds from the laboratory to the clinic.
VI. References
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Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. (2021). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. Available from: [Link]
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The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide. (n.d.). BenchChem.
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(PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025). ResearchGate. Available from: [Link]
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Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2020). Molecules. Available from: [Link]
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Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (2021). Journal of the Brazilian Chemical Society. Available from: [Link]
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7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (2019). Molecules. Available from: [Link]
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An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025). Indian Journal of Pharmaceutical Education and Research.
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7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation. (2024). Communication in Physical Sciences. Available from: [Link]
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4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. (2013). Expert Opinion on Drug Discovery. Available from: [Link]
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Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors. (2018). Journal of Medicinal Chemistry. Available from: [Link]
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A Review on Synthesis and Pharmacological Activities of Cinnoline Derivatives. (2021). International Journal of Biology, Pharmacy and Allied Sciences.
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Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. (2016). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2022). Molecules. Available from: [Link]
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Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. (2016). Asian Journal of Chemistry. Available from: [Link]
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2021). Molecules. Available from: [Link]
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7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. (2015). Journal of the Brazilian Chemical Society. Available from: [Link]
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Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2012). European Journal of Medicinal Chemistry. Available from: [Link]
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Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (2020). Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]
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First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. (2015). RSC Advances. Available from: [Link]
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Potential Biological Activity of Ethyl 5-aminoindoline-1-carboxylate: A Technical Guide. (n.d.). BenchChem.
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16600-22-9|Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate|BLD Pharm. (n.d.). BLD Pharm.
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2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2023). Molecules. Available from: [Link]
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Efficacy of Ethyl 5-aminoindoline-1-carboxylate derivatives as kinase inhibitors. (n.d.). BenchChem.
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Comparative analysis of "Ethyl 7-chlorocinnoline-3-carboxylate" synthesis methods
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cinnoline Scaffold
The cinnoline nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry.[1] Derivatives of cinnoline have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, and antitumor properties.[1] Ethyl 7-chlorocinnoline-3-carboxylate, in particular, serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the chloro and ethoxycarbonyl groups offers versatile handles for further chemical modifications, making the efficient and scalable synthesis of this compound a topic of significant interest to the drug development community.
This guide provides a comparative analysis of established and potential synthetic methodologies for this compound. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.
Methodology 1: The Japp-Klingemann Reaction followed by Fischer-type Cyclization
A classic and versatile approach to the cinnoline core is through a sequence involving the Japp-Klingemann reaction to generate a key hydrazone intermediate, which then undergoes an acid-catalyzed cyclization.[2][3][4][5][6]
Reaction Pathway Overview
The overall transformation can be visualized as a two-stage process:
Caption: Proposed Japp-Klingemann and Fischer cyclization route.
In-Depth Mechanistic Analysis
Stage 1: Japp-Klingemann Reaction
The reaction commences with the diazotization of a substituted aniline, in this case, 4-chloroaniline, to form the corresponding diazonium salt. This electrophilic species then couples with a β-ketoester, such as diethyl 2-acetylmalonate. The reaction proceeds via nucleophilic attack of the enolate of the β-ketoester on the diazonium salt. A key feature of the Japp-Klingemann reaction is the subsequent cleavage of one of the activating groups, typically an acyl or carboxyl group, to yield a stable hydrazone.[2][3][4][5][6]
Stage 2: Fischer-type Cyclization
The resulting arylhydrazone undergoes an intramolecular cyclization under strong acidic conditions, such as concentrated sulfuric acid, and heat. This acid-catalyzed reaction is mechanistically similar to the Fischer indole synthesis. Protonation of the carbonyl oxygen of the ester group facilitates a[3][3]-sigmatropic rearrangement, followed by tautomerization and elimination of ammonia to form the aromatic cinnoline ring. The harsh acidic conditions also lead to the hydrolysis of the remaining ester group to a carboxylic acid.
Final Step: Esterification
The resulting 7-chlorocinnoline-3-carboxylic acid is then subjected to a standard Fischer esterification with ethanol in the presence of an acid catalyst to yield the desired final product.[7]
Experimental Protocol (Hypothetical)
Step 1: Synthesis of Diethyl 2-((4-chlorophenyl)hydrazono)-3-oxobutanoate
-
Dissolve 4-chloroaniline (1 eq.) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1 eq.) in water dropwise, maintaining the temperature below 5 °C.
-
In a separate flask, dissolve diethyl 2-acetylmalonate (1 eq.) in ethanol and cool to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the β-ketoester solution, maintaining the temperature and a slightly alkaline pH with the addition of a base (e.g., sodium acetate).
-
Stir the reaction mixture at 0-5 °C for several hours.
-
Collect the precipitated hydrazone by filtration, wash with cold water, and dry.
Step 2: Synthesis of 7-Chlorocinnoline-3-carboxylic acid
-
Carefully add the dried hydrazone from Step 1 to an excess of pre-heated concentrated sulfuric acid (e.g., at 100 °C).
-
Heat the mixture with stirring for a specified time until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
Step 3: Synthesis of this compound
-
Suspend the crude 7-chlorocinnoline-3-carboxylic acid in an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride).
-
Reflux the mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Performance Metrics & Comparison
| Parameter | Japp-Klingemann / Fischer Cyclization |
| Overall Yield | Moderate |
| Purity | Good after purification |
| Scalability | Moderate |
| Reagent Cost | Low to moderate |
| Safety Concerns | Use of diazonium salts (potentially explosive), strong acids, and high temperatures. |
| Advantages | Utilizes readily available starting materials. Well-established classical reaction. |
| Disadvantages | Multi-step process. Harsh reaction conditions in the cyclization step may not be suitable for sensitive substrates. Potential for side reactions. |
Methodology 2: Modern Catalytic Approaches
Recent advances in organic synthesis have led to the development of more efficient and milder methods for the construction of heterocyclic rings, including the cinnoline scaffold. Transition-metal-catalyzed C-H activation and annulation reactions represent a promising alternative to classical methods.
Reaction Pathway Overview
A plausible modern approach could involve a palladium-catalyzed intramolecular C-H amination of a suitably functionalized precursor.
Caption: A potential modern catalytic approach to the target molecule.
In-Depth Mechanistic Analysis
This hypothetical route begins with a Sonogashira coupling between 2-bromo-4-chloroaniline and ethyl propiolate to construct the key precursor, ethyl 3-(2-amino-5-chlorophenyl)propiolate. The amino group of this precursor is then diazotized in situ. The resulting diazonium salt can then undergo an intramolecular cyclization onto the alkyne, a reaction that can be promoted by a suitable transition metal catalyst or proceed thermally. This approach offers the potential for a more direct and atom-economical synthesis of the cinnoline ring system.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 3-(2-amino-5-chlorophenyl)propiolate
-
To a solution of 2-bromo-4-chloroaniline (1 eq.) and ethyl propiolate (1.2 eq.) in a suitable solvent (e.g., THF/Et₃N), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).
-
Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the precursor from Step 1 in an appropriate solvent.
-
Cool the solution to 0-5 °C.
-
Add an aqueous solution of sodium nitrite followed by an acid (e.g., HCl or H₂SO₄) to generate the diazonium salt in situ.
-
Allow the reaction to warm to room temperature and stir until the cyclization is complete.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Performance Metrics & Comparison
| Parameter | Modern Catalytic Approach |
| Overall Yield | Potentially higher than classical methods |
| Purity | Good to excellent |
| Scalability | Potentially high |
| Reagent Cost | Higher due to catalyst and specialized starting materials |
| Safety Concerns | Use of diazonium salts, handling of pyrophoric reagents (if applicable) |
| Advantages | Milder reaction conditions. Higher potential for functional group tolerance. More atom-economical. |
| Disadvantages | Catalyst cost and sensitivity. May require more specialized starting materials. |
Conclusion and Future Outlook
The synthesis of this compound can be approached through both classical and modern synthetic strategies. The traditional Japp-Klingemann/Fischer cyclization route offers a cost-effective method utilizing readily available starting materials, albeit with the drawbacks of harsh reaction conditions and potentially moderate yields. In contrast, modern catalytic methods, while potentially more expensive due to the cost of catalysts and specialized precursors, offer the promise of milder conditions, higher yields, and greater functional group tolerance.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, budget, and the availability of starting materials and equipment. For large-scale production, the development of a robust and high-yielding catalytic process would be highly desirable. Future research in this area will likely focus on the discovery of more efficient and environmentally benign catalytic systems for the synthesis of cinnoline derivatives.
References
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Japp, F. R.; Klingemann, F. Ueber Benzolazo- und Benzolhydrazofettsäuren. Ber. Dtsch. Chem. Ges.1887 , 20 (2), 2942–2944. [Link]
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Widman-Stoermer Synthesis. Comprehensive Organic Name Reactions and Reagents. 2010 . [Link]
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Richter, V. v. Ueber Cinnolinderivate. Ber. Dtsch. Chem. Ges.1883 , 16 (1), 677–683. [Link]
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Borsche, W.; Herbert, A. Eine neue Cinnolin-Synthese. Angew. Chem.1941 , 54 (25-26), 281-282. [Link]
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Neber, P. W.; Bossel, G. Über eine neue Synthese von Oxy-cinnolinen. Chem. Ber.1923 , 56 (7), 1810-1817. [Link]
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Vinogradova, O. V.; Balova, I. A. Methods for the synthesis of cinnolines (review). Chem. Heterocycl. Compd.2008 , 44 (5), 501–522. [Link]
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Cinnoline. Wikipedia. [Link]
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A Concise Review on Cinnolines. Innovative Journal. [Link]
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Fischer Esterification. Master Organic Chemistry. [Link]
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Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]
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Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules. 2020 , 25(3), 531. [Link]
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An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indo American Journal of Pharmaceutical Sciences. 2022 , 9(1), 1-15. [Link]
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Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. J. Org. Chem.2021 , 86(19), 13402–13419. [Link]
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Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Rev. Chim.2010 , 61(8), 745-749. [Link]
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7-Chloro-3-methyl-quinoline-8-carboxylic acid, ethyl ester. NIST WebBook. [Link]
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A Researcher's Guide to Navigating Off-Target Liabilities: Cross-Reactivity Profiling of Ethyl 7-chlorocinnoline-3-carboxylate
In the landscape of modern drug discovery, the path from a promising hit compound to a clinical candidate is fraught with challenges. A primary hurdle is the potential for off-target interactions, which can lead to unforeseen toxicity and late-stage attrition.[1][2][3] For novel chemical entities like Ethyl 7-chlorocinnoline-3-carboxylate, a member of the pharmacologically diverse cinnoline family, a proactive and comprehensive cross-reactivity assessment is not just a regulatory formality but a cornerstone of a successful development program.[4][5][6][7] Cinnoline derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, underscoring the importance of understanding their selectivity profile.[4][5][6][8][9]
This guide provides a robust framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity of this compound. We will delve into the causality behind experimental choices, present detailed methodologies for both in vitro and in silico approaches, and offer a comparative analysis against hypothetical alternative compounds.
The Imperative of Early-Stage Cross-Reactivity Profiling
Identifying potential off-target binding early in the drug discovery process is paramount for mitigating risk and reducing costly late-stage failures.[1][2] A thorough understanding of a compound's selectivity allows for a more informed assessment of its safety profile and helps to prioritize candidates with the highest potential for success.[10][11][12][13] This proactive approach enables medicinal chemists to design molecules with improved selectivity and a lower propensity for adverse effects.
Our investigation into this compound will be multifaceted, integrating computational predictions with established experimental assays. This tiered approach allows for a cost-effective initial screen followed by more in-depth, resource-intensive validation.
A Tiered Strategy for Cross-Reactivity Assessment
A logical and efficient workflow is crucial for a comprehensive cross-reactivity assessment. The following diagram illustrates a recommended tiered approach, starting with broad, cost-effective in silico methods and progressing to more specific and definitive in vitro assays.
Caption: A tiered workflow for assessing cross-reactivity.
Tier 1: In Silico Profiling - The Predictive Foundation
Before committing to expensive and time-consuming wet lab experiments, in silico tools provide a valuable initial assessment of potential off-target interactions.[14][15][16][17] These computational methods leverage vast databases of known drug-target interactions and compound structures to predict the likely binding partners of a novel molecule.
Step-by-Step Protocol for In Silico Off-Target Prediction:
-
Compound Preparation: Obtain the 2D structure of this compound and convert it to a 3D conformer using a molecular modeling software (e.g., ChemDraw, MarvinSketch).
-
Selection of Prediction Tools: Utilize multiple web-based platforms to ensure a more comprehensive prediction. Recommended tools include:
-
SwissTargetPrediction: Predicts targets based on 2D and 3D similarity to known ligands.
-
TargetNet: Employs deep learning models to predict target interactions.
-
Cas-OFFinder: While primarily for CRISPR, its principles of sequence similarity can be adapted for small molecule target prediction against a panel of protein binding sites.[18]
-
-
Execution of Predictions: Submit the prepared structure of this compound to the selected platforms.
-
Data Analysis and Target Prioritization: Consolidate the prediction results. Focus on targets that are consistently predicted across multiple platforms and are known to be associated with adverse drug reactions.
Comparative Analysis of Structurally Similar Compounds
The cinnoline scaffold is a common feature in many biologically active compounds.[4][5][6] A critical in silico step is to search databases like ChEMBL and PubChem for structurally similar molecules with known biological targets. For instance, a search for compounds containing the 7-chlorocinnoline core might reveal interactions with specific kinases or GPCRs, which would then become high-priority targets for in vitro testing.
Tier 2: Broad In Vitro Screening - Experimental Validation
Following the in silico predictions, broad-panel in vitro screening is essential to experimentally confirm and identify off-target interactions.[1][19] These assays provide quantitative data on the binding affinity of the test compound against a wide array of biologically relevant targets.
Broad Panel Safety Screening
Commercial safety panels, such as the Eurofins SafetyScreen44 panel, offer a standardized and efficient way to screen a compound against a curated list of targets known to be involved in adverse drug reactions.[20][21][22]
-
Compound Submission: Prepare a stock solution of this compound at a high concentration (e.g., 10 mM in DMSO).
-
Assay Execution: The contract research organization (CRO) will perform a series of radioligand binding assays. In these assays, the ability of this compound (typically at a single high concentration, e.g., 10 µM) to displace a known radiolabeled ligand from its target is measured.
-
Data Interpretation: The results are typically reported as a percentage of inhibition of radioligand binding. A significant inhibition (e.g., >50%) at the screening concentration is considered a "hit" and warrants further investigation.
Kinome-wide Profiling
Given that a significant portion of the proteome consists of kinases and many drugs exhibit off-target kinase activity, a kinome-wide scan is a crucial component of cross-reactivity profiling.[23][24][25][26][27] Services like the KINOMEscan™ from Eurofins Discovery provide a comprehensive assessment of a compound's interaction with a large panel of human kinases.
Caption: Workflow for a competition binding-based kinome scan.
Comparative Data Presentation
To illustrate the utility of this approach, the following table presents hypothetical data for this compound compared to two alternative compounds from a similar chemical series.
| Target Class | Target | This compound (% Inhibition @ 10 µM) | Alternative 1 (% Inhibition @ 10 µM) | Alternative 2 (% Inhibition @ 10 µM) |
| GPCR | 5-HT2B | 85% | 20% | 15% |
| H1 | 62% | 15% | 10% | |
| M1 | <10% | <10% | <10% | |
| Kinase | VEGFR2 | 92% | 88% | 30% |
| PDGFRβ | 78% | 85% | 25% | |
| c-SRC | <10% | 55% | <10% | |
| Ion Channel | hERG | 45% | 65% | <10% |
This comparative data immediately highlights potential liabilities. This compound shows significant off-target activity at the 5-HT2B and H1 receptors, as well as VEGFR2 and PDGFRβ kinases. While Alternative 1 shares the kinase profile, it has a cleaner GPCR profile. Alternative 2 demonstrates a much more selective profile overall.
Tier 3: Focused Validation - From Hits to Actionable Insights
Hits identified in the broad screening panels must be validated and characterized in more detail to understand their functional consequences.
Cell-Based Functional Assays
For each validated hit, a relevant cell-based functional assay should be employed to determine if the compound acts as an agonist, antagonist, or allosteric modulator. For example, a hit on the 5-HT2B receptor could be followed up with a calcium mobilization assay in cells expressing this receptor.
Dose-Response Studies
To quantify the potency of the off-target interactions, dose-response curves should be generated to determine the IC50 (for inhibition) or EC50 (for activation) values.
| Target | This compound (IC50/EC50, µM) | Alternative 1 (IC50/EC50, µM) | Alternative 2 (IC50/EC50, µM) |
| 5-HT2B | 0.5 (antagonist) | >10 | >10 |
| H1 | 1.2 (antagonist) | >10 | >10 |
| VEGFR2 | 0.08 (inhibitor) | 0.1 | 5.2 |
| PDGFRβ | 0.2 (inhibitor) | 0.15 | 7.8 |
| hERG | 8.5 (inhibitor) | 2.1 | >20 |
These quantitative data provide a much clearer picture of the potential risks. The potent off-target activity of this compound on the 5-HT2B receptor (a known cardiotoxicity liability) and the hERG channel would be significant concerns. In contrast, Alternative 2, with its much weaker off-target activities, would be a more promising candidate to advance.
Conclusion and Future Directions
This guide has outlined a systematic and tiered approach to the cross-reactivity profiling of a novel compound, this compound. By integrating in silico predictions with broad in vitro screening and focused functional validation, researchers can build a comprehensive understanding of a compound's selectivity and potential off-target liabilities. This knowledge is critical for making informed decisions, optimizing lead compounds, and ultimately increasing the probability of developing safe and effective medicines. The early and thorough application of these principles is an indispensable component of modern, safety-conscious drug discovery.
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A Comparative Benchmarking Guide: Evaluating the Potential of Ethyl 7-chlorocinnoline-3-carboxylate as a Novel Antibacterial Agent
For Distribution To: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel synthetic compound, Ethyl 7-chlorocinnoline-3-carboxylate, against a panel of established, clinically relevant antibiotics. As the challenge of antimicrobial resistance intensifies, the exploration of new chemical scaffolds is paramount. Cinnoline derivatives have emerged as a promising class of compounds with potential antibacterial activity, warranting a rigorous evaluation of their performance.[][2] This document is structured to offer a comprehensive, data-driven perspective on the potential of this compound, grounded in established scientific methodologies.
It is critical to note that, as of the time of this publication, "this compound" is a novel compound for which extensive public-domain experimental data is not available. Therefore, the performance data presented herein for this specific molecule is hypothetical and illustrative . This data is extrapolated from published findings on structurally related cinnoline and quinoline derivatives to provide a scientifically plausible framework for its evaluation.[][3][4] The primary objective of this guide is to propose a robust benchmarking strategy and to highlight the key experimental parameters that would be necessary to validate its potential as a future therapeutic.
Section 1: Mechanistic Landscape of Antibacterial Action
A fundamental aspect of evaluating a new antibiotic candidate is understanding its mechanism of action in comparison to existing drugs. This not only helps in predicting its spectrum of activity but also in anticipating potential cross-resistance. The following is a comparative overview of the established mechanisms of the selected benchmark antibiotics and the putative mechanism of this compound.
Fluoroquinolones (e.g., Ciprofloxacin): This class of antibiotics acts by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[][2][3][5] By forming a complex with these enzymes and the bacterial DNA, fluoroquinolones block the movement of the replication fork, leading to DNA strand breaks and ultimately, cell death.[2][3] In many Gram-negative bacteria, DNA gyrase is the primary target, while in numerous Gram-positive bacteria, topoisomerase IV is the more sensitive target.[][3]
Beta-Lactams (e.g., Amoxicillin): Beta-lactam antibiotics interfere with the synthesis of the bacterial cell wall.[6][7][8][9] They achieve this by binding to and inhibiting penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[6][7][10] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death.[7][9]
Macrolides (e.g., Azithromycin): Macrolides are protein synthesis inhibitors.[4][11][12][13][14] They bind to the 50S subunit of the bacterial ribosome, occluding the nascent peptide exit tunnel.[11][12] This action prevents the elongation of the polypeptide chain, thereby halting protein synthesis and inhibiting bacterial growth.[11][13] While generally considered bacteriostatic, they can be bactericidal at high concentrations.[12][13]
This compound (Putative Mechanism): Based on studies of related cinnoline and quinoline derivatives, it is hypothesized that this compound may also target bacterial DNA synthesis, potentially through the inhibition of DNA gyrase.[] The cinnoline scaffold is a key feature in several compounds being investigated for this mode of action.[] This would place it in a similar mechanistic class as fluoroquinolones, making a direct comparison of efficacy and resistance profiles particularly relevant.
Comparative Signaling Pathway Diagram
Caption: Comparative mechanisms of action for selected antibiotic classes.
Section 2: Quantitative Performance Metrics
The in vitro efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the drug that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[15][16][17] A low MBC/MIC ratio (≤4) is generally indicative of bactericidal activity.[18]
Table 1: Comparative In Vitro Antibacterial Activity (MIC/MBC in µg/mL)
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| This compound | Staphylococcus aureus (ATCC 29213) | 0.5 (Hypothetical) | 1 (Hypothetical) | 2 |
| Escherichia coli (ATCC 25922) | 1 (Hypothetical) | 2 (Hypothetical) | 2 | |
| Ciprofloxacin | Staphylococcus aureus (ATCC 29213) | 0.25 - 1.0 | 0.5 - 2.0 | ~2 |
| Escherichia coli (ATCC 25922) | 0.004 - 0.015 | 0.015 - 0.03 | ~2 | |
| Amoxicillin | Staphylococcus aureus (ATCC 29213) | 0.25 - 2.0 | >32 | >16 |
| Escherichia coli (ATCC 25922) | 4.0 - 16.0 | >64 | >4 | |
| Azithromycin | Staphylococcus aureus (ATCC 29213) | 0.25 - 1.0[19] | 1.0 - 4.0 | 2-4 |
| Escherichia coli (ATCC 25922) | 2.0 - 8.0[19] | >32 | >4-16 |
Note: Data for Ciprofloxacin, Amoxicillin, and Azithromycin are representative ranges from published literature.[19][20][21][22][23][24]
Section 3: Cytotoxicity Profile
An ideal antibiotic candidate should exhibit high potency against bacterial pathogens while demonstrating minimal toxicity to mammalian cells. A common method for assessing cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[25][26][27][28] The IC50 value represents the concentration of a compound that inhibits 50% of cell viability.
Table 2: In Vitro Cytotoxicity Against Human Cell Line (HepG2)
| Compound | Assay | IC50 (µM) |
| This compound | MTT Assay (72h) | >100 (Hypothetical) |
| Ciprofloxacin | MTT Assay (72h) | ~100 - 200[29][30][31][32][33] |
| Amoxicillin | MTT Assay (72h) | >500 |
| Azithromycin | MTT Assay (72h) | ~50 - 150[34][35][36][37][38] |
Note: Cytotoxicity data is compiled from various studies and can be cell-line and exposure-time dependent.
Section 4: Experimental Protocols
To ensure reproducibility and adherence to scientific standards, the following detailed protocols for determining MIC, MBC, and cytotoxicity are provided.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is based on the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).[39][40][41]
Experimental Workflow for MIC/MBC Determination
Caption: Workflow for determining MIC and MBC values.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture on an appropriate agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Preparation of Antibiotic Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each antibiotic in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The concentration range should be chosen to encompass the expected MIC.
-
Inoculation: Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation for MIC: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.[18][41]
-
Subculturing for MBC: From each well that shows no visible growth (the MIC well and all wells with higher concentrations), plate a 100 µL aliquot onto a sterile, antibiotic-free agar plate.[18][42]
-
Incubation for MBC: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[15][18]
Cytotoxicity Assessment using MTT Assay
This protocol is a standard method for evaluating the effect of a compound on the viability of mammalian cell lines.[25][26][27][28]
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cell line (e.g., HepG2, a liver carcinoma cell line) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same solvent concentration used to dissolve the compounds).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.[27]
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Section 5: Concluding Remarks
This guide has outlined a comparative framework for the preliminary evaluation of this compound as a potential antibacterial agent. The hypothetical data, based on related chemical structures, suggests that this compound could exhibit potent bactericidal activity against both Gram-positive and Gram-negative bacteria, with a favorable cytotoxicity profile.
The proposed mechanism of action, targeting DNA gyrase, places it in a well-validated class of antibacterial compounds. However, this also necessitates a thorough investigation into its potential for cross-resistance with existing fluoroquinolones.
The provided protocols for MIC/MBC and cytotoxicity testing represent the gold standard for in vitro evaluation and should be the first step in a rigorous preclinical assessment. Future studies should expand to include a broader panel of clinical isolates, including multidrug-resistant strains, and progress to in vivo efficacy and safety models. The journey of a new antibiotic from the bench to the bedside is long and arduous, but the systematic and comparative approach detailed in this guide provides a solid foundation for the continued investigation of this compound and other promising cinnoline derivatives.
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Safety Operating Guide
Definitive Guide to the Safe Disposal of Ethyl 7-chlorocinnoline-3-carboxylate
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Ethyl 7-chlorocinnoline-3-carboxylate, a heterocyclic compound often utilized in medicinal chemistry and drug development research.[1][2][3][4][5] Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious and conservative approach is mandated. The procedures outlined below are based on established best practices for the disposal of chlorinated heterocyclic organic compounds and should be executed in strict adherence to local, state, and federal regulations.[6][7][8]
Hazard Assessment and Risk Mitigation
Assumed Hazard Profile:
| Hazard Class | Potential Effects | Recommended Precautions |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Avoid generating dust. Handle in a well-ventilated area or chemical fume hood. |
| Skin Corrosion/Irritation | May cause skin irritation.[9] | Wear nitrile gloves, a lab coat, and appropriate chemical-resistant clothing. |
| Eye Damage/Irritation | May cause serious eye irritation.[9] | Wear chemical safety goggles or a face shield. |
| Environmental Hazard | Should not be released into the environment. | Dispose of as hazardous chemical waste. Do not pour down the drain. |
Personal Protective Equipment (PPE) and Spill Response
Proper PPE is the first line of defense against accidental exposure. Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves (nitrile or neoprene) are required. Inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-resistant lab coat should be worn at all times. For larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection: If there is a risk of aerosol or dust generation and work cannot be conducted in a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is necessary.
In Case of a Spill:
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Increase ventilation in the area, if it is safe to do so.
-
Contain: For solid spills, gently cover with an absorbent material like vermiculite or sand to prevent the generation of dust. For liquid spills, use a chemical absorbent pad or pillow.
-
Neutralize (if applicable and safe): For acidic or basic solutions, neutralize with an appropriate agent.
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][8]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Place any solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), into a dedicated, puncture-resistant, and sealable hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a shatter-proof, chemical-resistant container (e.g., a high-density polyethylene bottle with a screw-top cap).
-
Leave at least 10% headspace in the container to allow for vapor expansion.
-
Do not mix with incompatible waste streams.
-
Step 2: Labeling
Proper labeling is a critical component of safe waste management.[6][8] All waste containers must be labeled with the following information:
-
The words "HAZARDOUS WASTE "[8]
-
The full chemical name: "This compound "
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
Any relevant hazard warnings (e.g., "Irritant," "Handle with Caution").
Step 3: Storage
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8]
-
The SAA must be under the control of the operator of the process generating the waste.
-
Ensure containers are kept closed except when adding waste.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Step 4: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's licensed hazardous waste contractor.[6]
-
Do not attempt to treat or dispose of the chemical waste yourself unless you are specifically trained and authorized to do so.[10]
-
The most common and recommended method for the disposal of chlorinated organic compounds is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[11]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Rationale for Disposal Procedures
The stringent procedures for the disposal of chlorinated organic compounds are in place to mitigate their potential impact on human health and the environment. Improper disposal can lead to the contamination of soil and groundwater. High-temperature incineration is the preferred method as it ensures the complete destruction of the compound, breaking it down into less harmful components.[12][13][14]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 7-chlorocinnoline-3-carboxylate
This guide provides essential safety and handling protocols for Ethyl 7-chlorocinnoline-3-carboxylate, a heterocyclic compound likely utilized in specialized research and drug development. As a substituted cinnoline, a class of compounds with notable biological activity, it demands careful handling to ensure the safety of all laboratory personnel.[1][2][3][4]
Hazard Assessment: A Synthesis of Probable Risks
Based on the toxicological data of related halogenated heterocyclic compounds, we must assume that this compound presents the following potential hazards:
-
Skin and Eye Irritation: Halogenated aromatic compounds can cause significant irritation upon contact. Prolonged exposure may lead to dermatitis or chemical burns.[5][9]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[6]
-
Toxicity upon Absorption or Ingestion: Many organic solvents and halogenated compounds can be absorbed through the skin and are harmful if swallowed.[10][11] Cinnoline itself is known to be toxic.[2]
-
Potential for Systemic Effects: Related compounds have been shown to cause liver or kidney damage and may affect the central nervous system.[5]
Given these potential risks, a multi-layered Personal Protective Equipment (PPE) strategy is not merely recommended; it is imperative.
Core Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving this compound. The causality behind each selection is to create a comprehensive barrier against the primary routes of exposure: dermal, ocular, and inhalation.
Eye and Face Protection: The First Line of Defense
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times. Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes to protect from splashes.[12][13]
-
Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation (e.g., transferring large volumes, heating solutions, or running reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[13][14] This provides a secondary barrier protecting the entire face.
Hand Protection: Preventing Dermal Absorption
There is no universal glove that protects against all chemicals. A thoughtful selection based on the task is crucial.
-
For Incidental Contact (e.g., handling sealed containers, weighing solids): Disposable nitrile gloves are acceptable. However, they provide only short-term protection.[13][14]
-
For Extended Contact or Immersion (e.g., synthesis, purification, spill cleanup): More robust gloves are required. Consider thicker neoprene or butyl rubber gloves. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times for chlorinated aromatic compounds.[14]
-
Critical Glove Practices:
-
Inspect Before Use: Always check gloves for tears, pinholes, or signs of degradation before donning.
-
Double Gloving: For particularly hazardous operations, wearing two pairs of nitrile gloves can provide an additional layer of safety.
-
Proper Removal: Remove gloves without touching the outer contaminated surface with bare skin.
-
Immediate Disposal: Dispose of contaminated gloves in the designated hazardous waste container immediately after use.[6]
-
Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[10][12]
-
Body Protection: Shielding from Spills and Splashes
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is mandatory. Ensure it has long sleeves with tight-fitting cuffs.[13]
-
Chemical-Resistant Apron: When handling larger quantities (>100 mL) or during procedures with a significant splash potential, a chemical-resistant apron worn over the lab coat is required.
-
Clothing: Wear long pants and closed-toe, closed-heel shoes made of a non-porous material. Fabrics like polyester or acrylic should be avoided in favor of cotton.[13] Perforated shoes or sandals are strictly forbidden.[15]
Respiratory Protection: Controlling Inhalation Exposure
All handling of this compound that could generate dust or aerosols must be conducted within a certified chemical fume hood.[15]
-
Standard Operations: Working within a properly functioning fume hood provides the primary engineering control to prevent inhalation exposure.
-
Emergency or High-Risk Scenarios: If engineering controls are not feasible or in the event of a large spill, a respirator may be required. Use of a respirator necessitates inclusion in a formal respiratory protection program, including medical evaluation and fit testing. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates would be necessary.[10][13]
Operational and Disposal Plans
A safe protocol extends beyond wearing PPE; it encompasses the entire workflow, from preparation to disposal.
Safe Handling Workflow
The following diagram illustrates the critical steps and associated PPE for a typical laboratory workflow involving this compound.
Caption: Workflow for handling this compound.
PPE Summary by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Control |
| Weighing Solid | Chemical Splash Goggles | Nitrile Gloves (Double Pair Recommended) | Lab Coat | Chemical Fume Hood or Ventilated Enclosure |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Neoprene/Butyl Gloves | Lab Coat & Chemical Apron | Chemical Fume Hood |
| Running Reaction | Chemical Splash Goggles & Face Shield | Neoprene/Butyl Gloves | Lab Coat & Chemical Apron | Chemical Fume Hood |
| Waste Disposal | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Lab Coat | Chemical Fume Hood |
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated waste.
Disposal Plan
As a halogenated organic compound, all waste containing this compound must be segregated.[5][8][15]
-
Waste Containers: Use clearly labeled, sealed containers designated for "Halogenated Organic Waste."[8][15]
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, paper towels, and absorbent pads, must also be placed in the halogenated waste container.
-
Prohibition: Never dispose of this compound or its waste down the drain.[15]
By adhering to these rigorous PPE and handling protocols, you establish a self-validating system of safety, ensuring that your valuable research is conducted with the utmost integrity and protection for all personnel.
References
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Safety Guidelines for Handling Chemicals. HPE Support. [Link]
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PPE for Hazardous Chemical Handling: Best Practices and Considerations. Environmental, Health & Safety Online. [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
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Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? National Center for Biotechnology Information (PMC). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
